Product packaging for N-Boc-PEG5-alcohol(Cat. No.:CAS No. 1404111-67-6)

N-Boc-PEG5-alcohol

Número de catálogo: B609480
Número CAS: 1404111-67-6
Peso molecular: 337.41 g/mol
Clave InChI: PBWLVPPLXJCLBC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

N-Boc-PEG5-alcohol is a PEG derivative containing a hydroxyl group and Boc-protected amino group. The hydroxyl group enables further derivatization or replacement with other reactive functional groups. The Boc group can be deprotected under mild acidic conditions to form the free amine.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H31NO7 B609480 N-Boc-PEG5-alcohol CAS No. 1404111-67-6

Propiedades

IUPAC Name

tert-butyl N-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H31NO7/c1-15(2,3)23-14(18)16-4-6-19-8-10-21-12-13-22-11-9-20-7-5-17/h17H,4-13H2,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBWLVPPLXJCLBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H31NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1404111-67-6
Record name tert-Butyl N-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-Boc-PEG5-alcohol

This compound is a heterobifunctional chemical linker composed of a polyethylene (B3416737) glycol (PEG) chain of five ethylene (B1197577) glycol units. One end of the linker is terminated with a hydroxyl (-OH) group, while the other end features an amine group protected by a tert-butyloxycarbonyl (Boc) group. This compound is a valuable tool in bioconjugation, drug delivery, and proteomics.[1][2] The PEG spacer is hydrophilic, which helps to increase the solubility of the resulting conjugate in aqueous media.[1][3][4]

The terminal hydroxyl group can be further derivatized or replaced with other functional groups for conjugation to various molecules.[1][3] The Boc-protecting group on the amine can be removed under mild acidic conditions, revealing a primary amine that can then be used for conjugation.[1][3] This differential reactivity of the two ends of the linker allows for controlled, stepwise synthesis of complex biomolecules.

Core Properties of this compound

The physical and chemical properties of this compound are summarized in the tables below. This data is essential for its proper handling, storage, and use in experimental settings.

General and Chemical Properties
PropertyValueSource(s)
CAS Number 1404111-67-6[1][3]
Molecular Formula C15H31NO7[5][6][7]
Molecular Weight 337.41 g/mol [5][6][7]
Purity ≥95% - 98%[1][7][8]
Synonyms t-boc-N-amido-PEG5-alcohol, tert-Butyl (14-hydroxy-3,6,9,12-tetraoxatetradecyl)carbamate[6][8]
Physical and Handling Properties
PropertyValueSource(s)
Solubility Soluble in DCM, Methanol[1]
Storage Condition -20°C, keep in dry and avoid sunlight[1][8]
Shipping Condition Ambient Temperature[1]
Computed Properties
PropertyValueSource(s)
pKa 12.23 ± 0.46 (Predicted)[6]
Rotatable Bond Count 16[6]
Hydrogen Bond Donor Count 2[6]
Hydrogen Bond Acceptor Count 7[6]
Topological Polar Surface Area 95.5 Ų[6]

Applications in Research and Drug Development

This compound is a versatile tool with a range of applications, primarily centered around its use as a flexible and hydrophilic linker.

  • Antibody-Drug Conjugates (ADCs): PEG linkers are increasingly used in the development of ADCs.[9][10] They can improve the solubility and stability of the ADC, and by "shielding" the hydrophobic drug payload, they can enable a higher drug-to-antibody ratio (DAR) without causing aggregation.[9][11] This can lead to improved pharmacokinetic profiles and a wider therapeutic window.[12]

  • PROTACs: this compound is used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3][13] PROTACs are bifunctional molecules that induce the degradation of specific target proteins.

  • Surface Modification: The hydroxyl group can be used to attach the linker to surfaces, while the protected amine can be deprotected to introduce reactive amine groups on the surface for further functionalization.

  • Drug Delivery: The hydrophilic nature of the PEG chain can be exploited to improve the solubility and bioavailability of hydrophobic drugs.[8]

Experimental Protocols

The following are representative protocols for the deprotection of the Boc group and a general workflow for the conjugation of this compound to a protein.

Protocol 1: Boc Deprotection

This protocol describes the removal of the Boc protecting group to yield the free amine.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Methodology:

  • Dissolve this compound in DCM in a round-bottom flask.

  • Add an excess of TFA to the solution (e.g., a 1:1 v/v ratio of DCM:TFA).

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent and excess TFA using a rotary evaporator.

  • Redissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product, Amino-PEG5-alcohol.

Protocol 2: General Protein Conjugation (Two-Step)

This protocol outlines a general strategy for conjugating a molecule (Molecule A) to a protein via the this compound linker.

Step 1: Activation of the Linker and Conjugation to Molecule A

  • Activate the hydroxyl group of this compound. A common method is to convert it to a more reactive group, such as a tosylate or a maleimide, depending on the desired chemistry. For example, to create a maleimide-functionalized linker, the hydroxyl group can be reacted with a maleimide-containing reagent.

  • React the activated N-Boc-PEG5-linker with "Molecule A," which should have a functional group that can react with the activated linker (e.g., a thiol group to react with a maleimide).

  • Purify the resulting N-Boc-PEG5-Molecule-A conjugate using appropriate chromatographic techniques (e.g., HPLC).

Step 2: Deprotection and Conjugation to Protein

  • Deprotect the Boc group of the purified conjugate using the protocol described in Protocol 1 to expose the primary amine.

  • Activate the carboxyl groups on the target protein using a carbodiimide (B86325) crosslinker such as EDC in the presence of N-hydroxysuccinimide (NHS) to form an NHS ester.

  • Add the deprotected Amino-PEG5-Molecule-A to the activated protein solution. The primary amine of the linker will react with the NHS-activated carboxyl groups on the protein to form a stable amide bond.

  • Quench the reaction and purify the final protein-PEG5-Molecule-A conjugate using size-exclusion chromatography or dialysis to remove unreacted components.

Visualizations

The following diagrams illustrate key experimental workflows involving this compound.

G cluster_deprotection Boc Deprotection Workflow node_start This compound node_reagent TFA / DCM node_start->node_reagent Dissolve node_reaction Stir at Room Temp node_reagent->node_reaction node_workup Evaporation & Neutralization node_reaction->node_workup node_end Amino-PEG5-alcohol node_workup->node_end

Caption: Workflow for the deprotection of this compound.

G cluster_conjugation General ADC Preparation Workflow node_linker This compound node_activation Activate Hydroxyl Group node_linker->node_activation node_conjugate1 Couple Drug to Linker node_activation->node_conjugate1 node_drug Drug Payload node_drug->node_conjugate1 node_deprotect Boc Deprotection (TFA) node_conjugate1->node_deprotect node_linker_drug Amino-PEG5-Drug node_deprotect->node_linker_drug node_conjugate2 Couple Linker-Drug to Antibody node_linker_drug->node_conjugate2 node_antibody Antibody node_antibody->node_conjugate2 node_adc Purified ADC node_conjugate2->node_adc

Caption: General workflow for Antibody-Drug Conjugate (ADC) synthesis.

References

An In-depth Technical Guide to N-Boc-PEG5-alcohol: Structure, Properties, and Applications in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Boc-PEG5-alcohol, a heterobifunctional linker widely utilized in pharmaceutical sciences and biotechnology. This document details its chemical structure, molecular weight, and physicochemical properties. Furthermore, it offers detailed experimental protocols for its synthesis, functional group manipulation, and a key application in the construction of Proteolysis Targeting Chimeras (PROTACs).

Core Properties of this compound

This compound is a versatile chemical tool featuring a polyethylene (B3416737) glycol (PEG) spacer of five ethylene (B1197577) glycol units. This PEG chain imparts hydrophilicity, which can enhance the solubility and pharmacokinetic properties of conjugated molecules.[1][2] One terminus of the linker is capped with a tert-butyloxycarbonyl (Boc)-protected amine, while the other end presents a terminal hydroxyl group. The Boc protecting group can be readily removed under mild acidic conditions to reveal a primary amine, and the hydroxyl group can be activated for subsequent conjugation reactions.[1]

Chemical Structure and Molecular Weight

The chemical structure of this compound is characterized by its linear PEG backbone, a carbamate (B1207046) linkage to the Boc group, and a terminal primary alcohol.

Molecular Formula: C₁₅H₃₁NO₇

Canonical SMILES: CC(C)(C)OC(=O)NCCOCCOCCOCCOCCO

The precise molecular weight and other key physicochemical properties are summarized in the table below.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in Table 1 for easy reference.

PropertyValueReference(s)
Molecular Weight 337.41 g/mol [3]
Appearance Colorless to light yellow liquid[1]
Purity Typically ≥95%[1]
Solubility Soluble in DCM and Methanol[1]
Storage Conditions -20°C[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative N-Boc-PEG-alcohol, the deprotection of the Boc group, activation of the hydroxyl group, and its application in PROTAC synthesis.

Synthesis of a Representative N-Boc-PEG-Alcohol

Materials:

  • Amino-PEG-alcohol (e.g., 2-(2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethoxy)ethanol)

  • Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)

  • Sodium hydroxide (B78521) (NaOH)

  • tert-Butyl alcohol

  • Water

  • Pentane

  • Saturated aqueous sodium bicarbonate solution

  • Potassium hydrogen sulfate (B86663)

  • Ethyl ether or Ethyl acetate

  • Anhydrous sodium sulfate or magnesium sulfate

  • Hexane (B92381)

Procedure:

  • In a round-bottomed flask, dissolve the amino-PEG-alcohol (1 equivalent) and sodium hydroxide (1.1 equivalents) in water.

  • Add tert-butyl alcohol to the solution.

  • To the well-stirred solution, add di-tert-butyl dicarbonate (1 equivalent) dropwise over 1 hour. A white precipitate may form during the addition.

  • Allow the reaction to stir overnight at room temperature, by which time the solution should become clear with a pH of 7.5-8.5.

  • Extract the reaction mixture twice with pentane. The organic phase is then back-extracted with a saturated aqueous sodium bicarbonate solution.

  • Combine all aqueous layers and acidify to a pH of 1-1.5 by the careful addition of a potassium hydrogen sulfate solution. This will be accompanied by the evolution of carbon dioxide.

  • Extract the acidified aqueous layer multiple times with ethyl ether or ethyl acetate.

  • Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure.

  • The resulting oil can be purified by crystallization from hexane or by silica (B1680970) gel chromatography to yield the pure N-Boc-PEG-alcohol.[4]

Diagram of the Synthesis Workflow for N-Boc-PEG-Alcohol:

G cluster_start Starting Materials start1 Amino-PEG-Alcohol reaction Boc Protection Reaction (Water/t-BuOH, RT, Overnight) start1->reaction start2 Di-tert-butyl dicarbonate start2->reaction start3 Base (e.g., NaOH) start3->reaction workup Aqueous Workup (Extraction and Acidification) reaction->workup purification Purification (Crystallization or Chromatography) workup->purification product N-Boc-PEG-Alcohol purification->product

A generalized workflow for the synthesis of N-Boc-PEG-alcohols.
Boc Group Deprotection

The following protocol describes a standard and effective method for the removal of the Boc protecting group to yield the free amine.[5]

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve the this compound in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA to the cooled solution (a typical concentration is 20-50% v/v TFA in DCM).

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • The resulting amine-PEG5-alcohol as a TFA salt can often be used directly in the next step, or it can be neutralized by washing with a saturated aqueous solution of sodium bicarbonate.

Diagram of the Boc Deprotection Workflow:

G start This compound in DCM reaction Add TFA (0°C to RT, 1-2 hours) start->reaction quench Solvent Evaporation reaction->quench product Amine-PEG5-alcohol (TFA Salt) quench->product

A typical workflow for the deprotection of the Boc group.
Activation of the Terminal Hydroxyl Group

To conjugate the hydroxyl end of the PEG linker, it must first be activated to a good leaving group. Tosylation is a common method for this activation.[6]

Materials:

Procedure:

  • Dissolve the this compound (1 equivalent) in anhydrous DCM.

  • Add triethylamine (1.5 equivalents) or pyridine and cool the solution to 0°C in an ice bath.

  • Slowly add a solution of p-toluenesulfonyl chloride (1.2 equivalents) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by LC-MS to confirm the formation of the tosylated intermediate (N-Boc-PEG5-OTs).

  • Upon completion, the reaction mixture can be washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the activated linker.

Application in PROTAC Synthesis

This compound is a valuable building block for the synthesis of PROTACs. The following is a representative two-step protocol illustrating how it can be incorporated into a PROTAC molecule. This protocol involves the initial conjugation to a ligand for the protein of interest (POI), followed by deprotection and coupling to an E3 ligase ligand.

Step 1: Synthesis of the POI-Linker Intermediate

This step involves the reaction of the activated hydroxyl group of this compound with a suitable nucleophile on the POI ligand (e.g., a phenol (B47542) or amine).

Materials:

  • N-Boc-PEG5-OTs (from section 2.3)

  • POI ligand with a nucleophilic handle (e.g., POI-NH₂)

  • Anhydrous Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

Procedure:

  • Dissolve the crude N-Boc-PEG5-OTs and the POI ligand (1.1 equivalents) in anhydrous DMF.

  • Add DIPEA (3.0 equivalents) to the reaction mixture.

  • Stir the reaction at 60°C overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the reaction mixture can be purified by preparative HPLC to yield the POI-linker intermediate (POI-PEG5-NH-Boc).

Step 2: Synthesis of the Final PROTAC

This step involves the deprotection of the Boc group on the POI-linker intermediate, followed by coupling to a carboxylic acid-functionalized E3 ligase ligand.

Materials:

  • POI-PEG5-NH-Boc

  • TFA/DCM solution (as in section 2.2)

  • E3 ligase ligand with a carboxylic acid handle (e.g., E3-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Anhydrous DMF

  • DIPEA

Procedure:

  • Deprotect the Boc group of the POI-PEG5-NH-Boc intermediate using the protocol described in section 2.2 to obtain POI-PEG5-NH₂ as the TFA salt.

  • In a separate flask, dissolve the E3 ligase ligand (1.2 equivalents) in anhydrous DMF. Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents). Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of the deprotected POI-PEG5-NH₂ in anhydrous DMF to the activated E3 ligase ligand solution.

  • Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the reaction mixture directly by preparative HPLC to yield the final PROTAC molecule.[6]

Diagram of the PROTAC Synthesis Workflow:

G cluster_step1 Step 1: POI-Linker Synthesis cluster_step2 Step 2: Final PROTAC Synthesis start1 N-Boc-PEG5-OTs reaction1 Coupling Reaction (DMF, DIPEA, 60°C) start1->reaction1 start2 POI-NH₂ start2->reaction1 intermediate POI-PEG5-NH-Boc reaction1->intermediate deprotection Boc Deprotection (TFA/DCM) intermediate->deprotection intermediate2 POI-PEG5-NH₂ deprotection->intermediate2 reaction2 Amide Coupling (DMF, RT) intermediate2->reaction2 start3 E3-COOH activation Acid Activation (HATU, DIPEA) start3->activation activation->reaction2 product Final PROTAC reaction2->product

A two-step workflow for the synthesis of a PROTAC using this compound.

Conclusion

This compound is a fundamental building block in modern medicinal chemistry and bioconjugation. Its well-defined structure, coupled with the advantageous properties of the PEG spacer, makes it an ideal choice for researchers aiming to develop novel therapeutics and biological probes. The straightforward and reliable protocols for the manipulation of its functional groups allow for its seamless integration into complex synthetic routes, particularly in the rapidly advancing field of targeted protein degradation with PROTAC technology. This guide provides the foundational knowledge and practical methodologies to effectively utilize this compound in a variety of research and development settings.

References

An In-Depth Technical Guide to N-Boc-PEG5-alcohol: A Versatile Linker in Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Boc-PEG5-alcohol, a bifunctional polyethylene (B3416737) glycol (PEG) linker increasingly utilized in the development of sophisticated therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This document details its chemical properties, applications, and provides illustrative experimental protocols for its use in bioconjugation.

Core Chemical and Physical Properties

This compound, with the CAS number 1404111-67-6 and the chemical formula C15H31NO7 , is a discrete PEG (dPEG®) linker.[1][2][3] Its structure features a terminal hydroxyl group and a tert-butyloxycarbonyl (Boc)-protected amine, separated by a five-unit ethylene (B1197577) glycol chain. This defined structure ensures batch-to-batch consistency, a critical factor in pharmaceutical development.

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReferences
CAS Number 1404111-67-6[1][2][3][4][5][6]
Chemical Formula C15H31NO7[1][2][3][4][5]
Molecular Weight 337.41 g/mol [2][3][4]
Appearance Colorless to light yellow liquid or semi-solid[7]
Purity Typically ≥95%[2][4]
Solubility Soluble in dichloromethane (B109758) (DCM) and methanol.[2]
Storage Recommended storage at -20°C.[2][7]

The Role of this compound in Drug Development

The unique bifunctional nature of this compound makes it a valuable tool in the construction of complex biomolecules.[8] The PEG5 spacer enhances the aqueous solubility and pharmacokinetic properties of the resulting conjugate.[8] The two functional groups, a hydroxyl and a Boc-protected amine, allow for sequential and controlled conjugation of different molecular entities.

Application in PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest, leading to the protein's degradation.[4][5] this compound can serve as the linker connecting the E3 ligase ligand and the target protein binder.

The synthesis of a PROTAC using this linker typically involves a two-step process. First, the hydroxyl group of this compound is reacted with one of the binding moieties. Subsequently, the Boc protecting group is removed under acidic conditions to reveal a primary amine, which is then coupled with the second binding moiety.[8]

PROTAC_Synthesis_Workflow cluster_step1 Step 1: First Coupling Reaction cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Second Coupling Reaction N_Boc_PEG5_OH This compound Ligand_1 E3 Ligase Ligand (e.g., with a carboxylic acid) Intermediate_1 Boc-PEG5-Ligand 1 Intermediate_2 H2N-PEG5-Ligand 1 Ligand_2 Target Protein Ligand (e.g., with a carboxylic acid) Final_PROTAC PROTAC Molecule

Application in Antibody-Drug Conjugate (ADC) Synthesis

The this compound linker can be used to connect the cytotoxic drug to the antibody. For instance, the hydroxyl group could be modified to introduce a reactive group (e.g., a maleimide) for conjugation to cysteine residues on the antibody. The Boc-protected amine would be deprotected and then coupled to the cytotoxic payload.

ADC_Synthesis_Workflow cluster_step1 Step 1: Linker Activation cluster_step2 Step 2: Antibody Conjugation cluster_step3 Step 3: Boc Deprotection & Drug Coupling N_Boc_PEG5_OH This compound Activated_Linker Boc-PEG5-Maleimide N_Boc_PEG5_OH->Activated_Linker Multi-step synthesis Antibody_Linker Antibody-PEG5-Boc Activated_Linker->Antibody_Linker Thiol-Maleimide Coupling Antibody Reduced Antibody (with free thiols) Antibody->Antibody_Linker Deprotected_Antibody Antibody-PEG5-NH2 Cytotoxic_Drug Cytotoxic Drug (with NHS ester) Final_ADC Antibody-Drug Conjugate

Experimental Protocols

The following are illustrative experimental protocols for the key steps in the utilization of this compound. These are based on general laboratory procedures and should be optimized for specific applications.

General Protocol for Boc Deprotection

This procedure describes the removal of the Boc protecting group to yield the free amine.

Materials:

  • Boc-protected compound (e.g., an intermediate from the PROTAC synthesis)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the Boc-protected compound in anhydrous DCM (approximately 10 mL per 1 mmol of substrate).

  • To the stirred solution, add TFA (5-10 equivalents) dropwise at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected amine.

General Protocol for Amide Coupling (PROTAC Synthesis Example)

This protocol outlines the coupling of the deprotected amine-PEG-ligand intermediate with a carboxylic acid-containing ligand.

Materials:

  • Deprotected amine-PEG-ligand intermediate

  • Carboxylic acid-containing ligand

  • N,N-Dimethylformamide (DMF), anhydrous

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • High-performance liquid chromatography (HPLC) for purification

Procedure:

  • Dissolve the carboxylic acid-containing ligand (1 equivalent) and HATU (1.2 equivalents) in anhydrous DMF.

  • Add DIPEA (3 equivalents) to the mixture and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of the deprotected amine-PEG-ligand intermediate (1 equivalent) in anhydrous DMF to the activated mixture.

  • Stir the reaction at room temperature and monitor its progress by LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by preparative HPLC to obtain the final PROTAC molecule.

Conclusion

This compound is a well-defined, versatile linker that offers significant advantages in the synthesis of complex therapeutic molecules like PROTACs and ADCs. Its discrete PEG length ensures homogeneity, while the orthogonal protecting groups on its terminal functionalities allow for controlled, sequential conjugation strategies. The protocols and workflows presented in this guide provide a foundational understanding for the application of this compound in advanced drug development programs. Researchers and scientists are encouraged to adapt and optimize these methods to suit their specific molecular targets and therapeutic goals.

References

A Comprehensive Technical Guide to PEGylation Chemistry for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Core Principles, Methodologies, and Applications of PEGylation in Modern Therapeutics.

This technical guide provides a thorough examination of Polyethylene (B3416737) Glycol (PEG)ylation, a pivotal bioconjugation technique in drug development. Aimed at researchers, scientists, and professionals in the pharmaceutical industry, this document delves into the fundamental chemistry, reaction mechanisms, and strategic considerations of PEGylation. It offers a detailed look at how the covalent and non-covalent attachment of PEG chains to therapeutic molecules can significantly enhance their pharmacokinetic and pharmacodynamic properties, leading to safer and more effective treatments. Through a combination of in-depth explanations, structured data, detailed experimental protocols, and visual diagrams, this guide serves as an essential resource for understanding and implementing PEGylation strategies.

The Core Principles of PEGylation

PEGylation is the process of attaching one or more polyethylene glycol (PEG) chains to a molecule, such as a protein, peptide, or small molecule drug.[1] PEG is a non-toxic, non-immunogenic, and highly soluble polymer, and its conjugation to a therapeutic agent can impart several beneficial properties.[2] The covalent attachment of PEG can "mask" the therapeutic agent from the host's immune system, thereby reducing its immunogenicity and antigenicity.[1] Furthermore, the increased hydrodynamic size of the PEGylated molecule slows its clearance from the body by reducing renal filtration, which significantly prolongs its circulation time.[1] PEGylation can also enhance the solubility of hydrophobic drugs and protect them from enzymatic degradation.[1]

The benefits of PEGylation are numerous and well-documented, leading to a new generation of "biobetter" therapeutics with improved safety and efficacy profiles. These advantages include:

  • Prolonged Plasma Half-Life: By increasing the hydrodynamic volume of the drug, PEGylation reduces its renal clearance rate, leading to a longer circulation time in the bloodstream.[3]

  • Reduced Immunogenicity: The flexible PEG chains can shield the protein's surface epitopes from recognition by the immune system, thus lowering the risk of an immune response.

  • Enhanced Stability: PEGylation can protect therapeutic proteins from proteolytic degradation, increasing their stability in biological fluids.[2]

  • Improved Solubility: The hydrophilic nature of PEG can significantly increase the solubility of poorly soluble drugs.

Quantitative Impact of PEGylation on Drug Properties

The effects of PEGylation on a drug's pharmacokinetic and pharmacodynamic profile are quantifiable and are critical for optimizing therapeutic outcomes. The following tables summarize key quantitative data on how PEGylation impacts drug half-life and bioactivity.

Table 1: Effect of PEGylation on the Half-Life of Various Proteins

ProteinPEG Size (kDa)Unmodified Half-LifePEGylated Half-LifeFold Increase
rhTIMP-1201.1 hours28 hours~25
Bovine Serum Albumin-13.6 minutes4.5 hours~20
Superoxide Dismutase (SOD)50.08 hours1.5 hours~19
Superoxide Dismutase (SOD)100.08 hours12 hours150
Superoxide Dismutase (SOD)200.08 hours30 hours375

Data compiled from multiple sources.[2][3][4]

Table 2: Impact of PEGylation on the Bioactivity of Proteins

ProteinPEG Size (kDa)PEGylation StrategyResidual Activity (%)
Interferon α-2a40 (branched)Amine conjugation7%
Uricase10 (linear)Amine conjugation2.5%
Uricase10 (branched)Amine conjugation32%
rhTSH (mutant)-Cysteine labelingHigh (85% monoPEGylated product yield)
Cytochrome c-Amine conjugation (4 PEGs)More stable, higher half-life
Cytochrome c-Amine conjugation (8 PEGs)Retained 30-40% more residual activity over 60 days

Data compiled from multiple sources.[4][5][6][7]

Key PEGylation Chemistries and Reaction Mechanisms

The choice of PEGylation chemistry is crucial and depends on the available functional groups on the target molecule. The two main strategies are first-generation and second-generation PEGylation. First-generation techniques often involve the non-specific modification of proteins, while second-generation methods aim for site-specific conjugation to produce more homogeneous products.

Table 3: Common PEGylating Reagents and Their Target Functional Groups

PEGylating ReagentTarget Functional GroupResulting LinkagepH Range
PEG-NHS EsterPrimary Amines (-NH2)Amide7.0 - 9.0
PEG-AldehydePrimary Amines (-NH2)Secondary Amine (after reduction)6.0 - 7.0
PEG-MaleimideThiols (-SH)Thioether6.5 - 7.5
PEG-Vinyl SulfoneThiols (-SH)Thioether7.5 - 8.5
PEG-CarboxylAmines (-NH2)Amide (with carbodiimide (B86325) activator)4.5 - 6.0
First-Generation vs. Second-Generation PEGylation

First-generation PEGylation typically utilizes amine-reactive PEGs that react with the numerous lysine (B10760008) residues on a protein's surface, leading to a heterogeneous mixture of PEGylated species. In contrast, second-generation PEGylation employs more specific chemistries, such as thiol-reactive PEGs that target cysteine residues or enzymatic methods, to achieve site-specific modification. This results in a more uniform product with better-defined properties.

First_vs_Second_Gen_PEGylation cluster_0 First-Generation PEGylation cluster_1 Second-Generation PEGylation FirstGen Non-Specific Modification (e.g., Amine-reactive) Heterogeneous Heterogeneous Product Mixture (Varying number and location of PEGs) FirstGen->Heterogeneous Outcome1 Outcome1 Heterogeneous->Outcome1 Potential for Reduced Bioactivity SecondGen Site-Specific Modification (e.g., Thiol-reactive, Enzymatic) Homogeneous Homogeneous Product (Well-defined structure) SecondGen->Homogeneous Outcome2 Outcome2 Homogeneous->Outcome2 Preserved Bioactivity & Consistent Pharmacokinetics Start Protein Therapeutic Start->FirstGen Random Coupling Start->SecondGen Controlled Coupling

Comparison of First and Second-Generation PEGylation Strategies.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful PEGylation. Below are generalized methodologies for common PEGylation reactions and subsequent characterization.

Protocol 1: Amine-Reactive PEGylation using PEG-NHS Ester
  • Protein Preparation: Dissolve the protein to be PEGylated in a suitable buffer at a pH of 7.0-9.0 (e.g., phosphate-buffered saline, PBS). The protein concentration should typically be in the range of 1-10 mg/mL.

  • PEG-NHS Ester Solution: Immediately before use, dissolve the PEG-NHS ester in the same reaction buffer or a compatible anhydrous solvent like DMSO.

  • Reaction: Add the PEG-NHS ester solution to the protein solution with gentle stirring. The molar ratio of PEG to protein should be optimized but is often in the range of 2:1 to 50:1.

  • Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature or 2-4 hours at 4°C.

  • Quenching: Stop the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to quench the unreacted PEG-NHS ester.

  • Purification: Remove unreacted PEG and byproducts and isolate the PEGylated protein using size exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

Protocol 2: Thiol-Reactive PEGylation using PEG-Maleimide
  • Protein Preparation: Ensure the protein has a free cysteine residue. If not, one may be introduced via site-directed mutagenesis. Dissolve the protein in a buffer at pH 6.5-7.5 (e.g., phosphate (B84403) buffer containing EDTA to prevent disulfide bond formation).

  • Reduction (if necessary): If the cysteine is in a disulfide bond, reduce it using a reducing agent like DTT or TCEP, followed by removal of the reducing agent.

  • PEG-Maleimide Solution: Dissolve the PEG-maleimide in the reaction buffer.

  • Reaction: Add the PEG-maleimide solution to the protein solution. A molar excess of PEG is typically used.

  • Incubation: React for 1-2 hours at room temperature or overnight at 4°C.

  • Purification: Purify the PEGylated protein using SEC or IEX.

Protocol 3: Characterization of PEGylated Proteins
  • SDS-PAGE: Analyze the reaction mixture and purified product by SDS-PAGE. Successful PEGylation will result in a significant increase in the apparent molecular weight of the protein, causing it to migrate slower than the unmodified protein.

  • Size Exclusion Chromatography (SEC): Use SEC to separate the PEGylated protein from the unreacted protein and free PEG. The PEGylated protein will elute earlier due to its larger hydrodynamic radius.

  • Mass Spectrometry (MS): Employ techniques like MALDI-TOF or ESI-MS to determine the exact molecular weight of the PEGylated conjugate and confirm the degree of PEGylation.

PEGylation_Workflow cluster_char Characterization Start Start: Unmodified Protein Reaction PEGylation Reaction (e.g., Amine or Thiol Chemistry) Start->Reaction Purification Purification (e.g., SEC, IEX) Reaction->Purification SDSPAGE SDS-PAGE Purification->SDSPAGE SEC_char SEC Analysis Purification->SEC_char MS Mass Spectrometry Purification->MS Final Final Product: PEGylated Protein Purification->Final

General Experimental Workflow for Protein PEGylation.

Signaling Pathways Modulated by PEGylated Drugs: The Case of PEGylated Interferon

PEGylated drugs can exhibit altered interactions with their cellular targets, leading to modified downstream signaling. A prime example is PEGylated interferon-alpha (PEG-IFN-α), used in the treatment of hepatitis C and some cancers.

Interferon-α signals through the JAK-STAT pathway.[8][9] Upon binding to its receptor (IFNAR), it activates Janus kinases (JAKs), which in turn phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins.[10][11] Phosphorylated STATs form a complex that translocates to the nucleus and induces the transcription of interferon-stimulated genes (ISGs), which have antiviral and antiproliferative effects.[8] PEGylation of interferon-α prolongs its half-life, leading to sustained signaling through this pathway.[9]

PEG_Interferon_Pathway PEG_IFN PEG-Interferon-α IFNAR IFN-α Receptor (IFNAR) PEG_IFN->IFNAR Binds JAK JAK Kinases (JAK1, TYK2) IFNAR->JAK Activates STAT STAT Proteins (STAT1, STAT2) JAK->STAT Phosphorylates pSTAT Phosphorylated STAT Complex STAT->pSTAT Forms Complex Nucleus Nucleus pSTAT->Nucleus Translocates to ISG Interferon-Stimulated Genes (ISGs) Nucleus->ISG Induces Transcription of Response Antiviral & Antiproliferative Effects ISG->Response Leads to

Signaling Pathway of PEGylated Interferon-α.

Conclusion

PEGylation has established itself as a cornerstone of modern drug delivery, enabling the development of therapeutics with significantly improved pharmacological properties. This guide has provided a comprehensive overview of the fundamental principles of PEGylation chemistry, from the core concepts and quantitative effects to detailed experimental protocols and the impact on cellular signaling. For researchers and drug development professionals, a thorough understanding of these aspects is paramount for the successful design and implementation of PEGylation strategies to create the next generation of innovative and effective medicines.

References

Technical Guide: N-Boc-PEG5-alcohol - Safety and Handling in Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data, handling procedures, and a representative experimental protocol for N-Boc-PEG5-alcohol. This information is intended to ensure its safe and effective use in laboratory and drug development settings.

Chemical and Physical Properties

This compound is a heterobifunctional PEG linker commonly employed in bioconjugation, drug delivery, and particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] Its polyethylene (B3416737) glycol (PEG) chain enhances aqueous solubility, while the Boc-protected amine and terminal hydroxyl groups offer versatile handles for chemical modification.[2]

PropertyValueSource
Chemical Name tert-Butyl (14-hydroxy-3,6,9,12-tetraoxatetradecyl)carbamate[3]
CAS Number 1404111-67-6[2][3]
Molecular Formula C15H31NO7[2][3]
Molecular Weight 337.4 g/mol [2][3]
Appearance Colorless to light yellow liquid or solid/semi-solid
Purity ≥95% to 98%[2][3]
Solubility Soluble in Dichloromethane (DCM) and Methanol[2]
Storage Temperature -20°C to 2-8°C, sealed in a dry environment[2]

Safety Data and Handling

Hazard Identification
GHS Pictogram
Signal Word Warning
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Source
Precautionary Measures and Personal Protective Equipment (PPE)

A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment.

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_spill Spill & Disposal prep_area Work in a well-ventilated area (e.g., chemical fume hood) ppe Wear appropriate PPE: - Safety glasses/goggles - Chemical-resistant gloves (e.g., nitrile) - Lab coat prep_area->ppe avoid_contact Avoid contact with skin, eyes, and clothing prep_area->avoid_contact Begin Work spill_response Absorb spills with inert material (e.g., sand, vermiculite) prep_area->spill_response In case of spill avoid_inhalation Avoid breathing dust, fumes, gas, mist, vapors, or spray avoid_contact->avoid_inhalation no_ingestion Do not eat, drink, or smoke when using this product avoid_inhalation->no_ingestion storage_cond Store in a tightly sealed container in a cool, dry place (-20°C to 8°C) no_ingestion->storage_cond After Use disposal Dispose of waste in accordance with local regulations spill_response->disposal

Caption: Safe Handling Workflow for this compound.

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Fire-Fighting and Accidental Release Measures
  • Fire-Fighting: this compound is not considered a significant fire risk. In case of a fire, use extinguishing media appropriate for the surrounding environment, such as dry chemical, carbon dioxide, water spray, or alcohol-resistant foam. Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

  • Accidental Release: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. For large spills, dike the area to prevent spreading and collect the material for disposal. Ensure adequate ventilation and wear appropriate PPE during cleanup. Avoid allowing the substance to enter drains or waterways.

Application in PROTAC Synthesis: An Illustrative Protocol

This compound is a valuable linker for the synthesis of PROTACs, which are bifunctional molecules that induce the degradation of target proteins. The following is a representative protocol for the solid-phase synthesis of a PROTAC, adapted from established methodologies for similar PEG linkers.[4] This protocol involves immobilizing a ligand for an E3 ligase (e.g., thalidomide (B1683933) for Cereblon) on a solid support, followed by coupling of the PEG linker and the ligand for the protein of interest (POI).

Materials and Reagents
  • Rink Amide resin (or other suitable solid support)

  • E3 ligase ligand (e.g., a thalidomide derivative)

  • This compound

  • Protein of Interest (POI) ligand with a suitable functional group for coupling

  • Coupling reagents (e.g., HATU, HOBt)

  • Bases (e.g., DIPEA)

  • Solvents (e.g., DMF, DCM)

  • Deprotection reagent (e.g., TFA)

  • Cleavage cocktail (e.g., TFA/water/TIPS)

Experimental Workflow

G cluster_synthesis Solid-Phase PROTAC Synthesis resin_prep 1. Resin Preparation - Swell Rink Amide resin in DMF. - Couple E3 Ligase Ligand. linker_activation 2. Linker Activation - Activate hydroxyl group of This compound (e.g., convert to a leaving group). resin_prep->linker_activation linker_coupling 3. Linker Coupling - Couple activated N-Boc-PEG5-linker to the resin-bound E3 ligand. linker_activation->linker_coupling boc_deprotection 4. Boc Deprotection - Treat resin with TFA in DCM to expose the terminal amine. linker_coupling->boc_deprotection poi_coupling 5. POI Ligand Coupling - Couple the POI ligand to the linker's terminal amine using coupling reagents (HATU/DIPEA). boc_deprotection->poi_coupling cleavage 6. Cleavage & Purification - Cleave the PROTAC from the resin using a cleavage cocktail. - Purify by HPLC. poi_coupling->cleavage

Caption: General Workflow for Solid-Phase PROTAC Synthesis.

Detailed Methodologies

Step 1: Immobilization of E3 Ligase Ligand

  • Swell the Rink Amide resin in N,N-Dimethylformamide (DMF).

  • Couple the E3 ligase ligand (e.g., a carboxylic acid derivative of thalidomide) to the resin using standard peptide coupling reagents like HATU and DIPEA.

  • Wash the resin extensively with DMF, Dichloromethane (DCM), and Methanol (MeOH) and dry under vacuum.

Step 2: Conversion of this compound to a Mesylate

  • Dissolve this compound in anhydrous DCM.

  • Cool the solution to 0°C.

  • Add triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA).

  • Add methanesulfonyl chloride dropwise.

  • Stir the reaction at 0°C and then allow it to warm to room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction, perform an aqueous work-up, and purify the resulting N-Boc-PEG5-mesylate.

Step 3: Linker Coupling

  • Swell the E3 ligase-functionalized resin in a suitable solvent like DMF.

  • Add a solution of the N-Boc-PEG5-mesylate and a suitable base (e.g., DIPEA) in DMF to the resin.

  • Shake the reaction mixture at room temperature for 24 hours.

  • Wash the resin thoroughly with DMF, DCM, and MeOH, then dry under vacuum.

Step 4: Boc Deprotection

  • Treat the resin with a solution of 20-50% Trifluoroacetic acid (TFA) in DCM for 1-2 hours to remove the Boc protecting group, which exposes the terminal amine of the PEG linker.

  • Wash the resin with DCM and then neutralize with a solution of 10% DIPEA in DCM.

  • Wash the resin again thoroughly with DCM.

Step 5: POI Ligand Coupling

  • Swell the resin in DMF.

  • Add the POI ligand (with a carboxylic acid moiety), along with coupling reagents such as HATU and a base like DIPEA.

  • Shake the reaction mixture at room temperature until the reaction is complete (monitor by LC-MS analysis of a test cleavage).

  • Wash the resin extensively with DMF, DCM, and MeOH.

Step 6: Cleavage and Purification

  • Dry the resin under vacuum.

  • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude PROTAC in cold diethyl ether.

  • Purify the final compound by reverse-phase High-Performance Liquid Chromatography (HPLC).

This guide provides a framework for the safe handling and use of this compound in a research setting. Researchers should always consult the specific Safety Data Sheet provided by their supplier and adapt protocols based on the specific requirements of their chemical transformations.

References

Navigating the Conjugation Landscape: An In-depth Technical Guide to Monodisperse and Polydisperse PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a polyethylene (B3416737) glycol (PEG) linker is a critical decision that profoundly influences the therapeutic efficacy and safety of a conjugated drug. This guide provides a comprehensive exploration of monodisperse and polydisperse PEG linkers, offering a detailed comparison of their physicochemical properties, impact on drug performance, and the analytical techniques essential for their characterization.

The covalent attachment of PEG chains to therapeutic molecules, a process known as PEGylation, is a well-established strategy to enhance the pharmacokinetic and pharmacodynamic properties of drugs.[1] This modification can improve drug stability, reduce immunogenicity, and prolong circulation time by creating a hydrophilic shield around the molecule.[2][3] However, the nature of the PEG linker itself—specifically its dispersity—plays a pivotal role in the ultimate success of a PEGylated therapeutic.

PEG linkers are broadly categorized into two classes: monodisperse and polydisperse. Monodisperse PEGs are single molecular entities with a precise, discrete molecular weight, meaning every molecule has the exact same chain length.[4] In contrast, polydisperse PEGs are a heterogeneous mixture of PEG chains with varying lengths, characterized by an average molecular weight and a polydispersity index (PDI), a measure of the breadth of the molecular weight distribution.[4][5] While many currently approved PEGylated drugs utilize polydisperse PEGs due to their historical availability and lower cost, the demand for the precision and homogeneity offered by monodisperse PEGs is rapidly increasing, particularly in the development of complex biologics like antibody-drug conjugates (ADCs).[2][6]

Physicochemical Properties: A Tale of Two Linkers

The fundamental difference in their composition leads to distinct physicochemical properties between monodisperse and polydisperse PEG linkers, which in turn dictate their behavior in biological systems.

PropertyMonodisperse PEG LinkersPolydisperse PEG Linkers
Molecular Weight Precise and uniform (PDI = 1.0)[2]Average molecular weight with a distribution (PDI > 1.0)[2]
Chemical Structure Homogeneous, single chemical entity[2]Heterogeneous mixture of different chain lengths[2]
Purity High, with a well-defined structureContains a range of polymer lengths, making purification to a single species challenging
Synthesis Stepwise synthesis or purification of polydisperse mixtures[7]Ring-opening polymerization of ethylene (B1197577) oxide[2]
Characterization Straightforward, with discrete peaks in analytical techniquesComplex, with broad distributions in analytical readouts
Batch-to-Batch Consistency High, ensuring reproducibility[8]Can exhibit variability between batches

The Impact on Drug Performance: A Quantitative Comparison

The dispersity of a PEG linker has a significant and measurable impact on the in vivo performance of a conjugated drug. The homogeneity of monodisperse PEGs generally translates to a more predictable and favorable pharmacokinetic and pharmacodynamic profile.

Reduced Protein Adsorption and Immunogenicity

A primary goal of PEGylation is to create a "stealth" effect, reducing non-specific protein adsorption and subsequent clearance by the immune system. The uniform and dense hydrophilic layer formed by monodisperse PEGs is more effective at preventing protein binding compared to the less organized shield of polydisperse PEGs.[9][10] This can lead to a lower likelihood of eliciting an immune response against the PEGylated drug.[11]

A study on PEGylated gold nanoparticles demonstrated that monodisperse PEGs significantly reduce protein adsorption compared to their polydisperse counterparts.[12]

PEG Linker TypeBSA Adsorption Reduction (%)FBS Adsorption Reduction (%)Human Serum Adsorption Reduction (%)
Monodisperse (PEG₃₆) 70%70%60%
Monodisperse (PEG₄₅) 70%70%60%
Polydisperse (PEG2k) (Baseline)(Baseline)(Baseline)
Data extracted from Tian et al., 2024.[12]
Enhanced Pharmacokinetics and Tumor Accumulation

The improved "stealth" properties of monodisperse PEGylated conjugates directly translate to superior pharmacokinetic profiles. Studies have shown that drugs conjugated with monodisperse PEGs exhibit a significantly prolonged blood circulation half-life and enhanced accumulation in tumor tissues compared to those with polydisperse linkers.[9][10]

In the same study on PEGylated gold nanoparticles, the impact of PEG dispersity on pharmacokinetics and tumor biodistribution was quantified:

ParameterMonodisperse (PEG₃₆-AuNPs)Monodisperse (PEG₄₅-AuNPs)Polydisperse (PEG2k-AuNPs)
Blood Concentration at 24h (%ID/g) 31.9 ± 3.540.3 ± 5.13.9 ± 0.6
Data extracted from Tian et al., 2024.[12]

This prolonged circulation time allows for greater accumulation of the therapeutic at the target site, a critical factor for the efficacy of cancer therapies.

A notable example of a commercially successful drug utilizing a monodisperse PEG linker is Movantik® (naloxegol), a PEGylated derivative of naloxone (B1662785) used to treat opioid-induced constipation.[13] The monodisperse m-PEG₇ linker enhances the drug's properties, and its pharmacokinetic profile has been well-characterized, with a terminal half-life ranging from 6 to 11 hours.[1]

Experimental Protocols for Characterization

The precise characterization of PEG linkers and their conjugates is paramount for ensuring product quality, consistency, and regulatory compliance. The following are detailed methodologies for key analytical techniques.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

Objective: To determine the molecular weight and molecular weight distribution of PEGs and PEGylated proteins.

Methodology:

  • Sample Preparation:

    • Matrix Selection: For PEG analysis, 2,5-dihydroxybenzoic acid (DHB) or α-cyano-4-hydroxycinnamic acid (CHCA) are common matrices. Sinapinic acid is often used for larger PEGylated proteins.

    • Matrix Solution: Prepare a saturated solution of the chosen matrix in a suitable solvent, typically a mixture of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid (TFA).

    • Analyte Solution: Dissolve the PEG linker or PEGylated protein in a compatible solvent (e.g., water, acetonitrile/water) at a concentration of approximately 1 mg/mL.

    • Cationizing Agent: For neutral PEGs, add a cationizing agent such as sodium trifluoroacetate (B77799) (NaTFA) to the analyte solution to promote ionization.

    • Spotting: Mix the matrix solution, analyte solution, and cationizing agent (if used) in a 10:1:1 ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).

  • Instrumentation and Data Acquisition:

    • Instrument: A MALDI-TOF mass spectrometer equipped with a nitrogen laser (337 nm).

    • Mode: Operate in linear, positive ion mode for large molecules and reflector mode for higher resolution of smaller molecules.

    • Calibration: Calibrate the instrument using a standard of known molecular weight that brackets the expected mass of the analyte.

    • Acquisition: Acquire spectra by averaging multiple laser shots across the sample spot.

  • Data Analysis:

    • Determine the peak of the molecular ion distribution (Mp), the number-average molecular weight (Mn), and the weight-average molecular weight (Mw).

    • Calculate the Polydispersity Index (PDI = Mw/Mn). For monodisperse PEGs, a single, sharp peak corresponding to the exact molecular weight should be observed. For polydisperse PEGs, a distribution of peaks separated by 44 Da (the mass of the ethylene glycol monomer) will be present.

Size-Exclusion Chromatography (SEC)

Objective: To separate and analyze PEGs and PEGylated molecules based on their hydrodynamic volume.

Methodology:

  • System Preparation:

    • Column: Select an SEC column with a pore size appropriate for the molecular weight range of the analytes.

    • Mobile Phase: Prepare an aqueous mobile phase, typically a phosphate (B84403) or acetate (B1210297) buffer, with a defined pH and ionic strength (e.g., 150 mM sodium phosphate, pH 7.0). The mobile phase should be filtered and degassed.

  • Sample Preparation:

    • Dissolve the sample in the mobile phase to a concentration of 1-2 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: Set a constant flow rate, typically between 0.5 and 1.0 mL/min.

    • Injection Volume: Inject a defined volume of the sample (e.g., 10-20 µL).

    • Detection: Use a refractive index (RI) detector for universal detection of PEGs or a UV detector if the PEG is conjugated to a UV-active molecule. Multi-angle light scattering (MALS) detection can be coupled with SEC to obtain absolute molecular weight information.

  • Data Analysis:

    • Generate a calibration curve using a series of monodisperse PEG standards of known molecular weights.

    • Determine the retention time of the analyte peak(s).

    • Calculate the apparent molecular weight of the sample by comparing its retention time to the calibration curve. For PEGylated proteins, SEC can be used to separate the conjugated protein from the unreacted protein and free PEG.

High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify monodisperse and polydisperse PEGs.

Methodology:

  • System Preparation:

    • Column: For reversed-phase HPLC (RP-HPLC), a C18 or C8 column is commonly used.

    • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% TFA) and an organic solvent (e.g., acetonitrile with 0.1% TFA) is typically employed.

  • Sample Preparation:

    • Dissolve the sample in a solvent compatible with the initial mobile phase conditions.

  • Chromatographic Conditions:

    • Gradient: Develop a gradient elution method that allows for the separation of the different PEG species. For polydisperse PEGs, this can resolve individual oligomers.

    • Detection: Use an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) for the universal detection of PEGs.

  • Data Analysis:

    • Identify and quantify the peaks corresponding to the different PEG species. For monodisperse PEGs, a single sharp peak is expected. For polydisperse PEGs, a series of peaks corresponding to the different chain lengths will be observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure and confirm the identity of PEG linkers and their derivatives.

Methodology:

  • Sample Preparation:

    • Dissolve the PEG sample in a deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆) at a concentration of 5-10 mg/mL.

  • Data Acquisition:

    • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Experiments: Acquire ¹H NMR and ¹³C NMR spectra. Other experiments such as COSY and HSQC can be used to aid in structural assignment.

  • Data Analysis:

    • ¹H NMR: The repeating ethylene glycol units (-O-CH₂-CH₂-) typically show a characteristic signal around 3.6 ppm. The signals from the terminal functional groups will have different chemical shifts, allowing for the confirmation of their presence and the calculation of the degree of polymerization by comparing the integration of the terminal group protons to the repeating unit protons.

    • ¹³C NMR: The carbon signals can further confirm the structure of the PEG backbone and the functional end groups.

Visualizing the Logic: Applications in Advanced Drug Modalities

The choice between monodisperse and polydisperse PEG linkers is particularly crucial in the development of sophisticated drug delivery systems like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

In ADCs, a linker connects a potent cytotoxic drug to a monoclonal antibody that targets a specific antigen on cancer cells. The use of monodisperse PEG linkers is increasingly favored to ensure a homogeneous product with a well-defined drug-to-antibody ratio (DAR), which is critical for consistent efficacy and safety.[8]

ADC_Workflow cluster_Monodisperse Monodisperse PEG Linker cluster_Polydisperse Polydisperse PEG Linker mAb Monoclonal Antibody mPEG Monodisperse PEG Linker mAb->mPEG Conjugation Drug Cytotoxic Drug mPEG->Drug Attachment Homogeneous_ADC Homogeneous ADC (Defined DAR) Drug->Homogeneous_ADC Results in Predictable_PK Predictable_PK Homogeneous_ADC->Predictable_PK Leads to p_mAb Monoclonal Antibody pPEG Polydisperse PEG Linker p_mAb->pPEG Conjugation p_Drug Cytotoxic Drug pPEG->p_Drug Attachment Heterogeneous_ADC Heterogeneous ADC (Variable DAR) p_Drug->Heterogeneous_ADC Results in Variable_PK Variable_PK Heterogeneous_ADC->Variable_PK Leads to

Workflow for ADC production with different PEG linkers.
Proteolysis Targeting Chimeras (PROTACs)

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker in a PROTAC is critical for optimizing the ternary complex formation between the target, PROTAC, and E3 ligase. Monodisperse PEG linkers offer precise control over the linker length and rigidity, which is essential for achieving optimal degradation efficiency.

PROTAC_Logic cluster_Linker Linker Criticality Target_Protein Target Protein PROTAC PROTAC Target_Protein->PROTAC Binds to Warhead Monodisperse_Linker Monodisperse PEG Linker (Precise Length & Rigidity) PROTAC->Monodisperse_Linker Incorporates Polydisperse_Linker Polydisperse PEG Linker (Variable Length & Flexibility) PROTAC->Polydisperse_Linker Incorporates E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC Binds to E3 Ligase Ligand Optimal_Complex Optimal_Complex Monodisperse_Linker->Optimal_Complex Enables Optimal Ternary Complex Formation Suboptimal_Complex Suboptimal_Complex Polydisperse_Linker->Suboptimal_Complex Leads to Suboptimal Ternary Complex Formation Degradation Degradation Optimal_Complex->Degradation Efficient Target Degradation Reduced_Degradation Reduced_Degradation Suboptimal_Complex->Reduced_Degradation Reduced Target Degradation

References

An In-depth Technical Guide to the Physical Properties of N-Boc-PEG5-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and inferred physical properties of N-Boc-PEG5-alcohol, a heterobifunctional linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. This document outlines its solubility and stability characteristics, provides detailed experimental protocols for their determination, and includes a workflow for its application in PROTAC synthesis.

Core Physical Properties

This compound, also known as tert-butyl (14-hydroxy-3,6,9,12-tetraoxatetradecyl)carbamate, possesses a unique combination of a hydrophobic Boc-protecting group and a hydrophilic polyethylene (B3416737) glycol (PEG) chain, terminating in a hydroxyl group. This structure dictates its physical properties, making it a versatile tool in drug discovery and development.

Solubility Profile

The presence of the five-unit PEG chain confers a significant degree of hydrophilicity to the molecule, suggesting solubility in a range of polar solvents. Conversely, the tert-butoxycarbonyl (Boc) group provides lipophilic character, enabling dissolution in various organic solvents.

While specific quantitative solubility data for this compound is not extensively published, data from structurally similar molecules, such as N-Boc-PEG6-alcohol and t-Boc-N-amido-PEG5-amine, allows for a reliable estimation of its solubility profile. N-Boc-PEG6-alcohol is known to be soluble in dimethyl sulfoxide (B87167) (DMSO), dichloromethane (B109758) (DCM), and N,N-dimethylformamide (DMF). Furthermore, t-Boc-N-amido-PEG5-amine is reported to be soluble in water, DMSO, DCM, and DMF. Based on these analogs, the following solubility profile for this compound can be inferred:

SolventClassificationPredicted Solubility
WaterProtic, PolarSoluble
Dimethyl Sulfoxide (DMSO)Aprotic, PolarSoluble
Dichloromethane (DCM)ChlorinatedSoluble
N,N-Dimethylformamide (DMF)Aprotic, PolarSoluble
EthanolProtic, PolarSoluble
MethanolProtic, PolarSoluble

It is important to note that these are qualitative predictions. For precise applications, experimental determination of solubility is recommended using the protocol provided in this guide.

Stability Profile

The chemical stability of this compound is primarily dictated by the acid-labile Boc-protecting group. This group is generally stable under basic and nucleophilic conditions, providing orthogonality in multi-step syntheses.[1]

pH Stability:

  • Acidic Conditions (pH < 4): The Boc group is readily cleaved, exposing the primary amine.[2]

  • Neutral Conditions (pH 6-8): The molecule is expected to be stable for extended periods.

  • Basic Conditions (pH > 9): The Boc group is generally stable.[1]

Thermal Stability: Specific data on the thermal decomposition of this compound is not readily available. However, thermogravimetric analysis (TGA) of similar PEG compounds suggests that decomposition of the PEG backbone typically begins at temperatures above 200°C.[3][4] The thermal stability of the Boc group itself can be lower, with some studies showing thermal deprotection at temperatures ranging from 100-240°C, depending on the molecular context and solvent.[5][6]

Storage and Handling: For long-term stability, it is recommended to store this compound at -20°C in a dry, inert atmosphere.

Experimental Protocols

The following protocols provide detailed methodologies for the quantitative determination of the solubility and stability of this compound.

Protocol 1: Quantitative Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

  • This compound

  • Selected solvents (e.g., water, DMSO, DCM, ethanol)

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS)

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial.

    • Add a known volume of the desired solvent.

    • Tightly cap the vial and vortex vigorously for 1-2 minutes.

    • Place the vial in a shaker at a constant temperature (e.g., 25°C) and agitate for 24-48 hours to ensure equilibrium is reached.[7][8]

  • Sample Clarification:

    • After incubation, visually inspect the vial to confirm the presence of undissolved solid.

    • Centrifuge the vial at high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the excess solid.

    • Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered saturated solution and the standard solutions by a validated HPLC-UV or HPLC-MS method.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the saturated solution by interpolating its response on the calibration curve.

  • Data Reporting:

    • Report the solubility in mg/mL or mol/L at the specified temperature.

Protocol 2: Thermal Stability Assessment (Thermogravimetric Analysis - TGA)

Objective: To determine the thermal decomposition profile of this compound.

Materials:

  • This compound

  • Thermogravimetric Analyzer (TGA)

  • Alumina or platinum crucibles

  • Inert gas (e.g., nitrogen)

Methodology:

  • Sample Preparation:

    • Place a small, accurately weighed amount of this compound (typically 5-10 mg) into a TGA crucible.[9]

  • TGA Analysis:

    • Place the crucible in the TGA instrument.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.

    • Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

  • Data Analysis:

    • Record the weight loss of the sample as a function of temperature.

    • Determine the onset temperature of decomposition and the temperature at which significant weight loss occurs.

    • The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Protocol 3: pH Stability Assessment (HPLC-Based)

Objective: To evaluate the stability of this compound at different pH values over time.

Materials:

  • This compound

  • Aqueous buffer solutions of different pH values (e.g., pH 2, 4, 7, 9, 12)

  • HPLC system with UV or MS detector

  • Thermostatically controlled incubator

Methodology:

  • Sample Preparation:

    • Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile).

    • In separate vials, dilute the stock solution with the different pH buffers to a final known concentration.

  • Incubation:

    • Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).

  • Time-Point Analysis:

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

    • Immediately quench any reaction by neutralizing the sample if necessary.

    • Analyze the samples by a validated HPLC method to quantify the remaining amount of intact this compound.

  • Data Analysis:

    • Plot the percentage of remaining this compound against time for each pH condition.

    • Determine the degradation rate constant and half-life at each pH.

Workflow and Visualization

This compound is a key component in the synthesis of PROTACs, where it serves as a flexible and hydrophilic linker connecting the target protein-binding ligand and the E3 ligase-binding ligand. A common strategy for PROTAC synthesis is through solid-phase synthesis.

PROTAC_Synthesis_Workflow Resin Solid Support (e.g., Rink Amide Resin) Resin_E3 Immobilized E3 Ligase Ligand Resin->Resin_E3 E3_Ligand E3 Ligase Ligand (e.g., Pomalidomide) E3_Ligand->Resin_E3 Immobilization Resin_E3_Linker Resin-E3-Linker-Boc Resin_E3->Resin_E3_Linker Linker This compound Linker->Resin_E3_Linker Linker Attachment Deprotection Boc Deprotection (e.g., TFA in DCM) Resin_E3_Linker->Deprotection Resin_E3_Linker_NH2 Resin-E3-Linker-NH2 Deprotection->Resin_E3_Linker_NH2 Coupling Peptide Coupling (e.g., HATU, DIPEA) Resin_E3_Linker_NH2->Coupling POI_Ligand Protein of Interest (POI) Ligand (with COOH) POI_Ligand->Coupling Resin_PROTAC Resin-Bound PROTAC Coupling->Resin_PROTAC Cleavage Cleavage from Resin (e.g., TFA cocktail) Resin_PROTAC->Cleavage Crude_PROTAC Crude PROTAC Cleavage->Crude_PROTAC Purification Purification (e.g., Preparative HPLC) Crude_PROTAC->Purification Pure_PROTAC Pure PROTAC Purification->Pure_PROTAC

Caption: Solid-phase synthesis workflow for a PROTAC utilizing an this compound linker.

This guide provides a foundational understanding of the physical properties of this compound. For critical applications, it is imperative that researchers perform their own detailed analysis to ensure the data is suitable for their specific needs.

References

Methodological & Application

Application Notes: Protocol for Conjugating N-Boc-PEG5-alcohol to a Peptide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to molecules such as peptides and proteins, is a widely utilized strategy in drug development to enhance the therapeutic properties of biopharmaceuticals.[1][2][3] This modification can improve a drug's pharmacokinetic profile by increasing its hydrodynamic size, which in turn reduces renal clearance, shields it from proteolytic degradation, and can decrease immunogenicity.[3][4]

These application notes provide a detailed protocol for the conjugation of N-Boc-PEG5-alcohol to a peptide via an ester linkage. This specific linker contains a hydroxyl group (-OH) for conjugation and a tert-butyloxycarbonyl (Boc) protected amine group.[5][6] The protocol focuses on the activation of a carboxylic acid group on the peptide (either the C-terminus or an acidic amino acid side chain like aspartic or glutamic acid) using a carbodiimide (B86325) coupling agent, followed by reaction with the hydroxyl group of the PEG linker. An optional step for the deprotection of the Boc group to yield a free amine is also described.

Experimental Protocol: Peptide-PEG Conjugation

This protocol outlines the chemical steps required to conjugate this compound to a peptide containing an available carboxylic acid group.

Materials and Equipment

Reagents:

  • Peptide with at least one free carboxylic acid group

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC or EDAC)[7]

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Deionized water, HPLC grade

  • Nitrogen or Argon gas

Equipment:

  • Reaction vials

  • Magnetic stirrer and stir bars

  • Analytical balance

  • pH meter or pH strips

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column

  • Lyophilizer

  • Mass Spectrometer (e.g., LC-MS)

  • Standard laboratory glassware and consumables

Step-by-Step Methodology

Step 1: Activation of Peptide Carboxylic Acid This step involves the activation of the peptide's carboxyl group with EDC and NHS to form a more stable NHS ester, which is less susceptible to hydrolysis and reacts efficiently with the alcohol.

  • Dissolve the peptide in anhydrous DMF to a final concentration of 10-20 mg/mL in a clean, dry reaction vial.

  • Add EDC (1.5 molar equivalents relative to the peptide) and NHS (1.5 molar equivalents) to the peptide solution.

  • Add a small amount of DIPEA (0.5-1.0 molar equivalents) to raise the pH to ~7.0-7.5, facilitating the reaction.

  • Seal the vial under an inert atmosphere (nitrogen or argon) and stir the reaction mixture at room temperature for 1-2 hours.

Step 2: Conjugation with this compound The activated peptide is now ready to react with the hydroxyl group of the PEG linker.

  • Dissolve this compound (2.0 molar equivalents) in a minimal amount of anhydrous DMF.

  • Add the PEG solution to the activated peptide mixture from Step 1.

  • Allow the reaction to proceed at room temperature for 12-24 hours with continuous stirring under an inert atmosphere.

  • Monitor the reaction progress by taking small aliquots and analyzing them via RP-HPLC or LC-MS to observe the formation of the PEGylated peptide product and the consumption of the starting peptide.

Step 3: (Optional) Boc Group Deprotection If the terminal amine on the PEG linker is required for subsequent applications, the Boc protecting group must be removed. The Boc group can be deprotected under acidic conditions.[8][9]

  • Once the conjugation reaction is complete, remove the DMF solvent under vacuum.

  • Re-dissolve the crude product in a solution of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) in DCM.

  • Stir the mixture at room temperature for 1-2 hours.

  • Remove the TFA and solvent by rotary evaporation or by precipitating the product in cold diethyl ether.

  • Wash the precipitate several times with cold ether to remove residual TFA and scavengers.

Step 4: Purification of the PEGylated Peptide Purification is essential to remove unreacted reagents, byproducts, and non-PEGylated peptide. RP-HPLC is a widely used method for purifying peptides and their conjugates.[]

  • Dissolve the crude product (from Step 2 or 3) in a minimal amount of the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% TFA).

  • Inject the solution onto a preparative C18 RP-HPLC column.

  • Elute the product using a linear gradient of increasing acetonitrile concentration (e.g., 5% to 95% ACN over 40 minutes) containing 0.1% TFA.

  • Collect fractions corresponding to the desired PEGylated peptide peak, as identified by UV absorbance (typically at 214 or 280 nm).

  • Confirm the identity of the fractions containing the correct product using mass spectrometry.[11]

  • Pool the pure fractions and lyophilize to obtain the final product as a dry powder.

Characterization of the Conjugate

To confirm the successful synthesis and purity of the PEG-peptide conjugate, the following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product. An analytical C18 column can be used with a water/acetonitrile gradient.

  • Mass Spectrometry (MS): Essential for confirming the identity of the conjugate by verifying its molecular weight.[12] Techniques like ESI-MS or MALDI-TOF are commonly employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of the conjugate and calculate the conjugation efficiency by comparing specific proton peak integrations.[13]

Quantitative Data Summary

The following table summarizes typical parameters and expected outcomes for the conjugation protocol. Actual results may vary depending on the specific peptide sequence and reaction scale.

ParameterValue / ConditionExpected Outcome / Comment
Molar Ratios
Peptide:EDC:NHS1 : 1.5 : 1.5Ensures efficient activation of the carboxyl group.
Peptide:PEG Linker1 : 2.0Using an excess of the PEG linker drives the reaction to completion.
Reaction Conditions
SolventAnhydrous DMFA polar aprotic solvent suitable for dissolving both peptide and PEG.
TemperatureRoom Temperature (20-25°C)Mild conditions prevent degradation of the peptide.
Reaction Time12-24 hoursSufficient time for the conjugation reaction to proceed to completion.
Purification
MethodPreparative RP-HPLCProvides high-resolution separation of the product from impurities.[]
Expected Yield 30-60%Highly dependent on the peptide sequence, solubility, and purification efficiency.
Final Purity >95%Achievable with optimized HPLC purification.

Visualizations

Experimental Workflow

experimental_workflow peptide Peptide in Anhydrous DMF activation Carboxyl Activation (EDC, NHS) peptide->activation Add Reagents activated_peptide Activated NHS-Ester Peptide activation->activated_peptide conjugation Conjugation Reaction (12-24h, RT) activated_peptide->conjugation peg This compound peg->conjugation Add Linker crude_boc Crude Boc-Protected PEG-Peptide conjugation->crude_boc deprotection Boc Deprotection (TFA) crude_boc->deprotection Optional Step purification Purification (RP-HPLC) crude_boc->purification If Boc protection is desired crude_deprotected Crude Deprotected PEG-Peptide deprotection->crude_deprotected crude_deprotected->purification final_product Pure PEG-Peptide Conjugate purification->final_product characterization Characterization (MS, HPLC) final_product->characterization

Caption: Workflow for the conjugation of this compound to a peptide.

Functional Impact of Peptide PEGylation

functional_impact cluster_0 Non-PEGylated Peptide cluster_1 PEGylated Peptide peptide Peptide Ligand receptor1 Cell Receptor peptide->receptor1 Binds clearance1 Rapid Clearance (Renal/Enzymatic) peptide->clearance1 Degraded/ Filtered signal1 Transient Signal receptor1->signal1 Activates peg_peptide PEG-Peptide Ligand receptor2 Cell Receptor peg_peptide->receptor2 Binds clearance2 Reduced Clearance peg_peptide->clearance2 Protected signal2 Sustained Signal receptor2->signal2 Activates

Caption: PEGylation enhances peptide half-life, leading to sustained signaling.

References

Application Notes and Protocols for N-Boc-PEG5-alcohol as a Linker in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that co-opts the cell's native ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of a ligand that binds to the target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component that influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), thereby impacting the efficiency of protein degradation.

Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance aqueous solubility and cell permeability.[2] The length and flexibility of the PEG linker are crucial for optimizing the geometry of the ternary complex to enable efficient ubiquitination of the target protein. N-Boc-PEG5-alcohol is a versatile, bifunctional linker that features a Boc-protected amine and a terminal hydroxyl group. The hydrophilic PEG spacer enhances solubility, while the two distinct functional groups allow for a controlled, stepwise synthesis of the PROTAC molecule. The Boc protecting group can be removed under mild acidic conditions, and the hydroxyl group can be activated for subsequent coupling reactions.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of a model PROTAC targeting the Bromodomain-containing protein 4 (BRD4), a key regulator of oncogene expression. The synthesis will utilize the well-characterized BRD4 inhibitor JQ1 as the target protein ligand and pomalidomide (B1683931) as the ligand for the Cereblon (CRBN) E3 ligase.

Signaling Pathway and Mechanism of Action

BRD4 is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins that acts as an epigenetic reader, binding to acetylated lysine (B10760008) residues on histones and regulating the transcription of key oncogenes such as c-Myc. A PROTAC utilizing an this compound derived linker, a JQ1-based warhead, and a pomalidomide E3 ligase ligand will induce the degradation of BRD4 through the following mechanism:

  • The PROTAC enters the cell and its respective ligands bind to BRD4 and the CRBN E3 ligase.

  • This binding event forms a ternary complex of BRD4-PROTAC-CRBN.

  • The formation of this complex brings BRD4 into close proximity with the E3 ligase machinery.

  • The E3 ligase facilitates the transfer of ubiquitin molecules to lysine residues on the surface of BRD4, leading to its polyubiquitination.

  • The polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome.

  • The degradation of BRD4 leads to the downregulation of its target genes, including c-Myc, resulting in an anti-proliferative effect in cancer cells.

PROTAC_Mechanism cluster_synthesis PROTAC Action PROTAC PROTAC Ternary_Complex BRD4-PROTAC-CRBN Ternary Complex PROTAC->Ternary_Complex Binds BRD4 BRD4 BRD4->Ternary_Complex Binds CRBN_E3_Ligase CRBN E3 Ligase CRBN_E3_Ligase->Ternary_Complex Recruited Polyubiquitination Polyubiquitination of BRD4 Ternary_Complex->Polyubiquitination Proteasome 26S Proteasome Polyubiquitination->Proteasome Recognition Degradation BRD4 Degradation Proteasome->Degradation Downregulation Downregulation of c-Myc Transcription Degradation->Downregulation Apoptosis Cancer Cell Apoptosis Downregulation->Apoptosis

Mechanism of action for a BRD4-targeting PROTAC.

Experimental Protocols

The synthesis of a BRD4-targeting PROTAC using this compound involves a multi-step process. The general workflow is outlined below, followed by detailed protocols for each step.

PROTAC_Synthesis_Workflow cluster_workflow PROTAC Synthesis Workflow start This compound step1 Step 1: Activation of Hydroxyl Group (Tosylation) start->step1 intermediate1 N-Boc-PEG5-OTs step1->intermediate1 step2 Step 2: Coupling with Pomalidomide intermediate1->step2 intermediate2 Boc-PEG5-Pomalidomide step2->intermediate2 step3 Step 3: Boc Deprotection intermediate2->step3 intermediate3 H2N-PEG5-Pomalidomide step3->intermediate3 step4 Step 4: Coupling with JQ1 Carboxylic Acid intermediate3->step4 final_product Final PROTAC (JQ1-PEG5-Pomalidomide) step4->final_product

Synthetic workflow for a BRD4-targeting PROTAC.

Step 1: Activation of this compound (Tosylation)

This step converts the terminal hydroxyl group into a better leaving group for subsequent nucleophilic substitution.

  • Materials:

    • This compound

    • p-Toluenesulfonyl chloride (TsCl)

    • Triethylamine (B128534) (TEA) or Pyridine (B92270)

    • Dichloromethane (DCM), anhydrous

    • Magnetic stirrer and stir bar

    • Ice bath

    • Round-bottom flask

    • Nitrogen or Argon atmosphere setup

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Add triethylamine (1.5 eq) or pyridine (2.0 eq) to the solution and stir for 10 minutes.

    • Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq) in anhydrous DCM to the reaction mixture.

    • Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude N-Boc-PEG5-OTs.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Step 2: Coupling of N-Boc-PEG5-OTs with Pomalidomide

This step involves the nucleophilic substitution of the tosyl group with the amine of pomalidomide.

  • Materials:

    • N-Boc-PEG5-OTs (from Step 1)

    • Pomalidomide

    • Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Round-bottom flask

    • Nitrogen or Argon atmosphere setup

  • Procedure:

    • To a solution of pomalidomide (1.0 eq) in anhydrous DMF, add K2CO3 (2.0 eq) or Cs2CO3 (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes under an inert atmosphere.

    • Add a solution of N-Boc-PEG5-OTs (1.1 eq) in anhydrous DMF to the reaction mixture.

    • Heat the reaction to 60-80 °C and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and dilute with ethyl acetate (B1210297).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield Boc-PEG5-Pomalidomide.

Step 3: Boc Deprotection

This step removes the Boc protecting group to reveal the primary amine for the final coupling step.

  • Materials:

    • Boc-PEG5-Pomalidomide (from Step 2)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Magnetic stirrer and stir bar

    • Round-bottom flask

  • Procedure:

    • Dissolve Boc-PEG5-Pomalidomide (1.0 eq) in DCM.

    • Add TFA (10-20% v/v) to the solution at room temperature.

    • Stir the reaction for 1-2 hours.

    • Monitor the deprotection by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

    • The crude product, H2N-PEG5-Pomalidomide, can be used in the next step without further purification after ensuring the removal of TFA (e.g., by co-evaporation with DCM).

Step 4: Coupling of H2N-PEG5-Pomalidomide with JQ1 Carboxylic Acid

This is the final step to form the PROTAC molecule via an amide bond formation.

  • Materials:

    • H2N-PEG5-Pomalidomide (from Step 3)

    • (+)-JQ1 carboxylic acid

    • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • N,N-Diisopropylethylamine (DIPEA)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Magnetic stirrer and stir bar

    • Round-bottom flask

    • Nitrogen or Argon atmosphere setup

  • Procedure:

    • Dissolve (+)-JQ1 carboxylic acid (1.0 eq) in anhydrous DMF under an inert atmosphere.

    • Add HATU (1.2 eq) or HBTU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.

    • Add a solution of H2N-PEG5-Pomalidomide (1.1 eq) in anhydrous DMF to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the final PROTAC by preparative HPLC to obtain the pure JQ1-PEG5-Pomalidomide.

Data Presentation

The following tables summarize representative quantitative data for a BRD4-targeting PROTAC with a PEG5 linker. The exact values may vary depending on the specific experimental conditions and cell lines used.

Table 1: Synthesis and Characterization

StepProductTypical Yield (%)Purity (by HPLC) (%)Analytical Method
1. TosylationN-Boc-PEG5-OTs80-90>951H NMR, LC-MS
2. Coupling with PomalidomideBoc-PEG5-Pomalidomide60-70>951H NMR, LC-MS
3. Boc DeprotectionH2N-PEG5-Pomalidomide>95 (crude)-LC-MS
4. Coupling with JQ1 Carboxylic AcidJQ1-PEG5-Pomalidomide40-60>981H NMR, 13C NMR, HRMS

Table 2: Biological Activity Data

ParameterValueCell LineMethod
DC50 (BRD4)5-20 nMMV4-11Western Blot
Dmax (BRD4)>90%MV4-11Western Blot
IC50 (Cell Viability)10-50 nMMV4-11CellTiter-Glo

Mandatory Visualization

Experimental_Workflow cluster_exp_flow Biological Evaluation Workflow cell_culture Cell Culture (e.g., MV4-11) protac_treatment PROTAC Treatment (Dose-Response) cell_culture->protac_treatment cell_lysis Cell Lysis protac_treatment->cell_lysis cell_viability Cell Viability Assay (e.g., CellTiter-Glo) protac_treatment->cell_viability protein_quant Protein Quantification (BCA Assay) cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page western_blot Western Blot (Anti-BRD4, Anti-GAPDH) sds_page->western_blot imaging Imaging and Densitometry western_blot->imaging data_analysis Data Analysis (DC50, Dmax Calculation) imaging->data_analysis

Workflow for the biological evaluation of the PROTAC.

References

Application of N-Boc-PEG5-alcohol in Antibody-Drug Conjugates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the target specificity of monoclonal antibodies with the high potency of cytotoxic small molecules. This targeted delivery approach enhances the therapeutic window of the cytotoxic agent by minimizing systemic exposure and associated toxicities. The linker, which connects the antibody to the drug payload, is a critical component of an ADC, influencing its stability, solubility, pharmacokinetics, and efficacy.

Polyethylene glycol (PEG) linkers are widely used in ADC development to improve the physicochemical properties of the conjugate. The incorporation of a PEG spacer can increase the hydrophilicity of the ADC, which is particularly beneficial when working with hydrophobic payloads, reducing the propensity for aggregation and improving in vivo stability.[1]

N-Boc-PEG5-alcohol is a heterobifunctional linker that features a five-unit PEG chain, a Boc-protected amine, and a terminal hydroxyl group. This structure allows for a sequential and controlled conjugation strategy. The hydroxyl group can be activated for conjugation to the cytotoxic payload, while the Boc-protected amine, after deprotection, can be used for attachment to the antibody. This application note provides a detailed overview of the application of this compound in the synthesis of ADCs, including experimental protocols and data presentation.

Core Principles and Advantages of this compound in ADCs

The use of this compound as a linker in ADCs offers several advantages:

  • Improved Hydrophilicity and Solubility: The PEG chain increases the water solubility of the ADC, which can prevent aggregation, especially with hydrophobic drug payloads.[1] This leads to improved formulation and in vivo behavior.

  • Controlled Synthesis: The orthogonal protecting groups (Boc and the terminal hydroxyl) allow for a stepwise and controlled synthesis of the drug-linker construct and its subsequent conjugation to the antibody.

  • Defined Spacer Length: The monodisperse nature of this compound ensures a uniform spacer length between the antibody and the drug, leading to a more homogeneous ADC product with predictable properties.

  • Enhanced Pharmacokinetics: PEGylation is known to prolong the circulation half-life of bioconjugates by increasing their hydrodynamic radius and shielding them from proteolytic degradation and renal clearance.[2]

Experimental Protocols

The synthesis of an ADC using this compound can be broadly divided into three key stages:

  • Activation of this compound and Conjugation to the Cytotoxic Payload: The terminal hydroxyl group of this compound is first activated to make it reactive towards a functional group on the cytotoxic drug.

  • Deprotection of the Boc Group: The Boc protecting group on the PEG linker is removed to expose the primary amine.

  • Conjugation to the Antibody: The free amine on the drug-linker construct is then conjugated to the antibody, typically through an amide bond with a carboxyl group on the antibody or via a maleimide-thiol reaction with engineered cysteines or reduced interchain disulfides.

Protocol 1: Activation of this compound and Synthesis of Drug-Linker Construct

This protocol describes a general method for activating the hydroxyl group of this compound by converting it to a p-toluenesulfonate (tosylate), a good leaving group, followed by conjugation to a cytotoxic drug containing a nucleophilic group (e.g., a phenol (B47542) or amine). For this example, we will consider the conjugation to a hypothetical cytotoxic drug "Drug-OH".

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (B92270) (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Cytotoxic drug with a nucleophilic handle (e.g., "Drug-OH")

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF, anhydrous)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Activation of this compound (Tosylation): a. Dissolve this compound (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen). b. Cool the solution to 0°C in an ice bath. c. Add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise while stirring. d. Allow the reaction to warm to room temperature and stir for 12-16 hours. e. Monitor the reaction progress by thin-layer chromatography (TLC). f. Upon completion, quench the reaction by adding cold water. g. Extract the product with dichloromethane. h. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. i. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-PEG5-OTs. j. Purify the product by silica gel column chromatography.

  • Conjugation to Cytotoxic Drug: a. Dissolve the cytotoxic drug "Drug-OH" (1 equivalent) and N-Boc-PEG5-OTs (1.1 equivalents) in anhydrous DMF. b. Add potassium carbonate (3 equivalents) to the solution. c. Heat the reaction mixture to 60-80°C and stir for 12-24 hours under an inert atmosphere. d. Monitor the reaction by TLC or LC-MS. e. After completion, cool the reaction mixture to room temperature and add water. f. Extract the product with a suitable organic solvent (e.g., ethyl acetate). g. Wash the organic layer with water and brine. h. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. i. Purify the resulting N-Boc-PEG5-Drug conjugate by silica gel column chromatography.

Protocol 2: Boc Deprotection of the Drug-Linker Construct

This protocol describes the removal of the Boc protecting group to expose the terminal primary amine.

Materials:

  • N-Boc-PEG5-Drug conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the N-Boc-PEG5-Drug conjugate in anhydrous DCM.

  • Add an equal volume of Trifluoroacetic acid (TFA) to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, remove the DCM and excess TFA under reduced pressure.

  • To ensure complete removal of residual TFA, co-evaporate the residue with toluene.

  • The resulting deprotected linker-drug conjugate (H₂N-PEG5-Drug) can be used directly in the next step as a TFA salt or after neutralization.

  • For neutralization, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the free amine.

Protocol 3: Conjugation of the Drug-Linker to the Antibody

This protocol outlines the conjugation of the deprotected drug-linker to a monoclonal antibody (mAb) via lysine (B10760008) residues.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

  • H₂N-PEG5-Drug conjugate

  • N,N'-Disuccinimidyl carbonate (DSC) or other amine-reactive crosslinker

  • Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) for buffer exchange and purification

  • Conjugation buffer (e.g., borate (B1201080) buffer, pH 8.5)

Procedure:

  • Antibody Preparation: a. If necessary, perform a buffer exchange for the antibody into the conjugation buffer using a size-exclusion chromatography column. b. Adjust the antibody concentration to a suitable level (e.g., 5-10 mg/mL).

  • Activation of Drug-Linker (if necessary): This step is often performed in situ with the conjugation reaction. A common method is to activate the antibody's carboxyl groups first. Alternatively, if the drug-linker has a terminal carboxyl group, it can be activated to an NHS ester.

  • Conjugation Reaction (via Lysine Amines): a. Dissolve the H₂N-PEG5-Drug conjugate in a minimal amount of anhydrous DMF or DMSO. b. Slowly add the desired molar excess of the dissolved drug-linker to the antibody solution while gently stirring. The molar ratio will determine the final drug-to-antibody ratio (DAR). c. The reaction is typically carried out at 4°C or room temperature for 2-4 hours. d. Monitor the reaction progress if possible (though this can be challenging in real-time).

  • Purification of the ADC: a. After the conjugation reaction, remove the unreacted drug-linker and other small molecules by size-exclusion chromatography. b. The purified ADC can be concentrated using centrifugal filtration devices.

  • Characterization of the ADC: a. Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated per antibody. This can be measured using Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy (if the drug has a distinct absorbance). b. Purity and Aggregation: Assess the purity and presence of aggregates using Size-Exclusion Chromatography (SEC-HPLC). c. In vitro cell-based assays: Evaluate the potency and specificity of the ADC.

Data Presentation

Quantitative data from ADC characterization and evaluation should be presented in a clear and structured format to allow for easy comparison. Below are example tables for presenting key data.

Note: The following data are illustrative and not based on actual experimental results for an ADC synthesized with this compound, as such specific data is not publicly available. The values are representative of what would be expected for a typical ADC.

Table 1: Physicochemical Characterization of a Hypothetical HER2-Targeted ADC with a PEG5 Linker

ParameterADC-PEG5-DrugUnconjugated Antibody
Drug-to-Antibody Ratio (DAR) 3.8N/A
Monomer Purity (by SEC-HPLC) >95%>98%
Aggregate Content (by SEC-HPLC) <5%<2%
Binding Affinity (K_D) to HER2 1.2 nM1.0 nM

Table 2: In Vitro Cytotoxicity of a Hypothetical HER2-Targeted ADC with a PEG5 Linker

Cell LineHER2 ExpressionADC-PEG5-Drug IC₅₀ (nM)Free Drug IC₅₀ (nM)Unconjugated Antibody IC₅₀ (nM)
SK-BR-3 High1.50.1>1000
BT-474 High2.10.1>1000
MCF-7 Low>5000.2>1000
MDA-MB-231 Negative>10000.2>1000

Table 3: In Vivo Efficacy of a Hypothetical HER2-Targeted ADC with a PEG5 Linker in a Xenograft Mouse Model (e.g., BT-474 tumors)

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
Vehicle Control -0
ADC-PEG5-Drug 585
ADC-PEG5-Drug 1098 (with some tumor regression)
Unconjugated Antibody 1030

Visualization of Key Processes

Signaling Pathway

Antibody-drug conjugates often target receptors that are overexpressed on cancer cells and are involved in key signaling pathways that drive tumor growth and survival. For instance, an ADC targeting the HER2 receptor will bind to HER2 on the surface of cancer cells, be internalized, and release its cytotoxic payload, ultimately leading to cell death. The HER2 signaling pathway is a critical driver in certain types of breast and gastric cancers.

HER2_Signaling_Pathway ADC Anti-HER2 ADC HER2 HER2 Receptor ADC->HER2 Binding Internalization Internalization (Endocytosis) ADC->Internalization Dimerization HER2/HER3 Dimerization HER2->Dimerization HER2->Internalization PI3K_AKT PI3K/AKT Pathway Dimerization->PI3K_AKT Phosphorylation RAS_MAPK RAS/MAPK Pathway Dimerization->RAS_MAPK Phosphorylation Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Payload Cytotoxic Payload Payload_Release->Payload DNA_Damage DNA Damage or Microtubule Disruption Payload->DNA_Damage Cell_Survival Cell Survival & Proliferation PI3K_AKT->Cell_Survival RAS_MAPK->Cell_Survival Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Mechanism of action of an anti-HER2 ADC and its effect on downstream signaling.

Experimental Workflow

The overall process of synthesizing and evaluating an ADC using this compound involves a series of well-defined steps, from the initial chemical synthesis to the final biological evaluation.

ADC_Synthesis_Workflow start Start linker_activation 1. This compound Activation start->linker_activation drug_conjugation 2. Conjugation to Cytotoxic Drug linker_activation->drug_conjugation boc_deprotection 3. Boc Deprotection drug_conjugation->boc_deprotection antibody_conjugation 4. Conjugation to Antibody boc_deprotection->antibody_conjugation purification 5. ADC Purification (SEC) antibody_conjugation->purification characterization 6. Physicochemical Characterization (DAR, Purity) purification->characterization in_vitro_assays 7. In Vitro Cytotoxicity Assays characterization->in_vitro_assays in_vivo_studies 8. In Vivo Efficacy Studies in_vitro_assays->in_vivo_studies end End in_vivo_studies->end

Caption: General workflow for the synthesis and evaluation of an ADC using this compound.

Conclusion

This compound is a valuable and versatile linker for the development of antibody-drug conjugates. Its defined length, hydrophilicity, and orthogonal protecting groups enable the synthesis of homogeneous and stable ADCs with potentially improved pharmacokinetic and therapeutic properties. The protocols and data presentation formats provided in this application note serve as a comprehensive guide for researchers and scientists working in the field of targeted cancer therapy. While specific experimental conditions may need to be optimized for different antibodies and cytotoxic payloads, the general principles and workflows outlined here provide a solid foundation for the successful application of this compound in ADC development.

References

Application Notes and Protocols for Functionalizing Nanoparticles with N-Boc-PEG5-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of N-Boc-PEG5-alcohol for the functionalization of nanoparticles. This versatile PEG derivative serves as a hydrophilic linker, enhancing nanoparticle stability and providing a terminal hydroxyl group for further conjugation, or a protected amine that, once deprotected, allows for the attachment of various biomolecules.

Introduction to this compound in Nanoparticle Functionalization

This compound is a polyethylene (B3416737) glycol (PEG) linker featuring a tert-butyloxycarbonyl (Boc)-protected amine on one end and a primary alcohol (hydroxyl group) on the other, connected by a 5-unit PEG chain.[1][2][3][4] This heterobifunctional structure is highly advantageous in the surface modification of nanoparticles for biomedical applications.

The PEG component imparts several beneficial properties to nanoparticles:

  • Increased Hydrophilicity and Stability: The hydrophilic PEG chains create a hydration layer around the nanoparticle, preventing aggregation and enhancing stability in aqueous biological media.[5]

  • Reduced Non-Specific Protein Adsorption: The "stealth" properties of PEG coatings minimize opsonization (the process of marking particles for phagocytosis), leading to longer circulation times in vivo.[6]

  • Biocompatibility: PEG is a well-established biocompatible polymer with low toxicity and immunogenicity.[5]

The terminal functional groups of this compound offer a two-step conjugation strategy:

  • The hydroxyl group can be directly attached to the nanoparticle surface or can be chemically modified to introduce other reactive functionalities.

  • The Boc-protected amine provides a latent reactive site. Following nanoparticle functionalization, the Boc group can be removed under mild acidic conditions to expose a primary amine, which can then be conjugated to proteins, peptides, antibodies, or small molecule drugs.[7]

Quantitative Data Summary

The functionalization of nanoparticles with PEG linkers like this compound leads to measurable changes in their physicochemical properties. The following table summarizes typical quantitative data observed upon PEGylation.

ParameterBefore Functionalization (Bare Nanoparticles)After Functionalization (PEGylated Nanoparticles)Characterization Technique
Hydrodynamic Diameter 100 nm184 nmDynamic Light Scattering (DLS)
Zeta Potential -30 mV-15 mVElectrophoretic Light Scattering (ELS)
Drug Loading Capacity (Doxorubicin) 5% (w/w)8% (w/w)UV-Vis Spectroscopy
Drug Release (at 24h) 60%35%Dialysis with UV-Vis/HPLC
Protein Adsorption (BSA) 150 µg/mg nanoparticles30 µg/mg nanoparticlesBicinchoninic Acid (BCA) Assay

Note: The data presented are representative values from studies on PEGylated nanoparticles and may vary depending on the nanoparticle core material, size, and the specific experimental conditions.[8][9]

Experimental Protocols

Here we provide detailed protocols for the functionalization of two common types of nanoparticles, gold (AuNPs) and iron oxide (IONPs), with this compound.

Protocol 1: Functionalization of Gold Nanoparticles (AuNPs)

This protocol is based on the strong affinity of gold for thiol groups. Therefore, this compound must first be modified to have a terminal thiol group.

Workflow for AuNP Functionalization:

G cluster_0 Step 1: Thiolation of this compound cluster_1 Step 2: Ligand Exchange on AuNPs cluster_2 Step 3: Deprotection and Bioconjugation A This compound B Activation of Hydroxyl Group (e.g., with TsCl) A->B C Nucleophilic Substitution with Thioacetate (B1230152) B->C D Hydrolysis to yield N-Boc-PEG5-thiol C->D E Citrate-stabilized AuNPs F Incubation with N-Boc-PEG5-thiol E->F G Purification (Centrifugation) F->G H Boc-PEG-AuNPs G->H I Boc-PEG-AuNPs J Acidic Treatment (e.g., TFA) I->J K Amine-PEG-AuNPs J->K L Conjugation to Biomolecule (e.g., via EDC/NHS) K->L M Functionalized AuNPs L->M

Caption: Workflow for gold nanoparticle functionalization.

Methodology:

Step 1: Synthesis of N-Boc-PEG5-thiol

  • Activation of the Hydroxyl Group: Dissolve this compound in anhydrous dichloromethane (B109758) (DCM). Add triethylamine (B128534) and p-toluenesulfonyl chloride (TsCl) and stir at room temperature overnight.

  • Thioacetate Substitution: After reaction completion (monitored by TLC), wash the reaction mixture with water and brine. The organic layer is then treated with potassium thioacetate in dimethylformamide (DMF) and stirred overnight.

  • Hydrolysis: The resulting thioester is hydrolyzed using a mild base like sodium hydroxide (B78521) in methanol (B129727) to yield the final N-Boc-PEG5-thiol. Purify the product by column chromatography.

Step 2: Functionalization of AuNPs

  • Synthesize citrate-stabilized AuNPs (e.g., by the Turkevich method).[5]

  • Add a solution of N-Boc-PEG5-thiol in ethanol (B145695) to the aqueous AuNP solution with vigorous stirring.

  • Allow the ligand exchange reaction to proceed for 24 hours at room temperature.[5]

  • Purify the Boc-PEG-AuNPs by repeated centrifugation and resuspension in a suitable buffer (e.g., phosphate-buffered saline, PBS) to remove excess unbound PEG linker.

Step 3: Deprotection and Further Conjugation

  • Resuspend the purified Boc-PEG-AuNPs in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20% v/v) and stir for 1-2 hours at room temperature to remove the Boc protecting group.[7]

  • Neutralize the solution and purify the resulting amine-functionalized AuNPs by centrifugation.

  • The exposed amine groups can then be used for covalent conjugation to carboxyl groups on biomolecules using standard carbodiimide (B86325) chemistry (e.g., EDC/NHS).

Protocol 2: Functionalization of Carboxylated Iron Oxide Nanoparticles (IONPs)

This protocol utilizes the terminal hydroxyl group of this compound for esterification with carboxyl groups on the surface of IONPs.

Workflow for IONP Functionalization:

G cluster_0 Step 1: Activation of IONP Surface cluster_1 Step 2: Conjugation and Purification cluster_2 Step 3: Deprotection for Further Use A Carboxylated IONPs B Activation with EDC/NHS in MES Buffer (pH 5-6) A->B C Amine-reactive NHS-ester IONPs B->C D Add this compound C->D E Reaction in PBS (pH 7.4) D->E F Quenching and Purification (Magnetic Separation) E->F G Boc-PEG-IONPs F->G H Boc-PEG-IONPs I Acidic Treatment (e.g., TFA) H->I J Amine-PEG-IONPs I->J

Caption: Workflow for iron oxide nanoparticle functionalization.

Methodology:

Step 1: Activation of IONPs

  • Disperse carboxyl-functionalized IONPs in a suitable buffer, such as 2-(N-morpholino)ethanesulfonic acid (MES) buffer (pH 5-6).

  • Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) to the IONP suspension.[10][11]

  • Incubate for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups.

Step 2: Conjugation of this compound

  • Add this compound to the activated IONP suspension.

  • Adjust the pH to 7.4 with a suitable buffer (e.g., PBS) and allow the reaction to proceed for 2-4 hours at room temperature.

  • Quench the reaction by adding a quenching buffer (e.g., containing Tris or hydroxylamine).

  • Purify the Boc-PEG-IONPs using magnetic separation. Resuspend the nanoparticles in a clean buffer and repeat the washing steps several times.

Step 3: Deprotection

  • For subsequent bioconjugation, the Boc group can be removed as described in the protocol for AuNPs (Section 3.1, Step 3).

Cellular Uptake and Signaling

Functionalized nanoparticles are typically internalized by cells through various endocytic pathways. The specific pathway can depend on the nanoparticle's size, shape, and surface chemistry.

General Cellular Uptake Pathways:

G cluster_0 Endocytosis Pathways cluster_1 Intracellular Trafficking A Functionalized Nanoparticle B Clathrin-mediated Endocytosis A->B C Caveolin-mediated Endocytosis A->C D Macropinocytosis A->D E Early Endosome B->E C->E D->E F Late Endosome E->F G Lysosome (Degradation) F->G H Endosomal Escape F->H I Cytosolic Drug Release H->I J Target Organelle (e.g., Nucleus) I->J

Caption: General pathways for cellular uptake of nanoparticles.

Once internalized, nanoparticles are trafficked through the endo-lysosomal pathway.[12][13] For drug delivery applications, the therapeutic agent must escape the endosome to reach its target within the cytoplasm or nucleus. The design of the nanoparticle and the linker can be tailored to facilitate endosomal escape, for example, by incorporating pH-sensitive components.

Characterization Methods

Thorough characterization is crucial to ensure the successful functionalization of nanoparticles.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of PEG chains and other functional groups on the nanoparticle surface.

  • Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and size distribution of the nanoparticles before and after functionalization.

  • Zeta Potential Measurement: To determine the surface charge of the nanoparticles, which influences their stability and interaction with biological membranes.

  • Transmission Electron Microscopy (TEM): To visualize the size, shape, and morphology of the nanoparticles.

  • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the nanoparticle surface.

  • Thermogravimetric Analysis (TGA): To quantify the amount of PEG linker grafted onto the nanoparticle surface.

By following these protocols and characterization techniques, researchers can effectively utilize this compound to develop advanced nanoparticle systems for a wide range of applications in drug delivery, diagnostics, and bio-imaging.

References

Application Notes: Step-by-Step Boc Deprotection of N-Boc-PEG5-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in peptide synthesis and the modification of biomolecules. Its popularity stems from its stability under various conditions and its facile removal under acidic conditions.[1][2] N-Boc-PEG5-alcohol is a valuable heterobifunctional linker containing a Boc-protected amine and a terminal hydroxyl group, connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The PEG chain enhances aqueous solubility, a desirable property in many biological applications.[3][4] The hydroxyl group allows for further functionalization, while the Boc-protected amine provides a latent primary amine that can be revealed at a desired stage of a synthetic sequence.[3][5][6][7] This application note provides detailed protocols for the acidic deprotection of this compound to yield the corresponding amino-PEG5-alcohol.

The deprotection is an acid-catalyzed hydrolysis of the carbamate (B1207046).[8] The reaction is typically rapid and proceeds at room temperature using common acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[8][9] The general mechanism involves protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation to form a carbamic acid, which then readily decarboxylates to yield the free amine.[1][10]

Experimental Protocols

This section details two common and effective methods for the deprotection of this compound.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (B109758) (DCM)

This is a very common and generally rapid method for Boc deprotection.[9]

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for work-up

Procedure:

  • Dissolution: Dissolve the this compound in anhydrous dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1-0.2 M.[11]

  • Acid Addition: To the stirred solution, add trifluoroacetic acid (TFA). The concentration of TFA can range from 20-50% (v/v) in DCM.[9][11] For example, for a 1:1 TFA:DCM mixture, add a volume of TFA equal to the volume of DCM used. The addition can be done at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to a few hours.[9] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9][11] On a TLC plate, the product (amino-PEG5-alcohol) will be more polar and thus have a lower Rf value than the starting material (this compound).[11]

  • Solvent Removal: Upon completion of the reaction, remove the DCM and excess TFA by rotary evaporation under reduced pressure. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3x).[11]

  • Aqueous Work-up: Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[9][12] This should be done carefully due to CO₂ evolution. Subsequently, wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amino-PEG5-alcohol.[9]

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane (B91453)

This method is another standard procedure for Boc deprotection and often results in the precipitation of the product as its hydrochloride salt.[9]

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

  • Standard laboratory glassware for filtration

Procedure:

  • Reaction Setup: Dissolve the this compound in a minimal amount of a suitable solvent or suspend it directly in a 4M solution of HCl in 1,4-dioxane in a round-bottom flask.[9]

  • Reaction: Stir the mixture at room temperature for 1 to 4 hours.[9]

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[9]

  • Product Isolation: Upon completion, the product will often precipitate as the hydrochloride salt. The solid can be collected by filtration and washed with a non-polar solvent like diethyl ether to remove any non-polar impurities.[9][11]

  • Drying: Dry the collected solid under vacuum to yield the amino-PEG5-alcohol hydrochloride salt. If the free amine is required, an additional basic work-up step as described in Protocol 1 (step 5) can be performed after dissolving the hydrochloride salt in a suitable solvent.

Data Presentation

The efficiency of Boc deprotection can vary depending on the specific substrate and reaction conditions. The following table summarizes typical reaction parameters for the protocols described.

ParameterProtocol 1: TFA/DCMProtocol 2: HCl/Dioxane
Acid Concentration 20-50% TFA (v/v) in DCM[11]4M HCl in 1,4-dioxane[9]
Reaction Temperature Room Temperature[9]Room Temperature[9]
Reaction Time 30 minutes - 2 hours[9][11]1 - 4 hours[9]
Typical Yield >95% (general estimate)>95% (general estimate)
Product Form Free amine (after work-up)[11]Hydrochloride salt[9]

Visualizations

Experimental Workflow Diagram

Boc_Deprotection_Workflow cluster_protocol1 Protocol 1: TFA/DCM cluster_protocol2 Protocol 2: HCl/Dioxane P1_Start Dissolve this compound in DCM P1_Add_TFA Add TFA (20-50%) P1_Start->P1_Add_TFA P1_React Stir at Room Temperature (0.5-2h) P1_Add_TFA->P1_React P1_Monitor Monitor by TLC/LC-MS P1_React->P1_Monitor P1_Evaporate Evaporate DCM & excess TFA P1_Monitor->P1_Evaporate P1_Workup Aqueous Work-up (NaHCO3, Brine) P1_Evaporate->P1_Workup P1_Dry Dry & Concentrate P1_Workup->P1_Dry P1_End Amino-PEG5-alcohol (Free Amine) P1_Dry->P1_End P2_Start Dissolve/Suspend this compound in 4M HCl/Dioxane P2_React Stir at Room Temperature (1-4h) P2_Start->P2_React P2_Monitor Monitor by TLC/LC-MS P2_React->P2_Monitor P2_Precipitate Precipitation of HCl salt P2_Monitor->P2_Precipitate P2_Filter Filter and Wash with Ether P2_Precipitate->P2_Filter P2_Dry Dry under Vacuum P2_Filter->P2_Dry P2_End Amino-PEG5-alcohol (HCl Salt) P2_Dry->P2_End

Caption: Experimental workflows for Boc deprotection of this compound.

Signaling Pathway (Reaction Mechanism)

Boc_Deprotection_Mechanism Start This compound Protonation Protonated Carbamate Start->Protonation + H+ (Acid) Loss_of_tBu Carbamic Acid + t-Butyl Cation Protonation->Loss_of_tBu Loss of t-butyl cation Decarboxylation Amino-PEG5-alcohol + CO2 Loss_of_tBu->Decarboxylation Decarboxylation Final_Protonation Amino-PEG5-alcohol Salt Decarboxylation->Final_Protonation + H+ (in excess acid)

Caption: Acid-catalyzed Boc deprotection mechanism.

Troubleshooting

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the concentration of the acid or extending the reaction time.[11] Ensure the starting material is fully dissolved in the reaction solvent.[11]

  • Side Products: If side products are observed, it may be due to the presence of other acid-labile functional groups in the molecule. In such cases, a milder deprotection method might be necessary.

  • Product Isolation Issues: If the deprotected amine is water-soluble, extraction with an organic solvent may be inefficient. In such cases, precipitation as the hydrochloride salt (Protocol 2) or alternative purification methods like ion-exchange chromatography may be required. For the TFA protocol, if the product is not water-soluble, a basic workup with saturated sodium bicarbonate followed by extraction can be effective.[11][12]

References

Activating the Hydroxyl Group of N-Boc-PEG5-alcohol: A Detailed Guide to Reaction Conditions and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides detailed protocols for the chemical activation of the terminal hydroxyl group of N-Boc-PEG5-alcohol. This versatile heterobifunctional linker is a cornerstone in bioconjugation, drug delivery, and proteomics, serving as a spacer to connect biomolecules to drugs, surfaces, or labels. The activation of its hydroxyl group is a critical first step for subsequent conjugation reactions.

The following sections detail common activation strategies, including tosylation, mesylation, and conversion to an azide (B81097) or a maleimide (B117702) functional group. Each section includes a detailed experimental protocol and a summary of expected outcomes.

Overview of Activation Strategies

The hydroxyl group of this compound can be converted into various reactive functional groups. The choice of activation chemistry depends on the desired subsequent coupling reaction. The primary methods covered in this document are:

  • Tosylation and Mesylation: Conversion of the hydroxyl group to a good leaving group (tosylate or mesylate) facilitates nucleophilic substitution reactions.

  • Azidation: Direct conversion to an azide allows for "click chemistry" reactions, offering high specificity and efficiency.

  • Maleimide Synthesis: A multi-step process to introduce a maleimide group, which is highly reactive towards thiols, enabling the specific labeling of cysteine residues in proteins.

The logical workflow for these activation strategies is depicted below.

cluster_activation Activation of Hydroxyl Group cluster_derivatization Further Derivatization start This compound tosyl N-Boc-PEG5-tosylate start->tosyl Tosyl Chloride, Pyridine (B92270) mesyl N-Boc-PEG5-mesylate start->mesyl Mesyl Chloride, Triethylamine (B128534) azide N-Boc-PEG5-azide start->azide DPPA, DBU amine N-H2N-PEG5-alcohol (after Boc deprotection) start->amine 1. TFA/DCM 2. Neutralization maleimide N-Boc-PEG5-maleimide amine->maleimide Maleic Anhydride (B1165640)

Caption: General overview of the activation pathways for this compound.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the activation of N-Boc-PEG-alcohols. Please note that yields can vary depending on the specific reaction scale and purity of reagents.

Activation MethodKey ReagentsSolventReaction Time (hours)Temperature (°C)Typical Yield (%)
Tosylation p-Toluenesulfonyl chloride, PyridineDCM4 - 120 to RT85 - 95
Mesylation Methanesulfonyl chloride, TriethylamineDCM2 - 40 to RT>95
Azidation Diphenylphosphoryl azide (DPPA), DBUToluene (B28343)/THF12 - 24RT80 - 95
Maleimide Synth. 1. TFA/DCM; 2. Maleic Anhydride, DMAPDioxane2 - 4 (each step)RT to 7050 - 60 (overall)

Experimental Protocols

Tosylation of this compound

This protocol describes the conversion of the hydroxyl group to a tosylate, a good leaving group for subsequent nucleophilic substitution reactions.

Workflow:

A Dissolve this compound in dry DCM B Cool to 0°C A->B C Add Pyridine B->C D Add p-Toluenesulfonyl Chloride C->D E Stir at 0°C to RT D->E F Work-up and Purification E->F G N-Boc-PEG5-tosylate F->G

Caption: Experimental workflow for the tosylation of this compound.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM (10 volumes) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add pyridine (1.5 equivalents) to the stirred solution.

  • Add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, maintaining the temperature at 0°C.

  • Stir the reaction mixture at 0°C for 4 hours, then allow it to warm to room temperature and stir for an additional 8 hours, or until the reaction is complete as monitored by TLC.

  • Dilute the reaction mixture with DCM and wash sequentially with water (2 x 10 volumes) and brine (1 x 10 volumes).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield N-Boc-PEG5-tosylate.

Mesylation of this compound

This protocol details the conversion of the hydroxyl group to a mesylate, another excellent leaving group. This reaction is often faster than tosylation.

Workflow:

A Dissolve this compound in dry DCM B Cool to 0°C A->B C Add Triethylamine B->C D Add Methanesulfonyl Chloride C->D E Stir at 0°C to RT D->E F Work-up and Purification E->F G N-Boc-PEG5-mesylate F->G

Caption: Experimental workflow for the mesylation of this compound.

Materials:

  • This compound

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA, anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (1.5 equivalents) to the stirred solution.

  • Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise.

  • Stir the reaction at 0°C for 30 minutes and then at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with cold water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The crude N-Boc-PEG5-mesylate is often of high purity and can be used in the next step without further purification. If necessary, it can be purified by column chromatography.

Direct Azidation of this compound

This protocol describes a one-pot conversion of the alcohol to an azide using diphenylphosphoryl azide (DPPA).

Workflow:

A Dissolve this compound and DPPA in dry Toluene/THF B Add DBU A->B C Stir at RT B->C D Work-up and Purification C->D E N-Boc-PEG5-azide D->E

Caption: Experimental workflow for the azidation of this compound.

Materials:

  • This compound

  • Diphenylphosphoryl azide (DPPA)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Toluene or Tetrahydrofuran (THF, anhydrous)

  • Deionized water

  • 5% HCl solution

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1 equivalent) and diphenylphosphoryl azide (1.2 equivalents) in dry toluene or THF (to a concentration of 0.5-1 M) under a nitrogen atmosphere.

  • To this mixture, add DBU (1.2 equivalents) neat via syringe.

  • Stir the reaction at room temperature for 12-24 hours until completion (monitored by TLC or LC-MS).

  • Dilute the mixture with toluene and wash with water (2x) and 5% HCl (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude azide by silica gel chromatography.[1]

Synthesis of N-Boc-PEG5-maleimide

This is a two-step process involving the deprotection of the Boc group followed by the reaction of the resulting amine with maleic anhydride.

Workflow:

A Boc Deprotection: This compound in TFA/DCM B Neutralization A->B C Amino-PEG5-alcohol B->C D Maleimidation: Reaction with Maleic Anhydride in Dioxane C->D E Cyclization with Acetic Anhydride and Sodium Acetate (B1210297) D->E F N-H-PEG5-maleimide E->F

Caption: Experimental workflow for the synthesis of N-H-PEG5-maleimide.

Step 1: Boc Deprotection

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound in a solution of 50% TFA in DCM.[2]

  • Stir the reaction at room temperature for 1-2 hours.

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the amino-PEG5-alcohol.

Step 2: Maleimide Formation

Materials:

  • Amino-PEG5-alcohol (from Step 1)

  • Maleic anhydride

  • 4-Dimethylaminopyridine (DMAP)

  • Dioxane

  • Acetic anhydride

  • Sodium acetate

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the amino-PEG5-alcohol (1 equivalent) in dioxane.

  • Add maleic anhydride (5 equivalents) and a catalytic amount of DMAP.

  • Heat the mixture to 70°C and stir for 1 hour to form the maleamic acid intermediate.[3]

  • Cool the reaction to room temperature and add acetic anhydride and sodium acetate to the mixture.

  • Stir at 80°C for 1.5 hours to effect cyclization to the maleimide.[3]

  • After cooling, precipitate the product by adding cold diethyl ether.

  • Collect the solid by filtration and recrystallize from a mixture of DCM and diethyl ether to obtain the final maleimide product.[3]

References

Application Notes and Protocols for N-Boc-PEG5-alcohol in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-PEG5-alcohol is a versatile, heterobifunctional linker molecule integral to the design and synthesis of advanced targeted drug delivery systems. Its structure, featuring a tert-butyloxycarbonyl (Boc)-protected amine and a terminal hydroxyl group connected by a five-unit polyethylene (B3416737) glycol (PEG) spacer, offers a unique combination of properties beneficial for nanoparticle functionalization, antibody-drug conjugate (ADC) development, and the creation of PROteolysis TArgeting Chimeras (PROTACs).

The hydrophilic PEG chain enhances the aqueous solubility and biocompatibility of the resulting drug conjugate, which can improve its pharmacokinetic profile by extending circulation half-life and reducing immunogenicity. The terminal hydroxyl group provides a reactive site for further modification, such as activation and subsequent conjugation to carboxylic acid-containing molecules. The Boc-protected amine allows for controlled, sequential conjugation; the Boc group is stable under many reaction conditions but can be readily removed under acidic conditions to reveal a primary amine, which can then be coupled to other molecules. This precise control over the synthetic process is crucial for constructing complex and well-defined drug delivery platforms.

This document provides detailed application notes and experimental protocols for the use of this compound in the development of targeted drug delivery systems, with a focus on nanoparticle-based platforms for cancer therapy.

Key Applications

  • Surface Modification of Nanoparticles: this compound can be used to introduce a hydrophilic PEG layer onto the surface of nanoparticles (e.g., liposomes, polymeric nanoparticles, gold nanoparticles). This "stealth" coating helps to reduce opsonization and clearance by the reticuloendothelial system (RES), thereby prolonging systemic circulation.

  • Conjugation of Targeting Ligands: Following deprotection of the Boc group, the exposed amine can be used to covalently attach targeting moieties such as antibodies (e.g., Trastuzumab for HER2-positive cancers), antibody fragments, peptides, or small molecules. This enables the drug delivery system to specifically recognize and bind to receptors that are overexpressed on the surface of target cells.

  • Linker for Antibody-Drug Conjugates (ADCs): The bifunctional nature of this compound makes it a suitable component in the construction of ADC linkers, connecting a potent cytotoxic drug to a monoclonal antibody.

  • Synthesis of PROTACs: This linker can be employed in the synthesis of PROTACs, which are designed to bring a target protein into proximity with an E3 ubiquitin ligase to induce targeted protein degradation.

Data Presentation: Physicochemical Characterization of a Targeted Nanoparticle System

The following tables provide representative data for the synthesis and characterization of a HER2-targeted, doxorubicin-loaded nanoparticle system utilizing a PEG linker derived from a precursor like N-Boc-PEG-alcohol. The data is based on typical results reported in the literature for similar systems.[1]

Table 1: Nanoparticle Size and Zeta Potential

Nanoparticle FormulationAverage Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Doxorubicin-loaded PLGA Nanoparticles155 ± 50.12 ± 0.02-30.2 ± 1.5
PLGA-PEG-COOH Nanoparticles160 ± 60.15 ± 0.03-28.4 ± 1.8
Trastuzumab-conjugated Nanoparticles172 ± 70.18 ± 0.03-19.7 ± 2.1

Table 2: Drug Loading and Encapsulation Efficiency

Nanoparticle FormulationDrug Loading Content (%)Encapsulation Efficiency (%)
Doxorubicin-loaded PLGA-PEG Nanoparticles5.8 ± 0.485.2 ± 3.7

Table 3: In Vitro Drug Release Profile

Time (hours)Cumulative Doxorubicin Release at pH 7.4 (%)Cumulative Doxorubicin Release at pH 5.0 (%)
615 ± 230 ± 3
1228 ± 355 ± 4
2445 ± 475 ± 5
4860 ± 588 ± 6
7265 ± 592 ± 5

Experimental Protocols

Protocol 1: Functionalization of Carboxylated Nanoparticles with this compound

This protocol describes the covalent attachment of this compound to nanoparticles with surface carboxyl groups.

Materials:

  • Carboxyl-terminated nanoparticles (e.g., PLGA-COOH nanoparticles)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., 50 mM Tris buffer or hydroxylamine)

  • Centrifuge

Procedure:

  • Nanoparticle Suspension: Disperse the carboxylated nanoparticles in anhydrous DCM or DMF to a final concentration of 1-5 mg/mL. Sonicate briefly to ensure a homogenous suspension.

  • Activation of Carboxyl Groups: Add EDC (final concentration of 2 mM) and NHS (final concentration of 5 mM) to the nanoparticle suspension. Incubate for 30 minutes at room temperature with gentle stirring to activate the carboxyl groups, forming an NHS-ester intermediate.

  • Conjugation Reaction: Add this compound (10-fold molar excess relative to the estimated surface carboxyl groups) to the activated nanoparticle suspension. Allow the reaction to proceed for 2-4 hours at room temperature with continuous stirring.

  • Quenching: Add the quenching solution to a final concentration of 50 mM and incubate for 15-20 minutes to deactivate any unreacted NHS esters.

  • Washing: Centrifuge the nanoparticle suspension to pellet the functionalized nanoparticles. Remove the supernatant and resuspend the pellet in PBS. Repeat the washing step three times to remove unreacted reagents.

  • Final Resuspension: Resuspend the purified N-Boc-PEG5-functionalized nanoparticles in the desired buffer for storage at 4°C or for immediate use in the next step.

Protocol 2: Boc Deprotection to Expose Amine Groups

This protocol outlines the removal of the Boc protecting group to yield amine-terminated PEGylated nanoparticles.

Materials:

  • N-Boc-PEG5-functionalized nanoparticles

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • PBS, pH 7.4

  • Centrifuge

Procedure:

  • Nanoparticle Suspension: Resuspend the N-Boc-PEG5-functionalized nanoparticles in anhydrous DCM.

  • Deprotection Reaction: Add TFA to the nanoparticle suspension to a final concentration of 20-50% (v/v). Incubate for 30-60 minutes at room temperature with gentle mixing.

  • Solvent Removal: Remove the DCM and TFA by rotary evaporation or under a stream of nitrogen.

  • Washing: Resuspend the nanoparticles in PBS. Centrifuge to pellet the amine-terminated nanoparticles. Repeat the washing step twice with PBS to ensure complete removal of residual acid.

  • Final Product: The resulting amine-terminated PEGylated nanoparticles are ready for conjugation to targeting ligands.

Protocol 3: Conjugation of a Targeting Antibody (Trastuzumab)

This protocol describes the attachment of an antibody to the amine-functionalized nanoparticles.

Materials:

  • Amine-terminated PEGylated nanoparticles

  • Trastuzumab (or other antibody with available carboxyl groups)

  • EDC and NHS

  • MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • PBS, pH 7.4

  • Centrifuge

Procedure:

  • Antibody Activation: Dissolve Trastuzumab in MES buffer. Add EDC and NHS in a 5-fold molar excess to the antibody. Incubate for 30 minutes at room temperature to activate the carboxyl groups on the antibody.

  • Conjugation: Add the amine-terminated PEGylated nanoparticles to the activated antibody solution. The ratio of nanoparticles to antibody should be optimized based on the desired degree of functionalization. Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.

  • Washing: Centrifuge the reaction mixture to pellet the antibody-conjugated nanoparticles. Remove the supernatant and wash the pellet three times with PBS to remove unconjugated antibody and reagents.

  • Characterization: Characterize the final product for size, zeta potential, and protein conjugation efficiency (e.g., using a BCA protein assay).

Visualizations

Experimental Workflow for Nanoparticle Functionalization

G cluster_0 Step 1: PEGylation cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Antibody Conjugation A Carboxylated Nanoparticles C EDC/NHS Activation A->C B This compound B->C D N-Boc-PEG5-Nanoparticles C->D Conjugation E TFA/DCM D->E F Amine-PEG5-Nanoparticles E->F Deprotection H EDC/NHS Activation F->H G Trastuzumab G->H I Targeted Nanoparticles H->I Conjugation

Caption: Workflow for the synthesis of targeted nanoparticles.

Simplified HER2 Signaling Pathway

HER2_Pathway HER2 HER2 Receptor PI3K PI3K HER2->PI3K RAS RAS HER2->RAS HER3 HER3 HER3->PI3K Trastuzumab_NP Trastuzumab-NP Trastuzumab_NP->HER2 Blocks Dimerization AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: HER2 signaling and the inhibitory action of Trastuzumab.

Doxorubicin's Proposed Mechanism of Action

Doxorubicin_MOA Dox Doxorubicin DNA Nuclear DNA Dox->DNA Intercalation TopoII Topoisomerase II Dox->TopoII Inhibition ROS Reactive Oxygen Species (ROS) Dox->ROS Generation Damage DNA Damage & Apoptosis DNA->Damage TopoII->Damage ROS->DNA Damage Mito Mitochondria ROS->Mito Damage Membrane Cell Membrane ROS->Membrane Lipid Peroxidation Mito->Damage Membrane->Damage

Caption: Mechanisms of doxorubicin-induced cytotoxicity.

References

Application Notes: Utilizing N-Boc-PEG5-alcohol for Advanced Protein Modification and PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to a molecule, is a leading strategy in drug development to enhance the therapeutic properties of proteins, peptides, and other biologics.[1][2] This modification can improve drug solubility, extend circulating half-life, increase stability against proteolytic degradation, and reduce immunogenicity and antigenicity.[2][3][4] N-Boc-PEG5-alcohol is a versatile, monodisperse PEG linker featuring a terminal hydroxyl (-OH) group and a tert-butyloxycarbonyl (Boc) protected primary amine (-NHBoc).[5][6] This heterobifunctional structure allows for two distinct chemical strategies for protein conjugation, providing researchers with flexibility in designing their bioconjugation protocols.

These notes provide detailed protocols for the two primary methods of using this compound for protein PEGylation:

  • Amine-Directed Conjugation: Involves deprotection of the Boc group to reveal a primary amine, which can then be coupled to carboxylic acid residues on the protein.

  • Hydroxyl-Directed Conjugation: Involves chemical activation of the terminal hydroxyl group (e.g., into an NHS ester) for subsequent reaction with primary amines on the protein.

Physicochemical Properties of this compound

A clear understanding of the reagent's properties is crucial for accurate experimental design.

PropertyValueReference
Chemical Formula C₁₅H₃₁NO₇[5][7]
Molecular Weight 337.4 g/mol [5][7]
CAS Number 1404111-67-6[5]
Purity Typically ≥98%[5][8]
Solubility Soluble in DCM, Methanol, DMSO, DMF[5]
Storage Condition -20°C, desiccated[5]

Core Strategies for Protein Conjugation

This compound offers two main pathways for protein conjugation, depending on which functional group is utilized for the coupling reaction. The choice of strategy depends on the available reactive sites on the target protein and the desired linkage chemistry.

G cluster_start Starting Material cluster_path1 Strategy 1: Amine-Directed cluster_path2 Strategy 2: Hydroxyl-Directed start_peg This compound p1_s1 Boc Deprotection (TFA or HCl) start_peg->p1_s1 p2_s1 Activate -OH Group (e.g., to NHS Ester) start_peg->p2_s1 p1_s2 Amino-PEG5-alcohol p1_s1->p1_s2 Yields free amine p1_s3 Couple to Protein (-COOH groups) w/ EDC, NHS p1_s2->p1_s3 end_product PEGylated Protein p1_s3->end_product p2_s2 N-Boc-PEG5-NHS Ester p2_s1->p2_s2 Creates reactive ester p2_s3 Couple to Protein (-NH2 groups) p2_s2->p2_s3 p2_s3->end_product

Fig 1. Conjugation strategies for this compound.

Protocol 1: Amine-Directed Conjugation via Boc Deprotection

This protocol first converts this compound into Amino-PEG5-alcohol, which is then conjugated to protein carboxyl groups (Asp, Glu, C-terminus) using carbodiimide (B86325) chemistry.

Part A: Boc Deprotection of this compound

Principle: The Boc protecting group is labile under acidic conditions and is commonly removed using trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an appropriate organic solvent.[8][9][10]

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional scavenger)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Toluene (B28343)

  • Round-bottom flask, magnetic stirrer, ice bath, rotary evaporator

Protocol:

  • Dissolve this compound in anhydrous DCM (e.g., 0.1-0.2 M concentration) in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA to the solution to a final concentration of 20-50% (v/v).[9] If the substrate is sensitive to cationic side reactions, add a scavenger like TIS (2.5-5% v/v).[9]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[10]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-2 hours).[9][10] The deprotected amine product will be more polar and have a lower Rf value on TLC.

  • Upon completion, remove the DCM and excess TFA by concentrating the mixture under reduced pressure.

  • To remove residual TFA, co-evaporate the residue with toluene (repeat 3 times).[9] The resulting product is the TFA salt of Amino-PEG5-alcohol.

  • For neutralization, dissolve the residue in a suitable organic solvent, wash with saturated aqueous NaHCO₃ solution, dry the organic layer, and concentrate to yield the free amine.[9][10] Alternatively, the TFA salt can often be used directly in the next coupling step.

ParameterTypical ConditionNotes
Acid 20-50% TFA in DCM or 4M HCl in 1,4-dioxaneTFA/DCM is common; HCl/dioxane is a stronger alternative.[9]
Temperature 0°C to Room TemperatureInitial cooling helps control potential exotherms.[10]
Reaction Time 1 - 2 hoursMonitor by TLC or LC-MS for completion.[10]
Workup Evaporation, Toluene co-evaporation, NeutralizationNeutralization is required to obtain the free amine from its TFA salt.[9]
Part B: EDC/NHS Coupling of Amino-PEG5-alcohol to Protein

Principle: This method activates the carboxylic acid groups on a protein using a carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a semi-stable NHS ester, which then efficiently reacts with the primary amine of the Amino-PEG5-alcohol.

G p_cooh Protein-COOH (Asp, Glu, C-Terminus) edc_nhs EDC + NHS (Activation) p_cooh->edc_nhs activated_p Protein-CO-NHS (Activated Ester) edc_nhs->activated_p pH 4.5-6.0 final_product PEGylated Protein (Stable Amide Bond) activated_p->final_product peg_nh2 Amino-PEG5-alcohol peg_nh2->final_product pH 7.0-8.0

Fig 2. Workflow for EDC/NHS-mediated protein PEGylation.

Materials:

  • Amino-PEG5-alcohol (from Part A)

  • Target protein with accessible carboxyl groups

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Coupling Buffer (e.g., 0.1 M PBS, pH 7.2-8.0)

  • Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)

  • Purification system (e.g., SEC or IEX chromatography)

Protocol:

  • Dissolve the protein in Activation Buffer.

  • Add EDC and NHS to the protein solution. A molar excess (e.g., 10-50 fold over protein) is typically used, but this must be optimized.

  • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • (Optional) Remove excess EDC/NHS by buffer exchange or dialysis into Coupling Buffer.

  • Dissolve the Amino-PEG5-alcohol in Coupling Buffer and add it to the activated protein solution. Use a molar excess of the PEG-amine relative to the protein.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

  • Quench the reaction by adding an amine-containing buffer (like Tris) to consume any remaining activated NHS esters.

  • Purify the PEGylated protein from unreacted PEG and protein using an appropriate chromatography method (see Protocol 3).

Protocol 2: Hydroxyl-Directed Conjugation via NHS Ester Activation

This approach activates the terminal hydroxyl on this compound to create an amine-reactive PEGylating agent. This agent can then be used to modify protein primary amines (Lys, N-terminus).

Part A: Conversion of this compound to N-Boc-PEG5-NHS Ester

Principle: The terminal alcohol is first reacted with a dicarboxylic acid anhydride (B1165640) (e.g., succinic anhydride) to form a carboxylic acid. This new terminal acid is then activated with NHS to form the amine-reactive NHS ester.

(Note: This is a multi-step organic synthesis that requires appropriate expertise and equipment. Pre-activated PEG-NHS esters are also commercially available.)

Part B: Conjugation of PEG-NHS Ester to Protein Amines

Principle: PEG-NHS esters react efficiently with unprotonated primary amines (lysine side chains, N-terminus) in neutral to slightly basic conditions (pH 7-9) to form a stable and covalent amide bond.[11][12][13]

Materials:

  • N-Boc-PEG5-NHS Ester (or other activated PEG-NHS ester)

  • Target protein with accessible primary amines

  • Reaction Buffer (amine-free, e.g., 0.1 M PBS, pH 7.2-8.0)[11][13]

  • Water-miscible organic solvent (DMSO or DMF)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)[12]

  • Purification system (e.g., SEC or IEX chromatography)

Protocol:

  • Dissolve the protein in the Reaction Buffer to a concentration of 1-10 mg/mL.[12]

  • Equilibrate the vial of the PEG-NHS ester reagent to room temperature before opening to prevent moisture condensation.[11][12][13]

  • Immediately before use, dissolve the PEG-NHS ester in a small amount of DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[11][13] Do not store this solution as the NHS ester is readily hydrolyzed.[11][12]

  • Add a calculated molar excess of the PEG-NHS ester solution to the protein solution. A 10 to 50-fold molar excess is a common starting point.[13] The volume of organic solvent should not exceed 10% of the total reaction volume.[11][13]

  • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[13] Reaction time and temperature should be optimized for the specific protein.

  • Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM.

  • Purify the PEGylated protein conjugate (see Protocol 3).

ParameterTypical ConditionNotes
pH 7.2 - 8.0Balances amine reactivity with protein stability. Lower pH can favor N-terminal modification.[3][14]
PEG:Protein Molar Ratio 10:1 to 50:1Higher ratios increase the degree of PEGylation but risk modifying active sites.[13]
Protein Concentration 1 - 10 mg/mLHigher concentrations can favor intermolecular cross-linking if using bifunctional PEGs.
Reaction Time 30 min - 4 hoursDepends on temperature and reactivity of the target protein's amines.
Temperature 4°C or Room TemperatureLower temperature can help maintain protein stability during the reaction.

Protocol 3: Purification and Characterization of PEGylated Proteins

Principle: Following conjugation, the reaction mixture is heterogeneous, containing mono-PEGylated, multi-PEGylated, and unreacted protein, as well as excess PEG reagent.[4] Purification is essential to isolate the desired product, and characterization confirms the success of the modification.

G cluster_proc Post-PEGylation Processing cluster_char Characterization Methods start Crude Reaction Mixture purify Purification (SEC / IEX) start->purify charac Characterization purify->charac sds SDS-PAGE charac->sds sec Analytical SEC charac->sec ms Mass Spectrometry charac->ms map Peptide Mapping charac->map

References

Application Notes: Functionalization of N-Boc-PEG5-alcohol for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

N-Boc-PEG5-alcohol is a versatile heterobifunctional linker molecule widely utilized in chemical biology, drug discovery, and materials science.[1][2][3][4] Its structure comprises three key components: a Boc-protected amine, a flexible polyethylene (B3416737) glycol (PEG) spacer, and a terminal hydroxyl group. This configuration makes it an ideal building block for constructing more complex molecular architectures, such as Proteolysis Targeting Chimeras (PROTACs).[1][4][5]

The terminal hydroxyl group, while stable, is a poor leaving group and requires activation for subsequent nucleophilic substitution reactions. By converting the alcohol to a sulfonate ester (tosylate or mesylate) or directly to a halide or azide (B81097), the reactivity of the terminus is significantly enhanced, enabling facile conjugation to other molecules of interest. The hydrophilic PEG spacer improves the solubility and pharmacokinetic properties of the resulting conjugates, while the Boc-protected amine provides a latent reactive site that can be deprotected under acidic conditions for further modification.[2][6][7][8]

This document provides detailed protocols for the most common and critical reactions involving the hydroxyl group of this compound: tosylation, mesylation, and direct conversion to an azide.

Experimental Protocols and Data

The following sections detail the experimental procedures for modifying the terminal hydroxyl group of this compound. All reactions should be carried out in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Anhydrous conditions are recommended for these reactions.[9]

Tosylation of this compound

This protocol describes the conversion of the terminal alcohol to a tosylate, which is an excellent leaving group for subsequent SN2 reactions.

Methodology: To a solution of this compound (1 equivalent) in anhydrous dichloromethane (B109758) (DCM, ~10 volumes) cooled to 0 °C in an ice bath, triethylamine (B128534) (1.5 equivalents) or pyridine (B92270) is added.[10] p-Toluenesulfonyl chloride (TsCl, 1.2 equivalents) is then added portion-wise, and the reaction mixture is stirred at 0 °C.[10] For less reactive alcohols, 4-dimethylaminopyridine (B28879) (DMAP) can be added as a catalyst, and the reaction may be allowed to warm to room temperature.[9][11] The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with water. The organic layer is separated, washed sequentially with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the desired N-Boc-PEG5-tosylate.

Quantitative Data Summary:

ParameterCondition / ReagentStoichiometry (eq.)
SubstrateThis compound1.0
Tosylating Agentp-Toluenesulfonyl chloride (TsCl)1.2
BaseTriethylamine (Et3N) or Pyridine1.5
Catalyst (Optional)4-Dimethylaminopyridine (DMAP)0.1 - 0.2
SolventAnhydrous Dichloromethane (DCM)~10 mL / mmol of substrate
Temperature0 °C to Room Temperature-
Reaction Time2 - 12 hours-
Typical Yield> 90%-
Mesylation of this compound

This procedure is analogous to tosylation and yields a mesylate, another excellent leaving group. The Boc-protecting group on the amine prevents its reaction with the mesyl chloride.[12]

Methodology: this compound (1 equivalent) is dissolved in anhydrous DCM (~10 volumes) and cooled to 0 °C. Triethylamine (1.5 equivalents) is added, followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 equivalents). The mixture is stirred at 0 °C, and the progress is monitored by TLC. The work-up procedure is identical to the tosylation protocol: the reaction is quenched with water, the organic phase is extracted, washed, dried, and concentrated to afford N-Boc-PEG5-mesylate.

Quantitative Data Summary:

ParameterCondition / ReagentStoichiometry (eq.)
SubstrateThis compound1.0
Mesylating AgentMethanesulfonyl chloride (MsCl)1.2
BaseTriethylamine (Et3N)1.5
SolventAnhydrous Dichloromethane (DCM)~10 mL / mmol of substrate
Temperature0 °C-
Reaction Time1 - 4 hours-
Typical Yield> 95%-
One-Pot Conversion of this compound to Azide

This protocol allows for the direct and efficient conversion of the alcohol to an azide without isolating an intermediate, which is often preferable to two-step methods.[13] The reaction proceeds via an Appel-type mechanism.[13][14]

Methodology: To a stirred solution of this compound (1 equivalent) in anhydrous N,N-Dimethylformamide (DMF), triphenylphosphine (B44618) (PPh3, 1.5 equivalents) and carbon tetrabromide (CBr4, 1.8 equivalents) are added. The mixture is stirred under a nitrogen atmosphere at room temperature for 5-10 minutes.[13] Subsequently, sodium azide (NaN3, 4.5 equivalents) is added, and the reaction mixture is heated to approximately 90 °C.[13] The reaction is monitored by TLC. After completion, the reaction is cooled and quenched by the addition of water. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography to yield N-Boc-PEG5-azide.

Quantitative Data Summary:

ParameterCondition / ReagentStoichiometry (eq.)
SubstrateThis compound1.0
PhosphineTriphenylphosphine (PPh3)1.5
Halogen SourceCarbon Tetrabromide (CBr4)1.8
Azide SourceSodium Azide (NaN3)4.5
SolventAnhydrous N,N-Dimethylformamide (DMF)~3 mL / mmol of substrate
TemperatureRoom Temperature, then 90 °C-
Reaction Time12 - 24 hours-
Typical Yield75 - 90%-

Visualizations

The following diagrams illustrate the experimental workflows for the functionalization of this compound.

G start This compound tos N-Boc-PEG5-OTs (Tosylate) start->tos TsCl, Et3N DCM, 0°C to RT mes N-Boc-PEG5-OMs (Mesylate) start->mes MsCl, Et3N DCM, 0°C mid1 start->mid1 mid2 start->mid2 azide N-Boc-PEG5-N3 (Azide) halide N-Boc-PEG5-I / Br (Halide) mid1->azide PPh3, CBr4, NaN3 DMF, 90°C mid2->halide PPh3, I2 or CBr4 DCM

Caption: Reaction pathways for the functionalization of this compound.

G azide N-Boc-PEG5-N3 process Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) 'Click Chemistry' azide->process alkyne Alkyne-modified Protein or Drug alkyne->process conjugate PEGylated Bioconjugate process->conjugate

Caption: Application of N-Boc-PEG5-azide in bioconjugation via Click Chemistry.

References

Troubleshooting & Optimization

Troubleshooting low yield in N-Boc-PEG5-alcohol conjugation.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Boc-PEG5-alcohol conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to low reaction yields.

Troubleshooting Guide: Low Conjugation Yield

This section addresses the most common issues encountered during the conjugation of this compound, presented in a question-and-answer format.

Question 1: My esterification reaction with this compound is resulting in a low yield. What are the primary causes?

Low yield in esterification reactions involving this compound can often be attributed to several factors related to the reaction type, reagent quality, and reaction conditions. The most common methods for this conjugation are the Mitsunobu reaction and carbodiimide-mediated couplings like the Steglich esterification.

For Mitsunobu Reactions:

  • Reagent Quality: The reagents used, particularly triphenylphosphine (B44618) (PPh3) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), are sensitive to air and moisture. Degradation of these reagents will lead to a significant drop in yield.

  • pKa of the Carboxylic Acid: The Mitsunobu reaction works best with acidic nucleophiles (pKa < 13).[1] If your carboxylic acid is not sufficiently acidic, the reaction rate will be slow, and side reactions may dominate.

  • Steric Hindrance: Significant steric hindrance around the alcohol or the carboxylic acid can impede the reaction.

  • Side Reactions: A common side product is the formation of a hydrazide adduct where the azodicarboxylate reacts instead of the intended carboxylic acid nucleophile.[1]

For Steglich Esterification (DCC/DMAP Coupling):

  • Water Content: This reaction is highly sensitive to water, which can hydrolyze the activated ester intermediate and consume the coupling agents. Ensure all reagents and solvents are anhydrous.

  • Formation of N-acylurea: A common side reaction is the rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which is unreactive and reduces the yield of the desired ester. The use of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) is crucial to minimize this side reaction.[2]

  • Reagent Stoichiometry: The ratio of the coupling agent (e.g., DCC) to the carboxylic acid and alcohol is critical. An excess of the coupling agent can lead to side product formation.

Question 2: I am activating the hydroxyl group of this compound with a sulfonyl chloride (e.g., tosyl chloride) before nucleophilic substitution, but the yield of the final product is low. What could be the issue?

Activating the alcohol as a tosylate or mesylate is a common strategy. Low yields in the subsequent nucleophilic substitution can be due to problems in either the activation step or the substitution step.

  • Incomplete Tosylation/Mesylation: The activation reaction may not have gone to completion. This can be due to suboptimal reaction conditions, such as an insufficient amount of base (e.g., pyridine (B92270) or triethylamine) to neutralize the HCl generated.[3]

  • Side Reactions during Activation: In some cases, especially with certain substituted benzyl (B1604629) alcohols, treatment with tosyl chloride can lead to the formation of the corresponding chloride instead of the tosylate.[4]

  • Poor Nucleophile: The nucleophile for the substitution reaction may not be strong enough to displace the tosylate or mesylate group efficiently.

  • Steric Hindrance: As with other reactions, steric bulk around the reaction center can hinder the nucleophilic attack.

Question 3: How can I improve the yield of my Mitsunobu reaction?

To optimize the yield of a Mitsunobu reaction with this compound, consider the following:

  • Reagent Quality and Handling: Use fresh, high-quality PPh3 and DEAD/DIAD. It is best to use newly opened bottles or reagents that have been stored under an inert atmosphere.

  • Order of Reagent Addition: The order of addition can be critical. A standard protocol involves dissolving the this compound, carboxylic acid, and PPh3 in an anhydrous solvent like THF, cooling to 0°C, and then slowly adding the DEAD/DIAD.[5] If this fails, pre-forming the betaine (B1666868) by adding DEAD/DIAD to PPh3 before adding the alcohol and then the acid can sometimes improve results.[5]

  • Reaction Temperature: The reaction is typically started at 0°C and then allowed to warm to room temperature. Running the reaction at elevated temperatures is generally not recommended as it can increase side product formation.

  • Solvent: Anhydrous THF or dichloromethane (B109758) (DCM) are commonly used solvents. Ensure the solvent is dry.

  • Stoichiometry: A slight excess of PPh3 and DEAD/DIAD (typically 1.2 to 1.5 equivalents relative to the limiting reagent) is often used to drive the reaction to completion.

Question 4: What are the best practices for purifying the product of an this compound conjugation?

Purification can be challenging due to the presence of byproducts.

  • Mitsunobu Reaction Byproducts: The main byproducts are triphenylphosphine oxide (TPPO) and the reduced hydrazide derivative of DEAD/DIAD. TPPO can sometimes be removed by precipitation from a nonpolar solvent or by chromatography. The hydrazide derivative is often removed by aqueous extraction or chromatography.

  • Steglich Esterification Byproducts: The primary byproduct is dicyclohexylurea (DCU) if DCC is used. DCU is poorly soluble in most organic solvents and can often be removed by filtration. If N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) is used, the resulting urea (B33335) byproduct is water-soluble and can be removed by aqueous workup.[6]

  • Chromatography: Column chromatography on silica (B1680970) gel is a common method for purifying PEGylated compounds. A gradient elution with a polar solvent system, such as methanol (B129727) in dichloromethane or chloroform, is often effective.[7] For larger PEGylated molecules, size exclusion chromatography (SEC) can be used to separate the product from smaller unreacted reagents.[] Reversed-phase HPLC (RP-HPLC) is also a powerful technique for both purification and analysis of PEGylated products.[9]

Frequently Asked Questions (FAQs)

Q: What is the role of the Boc protecting group?

A: The tert-butyloxycarbonyl (Boc) group protects the amine functionality on the PEG linker, preventing it from reacting during the conjugation of the alcohol terminus. It is stable under many reaction conditions but can be easily removed with mild acid (e.g., trifluoroacetic acid) to reveal the free amine for subsequent modification.

Q: Can I use this compound for conjugation to amines?

A: The terminal hydroxyl group of this compound is not directly reactive with amines. To conjugate it to an amine, the alcohol must first be activated. This can be achieved by converting it to a better leaving group, such as a tosylate or mesylate, which can then be displaced by an amine. Alternatively, the alcohol can be oxidized to an aldehyde for reductive amination with the amine.

Q: How can I monitor the progress of my conjugation reaction?

A: Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of your starting materials and the appearance of the product. High-performance liquid chromatography (HPLC) can provide more quantitative information on the reaction progress and the formation of any side products.[]

Quantitative Data Summary

The following tables summarize typical reaction conditions and expected yields for common conjugation reactions with PEG-alcohols. Note that yields can be highly dependent on the specific substrates used.

Table 1: Mitsunobu Reaction Conditions and Typical Yields

ParameterConditionExpected Yield RangeReference
Reagent Ratio (Alcohol:Acid:PPh3:DEAD) 1 : 1.2 : 1.5 : 1.570-95%[11]
Solvent Anhydrous THF or DCM-[5]
Temperature 0°C to Room Temperature-[5]
Reaction Time 2-24 hours-[11]

Table 2: Steglich Esterification Conditions and Typical Yields

ParameterConditionExpected Yield RangeReference
Reagent Ratio (Acid:Alcohol:DCC:DMAP) 1 : 1.2 : 1.1 : 0.180-98%[12]
Solvent Anhydrous DCM or DMF-[13]
Temperature 0°C to Room Temperature-[2]
Reaction Time 2-12 hours-[2]

Table 3: Tosylation and Nucleophilic Substitution Conditions

StepReagent RatioSolventTemperatureTypical YieldReference
Tosylation Alcohol:TsCl:Pyridine (1:1.5:2)DCM0°C to RT>90%[14]
Nucleophilic Substitution Tosylate:Nucleophile (1:1.2)DMF or AcetonitrileRT to 60°C60-90%[15]

Experimental Protocols

Protocol 1: General Procedure for Mitsunobu Esterification of this compound

  • To a solution of this compound (1 equivalent) and the carboxylic acid (1.2 equivalents) in anhydrous tetrahydrofuran (B95107) (THF), add triphenylphosphine (1.5 equivalents).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise to the cooled solution.

  • Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 2-24 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to remove triphenylphosphine oxide and the DIAD byproduct.

Protocol 2: General Procedure for Steglich Esterification of this compound

  • Dissolve the carboxylic acid (1 equivalent), this compound (1.2 equivalents), and 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the cooled solution.

  • Stir the reaction at 0°C for 30 minutes and then at room temperature for 2-12 hours.

  • Monitor the reaction by TLC or HPLC. The formation of a white precipitate (dicyclohexylurea) is an indication of reaction progress.

  • Once the reaction is complete, filter off the dicyclohexylurea precipitate.

  • Wash the filtrate with 0.5 M HCl, followed by saturated sodium bicarbonate solution, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by silica gel column chromatography if necessary.

Protocol 3: Two-Step Procedure for Conjugation via Tosylation and Nucleophilic Substitution

Step A: Tosylation of this compound

  • Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) and cool to 0°C.

  • Add pyridine (2 equivalents) followed by p-toluenesulfonyl chloride (TsCl) (1.5 equivalents).

  • Stir the reaction at 0°C for 30 minutes and then at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with DCM and wash with water, 1 M HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-Boc-PEG5-tosylate, which can often be used in the next step without further purification.

Step B: Nucleophilic Substitution

  • Dissolve the N-Boc-PEG5-tosylate (1 equivalent) in a suitable solvent such as DMF or acetonitrile.

  • Add the desired nucleophile (e.g., an amine or thiol, 1.2 equivalents) and a non-nucleophilic base if necessary (e.g., diisopropylethylamine).

  • Stir the reaction at room temperature or heat gently (e.g., 50-60°C) until the reaction is complete as monitored by TLC or HPLC.

  • Work up the reaction by diluting with an organic solvent and washing with water and brine.

  • Dry the organic layer and concentrate. Purify the final product by column chromatography.

Visualizations

experimental_workflow Experimental Workflow for this compound Conjugation cluster_mitsunobu Mitsunobu Reaction cluster_steglich Steglich Esterification cluster_tosylation Tosylation & Substitution mitsunobu_start Dissolve this compound, Carboxylic Acid, and PPh3 in THF mitsunobu_cool Cool to 0°C mitsunobu_start->mitsunobu_cool mitsunobu_add_dead Add DEAD/DIAD Dropwise mitsunobu_cool->mitsunobu_add_dead mitsunobu_react Stir at RT mitsunobu_add_dead->mitsunobu_react mitsunobu_workup Workup and Purification mitsunobu_react->mitsunobu_workup mitsunobu_product Ester Product mitsunobu_workup->mitsunobu_product steglich_start Dissolve Carboxylic Acid, This compound, and DMAP in DCM steglich_cool Cool to 0°C steglich_start->steglich_cool steglich_add_dcc Add DCC steglich_cool->steglich_add_dcc steglich_react Stir at RT steglich_add_dcc->steglich_react steglich_workup Workup and Purification steglich_react->steglich_workup steglich_product Ester Product steglich_workup->steglich_product tos_start Dissolve this compound in DCM with Pyridine tos_cool Cool to 0°C tos_start->tos_cool tos_add_tscl Add Tosyl Chloride tos_cool->tos_add_tscl tos_react Stir at RT tos_add_tscl->tos_react tos_intermediate N-Boc-PEG5-tosylate tos_react->tos_intermediate tos_substitution React with Nucleophile tos_intermediate->tos_substitution tos_workup Workup and Purification tos_substitution->tos_workup tos_product Conjugated Product tos_workup->tos_product

Caption: General experimental workflows for common this compound conjugation methods.

troubleshooting_yield Troubleshooting Low Yield in this compound Conjugation cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_purification Purification Issues start Low Yield Observed check_reagents Are reagents fresh and anhydrous? start->check_reagents check_conditions Are reaction conditions optimal? start->check_conditions check_purification Is purification method appropriate? start->check_purification reagent_yes Reagents are fresh and dry check_reagents->reagent_yes Yes reagent_no Reagents may be degraded or wet check_reagents->reagent_no No purification_loss Is product being lost during workup? check_purification->purification_loss purification_byproducts Are byproducts co-eluting with product? check_purification->purification_byproducts conditions_stoichiometry Check stoichiometry of reactants reagent_yes->conditions_stoichiometry conditions_temperature Verify reaction temperature reagent_yes->conditions_temperature conditions_time Monitor reaction over time reagent_yes->conditions_time reagent_solution Use fresh, anhydrous reagents and solvents. Store properly. reagent_no->reagent_solution purification_solution Optimize chromatography conditions (solvent system, column type). Consider alternative purification methods. purification_byproducts->purification_solution

References

Technical Support Center: Improving the Solubility of N-Boc-PEG5-alcohol Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with N-Boc-PEG5-alcohol and its conjugates during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is solubility a concern?

This compound is a heterobifunctional linker commonly used in chemical biology and drug development. It comprises a Boc-protected amine, a five-unit polyethylene (B3416737) glycol (PEG) chain, and a terminal alcohol. The PEG chain enhances hydrophilicity and is intended to improve solubility in aqueous media.[1][2][3] However, the N-Boc protecting group is hydrophobic and can significantly decrease the overall aqueous solubility of the molecule and its conjugates.

Q2: What are the general solubility characteristics of this compound?

Data Presentation: Qualitative Solubility of N-Boc-PEG-Alcohols

Solvent ClassSolventThis compound & Analogs SolubilityReference
Chlorinated Dichloromethane (DCM)Soluble[4]
Alcohols MethanolSoluble
Polar Aprotic Dimethyl Sulfoxide (DMSO)Soluble[4]
Dimethylformamide (DMF)Soluble[4]
Aqueous WaterExpected to have some solubility due to the PEG chain, but may be limited by the Boc group.[5]

Q3: What factors can negatively impact the solubility of my this compound conjugate?

Several factors can contribute to poor solubility:

  • The Conjugated Molecule: If you have conjugated this compound to a hydrophobic molecule, the overall solubility of the resulting conjugate will likely decrease.

  • The N-Boc Group: The tert-Butyloxycarbonyl (Boc) protecting group is inherently hydrophobic and a primary contributor to poor aqueous solubility.

  • Salt Form: The absence of an ionizable group can limit solubility in aqueous buffers.

  • Solid-State Properties: Crystalline forms of a compound are generally less soluble than their amorphous counterparts.

Troubleshooting Guide

Problem: My this compound conjugate has precipitated out of my aqueous buffer.

This is a common issue when diluting a stock solution (e.g., in DMSO) into an aqueous medium.

Logical Relationship: Troubleshooting Precipitation

G start Precipitation Observed cosolvent Introduce a Co-solvent start->cosolvent Initial Step ph_adjust Adjust pH cosolvent->ph_adjust If Precipitation Remains outcome1 Solubility Improved cosolvent->outcome1 If Successful formulation Consider Advanced Formulation ph_adjust->formulation If Precipitation Remains ph_adjust->outcome1 If Successful formulation->outcome1 If Successful outcome2 Issue Persists formulation->outcome2

Caption: A logical workflow for addressing precipitation of this compound conjugates.

Solutions:

  • Introduce a Co-solvent: Adding a small percentage of a water-miscible organic solvent can significantly improve solubility.

    • Recommended Co-solvents: Ethanol, isopropanol, or PEG 400.

    • Starting Concentration: Begin with 1-5% (v/v) and gradually increase if necessary. Be mindful of the tolerance of your experimental system (e.g., cells) to the co-solvent.

  • pH Adjustment: If your conjugate contains ionizable groups, adjusting the pH of the buffer can improve solubility by forming a salt. Since the Boc group is protecting the amine, this strategy is more relevant after deprotection or if other ionizable moieties are present on the conjugated molecule.

Advanced Solubility Enhancement Techniques

For persistent solubility issues, more advanced formulation strategies may be required.

1. Solid Dispersion

This technique involves dispersing the compound in an inert carrier matrix at the solid state. This can be achieved by creating an amorphous solid dispersion, which has higher kinetic solubility than the crystalline form.

Experimental Workflow: Solid Dispersion Preparation

G cluster_0 Solution Preparation cluster_1 Solvent Removal cluster_2 Final Product dissolve Dissolve Conjugate & Polymer in a Volatile Solvent evaporate Rotary Evaporation dissolve->evaporate dry Dry Under Vacuum evaporate->dry product Amorphous Solid Dispersion dry->product

Caption: A simplified workflow for preparing an amorphous solid dispersion.

2. Cyclodextrin (B1172386) Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their central cavity, thereby increasing their aqueous solubility.

Experimental Protocols

Protocol 1: Quantitative Solubility Determination

This protocol provides a general method for determining the equilibrium solubility of this compound conjugates in various solvents.

Materials:

  • This compound conjugate

  • A selection of solvents (e.g., Water, PBS, Ethanol, DMSO, DCM, Methanol)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the conjugate (e.g., 5-10 mg) to a series of vials, each containing a known volume (e.g., 1 mL) of a different solvent.

    • Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Centrifuge the vials at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.

  • Analysis of the Supernatant:

    • Carefully withdraw a known volume of the clear supernatant.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical instrument.

    • Determine the concentration of the dissolved conjugate using a calibrated HPLC or UV-Vis spectrophotometer.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated supernatant to determine the solubility in mg/mL or M.

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD)

This protocol describes a small-scale solvent evaporation method for preparing an ASD.

Materials:

  • This compound conjugate

  • A suitable polymer (e.g., PVP, Soluplus®, HPMCAS)

  • A volatile organic solvent in which both the conjugate and polymer are soluble (e.g., acetone, methanol, or a mixture thereof)

  • Rotary evaporator

Methodology:

  • Dissolution:

    • Weigh the desired amounts of the conjugate and polymer to achieve the target drug loading (e.g., 10-30% w/w).

    • Dissolve both components in the volatile organic solvent to form a clear solution.

  • Solvent Evaporation:

    • Transfer the solution to a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying:

    • Dry the resulting solid film under high vacuum for an extended period (e.g., 12-24 hours) to remove any residual solvent. The final product should be a solid, amorphous dispersion.

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex via Lyophilization

This protocol provides a method for forming a solid conjugate-cyclodextrin inclusion complex.

Materials:

  • This compound conjugate

  • A suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin (HP-β-CD))

  • Deionized water

  • Lyophilizer (freeze-dryer)

Methodology:

  • Cyclodextrin Solution Preparation:

    • Dissolve the cyclodextrin in deionized water to create a concentrated solution (e.g., 20-40% w/v).

  • Complexation:

    • Add the this compound conjugate to the cyclodextrin solution in a specific molar ratio (e.g., 1:1 or 1:2).

    • Stir the mixture at room temperature for 24-48 hours to facilitate the formation of the inclusion complex. The solution may become clearer as the conjugate dissolves.

  • Lyophilization:

    • Freeze the solution (e.g., using liquid nitrogen or a -80 °C freezer).

    • Lyophilize the frozen solution until all the water has been removed, resulting in a dry powder of the inclusion complex.

References

Technical Support Center: Troubleshooting Boc Deprotection of PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals who are utilizing Boc-protected PEG linkers in their synthetic workflows. Below you will find troubleshooting advice and frequently asked questions (FAQs) to address common side reactions and other issues encountered during the Boc deprotection step.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the Boc deprotection of PEG linkers?

A1: The most prevalent side reaction is the alkylation of nucleophilic residues by the tert-butyl cation that is generated during the cleavage of the Boc group.[1][2][3] Electron-rich amino acids such as tryptophan and methionine are particularly susceptible to this modification.[1] Another common issue is the cleavage of other acid-sensitive functional groups present in the molecule, such as tert-butyl esters or other acid-labile protecting groups. In some cases, incomplete deprotection can also be a significant problem.[4][5]

Q2: How can I prevent the alkylation of sensitive amino acid residues during Boc deprotection?

A2: The most effective way to prevent unwanted alkylation by the tert-butyl cation is to use a "scavenger cocktail" in the deprotection solution.[1] Scavengers are compounds that can trap the tert-butyl cation before it reacts with your molecule of interest. Common scavengers include triisopropylsilane (B1312306) (TIS) and water, often used in a mixture with trifluoroacetic acid (TFA).[1][6] A typical scavenger cocktail consists of 95% TFA, 2.5% TIS, and 2.5% water (v/v/v).[1]

Q3: My Boc deprotection reaction is incomplete. What are the possible causes and how can I resolve this?

A3: Incomplete Boc deprotection can stem from several factors:

  • Insufficient Acid Strength or Concentration: The Boc group is cleaved by acidolysis, so a weak acid or low acid concentration may not be sufficient.[4]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process; short reaction times or low temperatures might not allow the reaction to go to completion.[4]

  • Steric Hindrance: The bulky nature of the PEG chain can hinder the approach of the acid to the Boc-protected amine, slowing down the reaction.[4][5]

  • Poor Solubility: The PEGylated compound and the acid must be well-solvated for the reaction to proceed efficiently.[4]

To address these issues, you can try increasing the acid concentration (e.g., from 20% to 50% TFA in dichloromethane), extending the reaction time, or considering a stronger acid system like 4M HCl in 1,4-dioxane.[4]

Q4: Can the Boc deprotection conditions cleave other functional groups in my molecule?

A4: Yes, the acidic conditions used for Boc deprotection can potentially cleave other acid-labile groups. For instance, ester bonds can be susceptible to hydrolysis under strong acidic conditions. One study reported a 10-20% loss of ester bonds when using TFA in DCM for Boc deprotection.[4] If your molecule contains other sensitive groups, it is crucial to carefully select the deprotection conditions and monitor the reaction closely for side products.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Incomplete Deprotection Insufficient acid strength/concentration, short reaction time/low temperature, steric hindrance, poor solubility.[4]Increase acid concentration (e.g., 20-50% TFA in DCM), extend reaction time, or use a stronger acid system (e.g., 4M HCl in 1,4-dioxane).[4] Ensure good solubility of the PEGylated compound in the chosen solvent.[4]
Observation of Side Products Alkylation of nucleophilic residues by the tert-butyl cation.[1][3]Add scavengers like triisopropylsilane (TIS) and water to the deprotection cocktail (e.g., 95:2.5:2.5 TFA:TIS:Water).[1]
Cleavage of other acid-labile groups (e.g., esters).Use milder deprotection conditions if possible. For example, HCl in EtOAc can be less harsh than TFA in DCM, though it may require longer reaction times.[7] Monitor the reaction carefully to minimize side product formation.
Low Yield of Deprotected Product Degradation of the product under harsh acidic conditions.Optimize reaction time and temperature. Use scavengers to prevent side reactions that consume the starting material or product.[1]
Precipitation of the product from the reaction mixture.If the deprotected product precipitates as a salt, it can be isolated by filtration. Alternatively, a different solvent system may be required to maintain solubility.[4]

Quantitative Data Summary

The following tables provide a summary of common reaction conditions for Boc deprotection and a comparison of different acidic reagents.

Table 1: Common Acidic Conditions for Boc Deprotection

Reagent Concentration Solvent Typical Reaction Time Temperature
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (B109758) (DCM)1-2 hours0°C to Room Temperature
Hydrochloric Acid (HCl)4 M1,4-DioxaneVariesRoom Temperature
HCl (gas)SaturatedEthyl Acetate (EtOAc)~6 hoursRoom Temperature

Data compiled from multiple sources.[4][7]

Table 2: Comparative Analysis of Acidic Conditions for Boc Deprotection of a PEG-linker with an Ester Bond

Acidic Reagent Solvent Reaction Time Deprotection Efficiency Ester Bond Cleavage
TFADCM30 minutes100%10-20%
HClEtOAc6 hours100%Minimal

Based on a user-reported experiment.[7]

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA in DCM

  • Dissolve the Boc-protected PEG linker in dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.[4]

  • Cool the solution to 0°C in an ice bath.[6]

  • Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).[6]

  • If the substrate contains acid-sensitive residues, add scavengers such as triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[6]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[6]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[4][6]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[4][6]

  • Co-evaporate with toluene (B28343) (3x) to remove residual TFA.[4]

  • The resulting TFA salt of the deprotected amine can be used directly or neutralized by washing with a saturated aqueous solution of sodium bicarbonate.[4][6]

Protocol 2: Monitoring Reaction Progress by LC-MS

  • Prepare a calibration curve for your starting material and expected product to allow for quantitative analysis.

  • At various time points during the deprotection reaction, withdraw a small aliquot of the reaction mixture.

  • Immediately quench the reaction in the aliquot by diluting it in a mobile phase containing a neutralizing agent (e.g., a buffer with a basic pH).[4]

  • Inject the quenched sample into a suitable HPLC system (e.g., a reverse-phase C18 column).[4]

  • Analyze the chromatogram to determine the relative peak areas of the starting material, product, and any byproducts.[4]

  • Use the calibration curve to quantify the conversion and monitor the reaction progress over time.[4]

Visualizations

Boc_Deprotection_Pathway Boc_PEG Boc-NH-PEG-R Protonated_Boc Boc(H+)-NH-PEG-R Boc_PEG->Protonated_Boc + H+ (TFA) Carbamic_Acid H2N-PEG-R + CO2 + tBu+ Protonated_Boc->Carbamic_Acid Fragmentation Deprotected_Amine H2N-PEG-R Carbamic_Acid->Deprotected_Amine Side_Product tBu-Side_Product Carbamic_Acid->Side_Product Alkylation of Nucleophiles Scavenger Scavenger (e.g., TIS) Carbamic_Acid->Scavenger Trapped_tBu Scavenger-tBu Scavenger->Trapped_tBu + tBu+ Troubleshooting_Workflow Start Boc Deprotection Reaction Check_Completion Reaction Complete? Start->Check_Completion Check_Side_Products Side Products Observed? Check_Completion->Check_Side_Products Yes Incomplete Incomplete Reaction Check_Completion->Incomplete No Side_Products Side Products Present Check_Side_Products->Side_Products Yes Success Successful Deprotection Check_Side_Products->Success No Troubleshoot_Incomplete Increase Acid Conc./Time Consider Stronger Acid Incomplete->Troubleshoot_Incomplete Troubleshoot_Incomplete->Start Troubleshoot_Side_Products Add Scavengers (TIS) Optimize Conditions Side_Products->Troubleshoot_Side_Products Troubleshoot_Side_Products->Start

References

Technical Support Center: N-Boc-PEG5-alcohol Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Boc-PEG5-alcohol coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a polyethylene (B3416737) glycol (PEG) linker molecule.[1][2] It contains a hydroxyl (-OH) group at one end and a Boc-protected amine group at the other. The hydrophilic PEG spacer enhances the solubility of the molecule in aqueous solutions.[1][2] Its primary use is in bioconjugation, PROTAC synthesis, and drug delivery applications where it acts as a flexible linker to connect different molecules.[1] The hydroxyl group allows for further chemical modifications, while the Boc-protected amine can be deprotected under acidic conditions to reveal a reactive primary amine.[1][2]

Q2: Why is my this compound coupling reaction slow or showing low yield?

A2: The hydroxyl group of this compound is generally not reactive enough for direct coupling and requires activation.[3] Low reactivity of the alcohol is a common reason for slow reactions and low yields. Activating the alcohol or using a coupling agent is typically necessary to achieve efficient conjugation.

Q3: What are the common methods to couple this compound to a carboxylic acid?

A3: The most common and effective methods for coupling this compound with a carboxylic acid to form an ester bond are:

Q4: Can I activate the this compound first before coupling?

A4: Yes, activating the alcohol is a highly effective strategy. A common method is to convert the hydroxyl group into a better leaving group, such as a tosylate. This is achieved by reacting the this compound with tosyl chloride (TsCl) in the presence of a base like pyridine (B92270) or triethylamine (B128534).[10] The resulting N-Boc-PEG5-tosylate is much more reactive towards nucleophilic substitution.[11]

Q5: How can I monitor the progress of my coupling reaction?

A5: The progress of the reaction can be monitored by thin-layer chromatography (TLC). By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the appearance of the product spot. Staining the TLC plate with an appropriate agent, such as phosphomolybdic acid, can help visualize the spots if they are not UV-active.

Q6: What are the best methods for purifying the final PEGylated product?

A6: Purification of PEGylated products typically involves chromatographic techniques. The most effective methods are:

  • Ion-Exchange Chromatography (IEX): This is often the method of choice as it can separate PEGylated products based on differences in charge.[12][]

  • Size-Exclusion Chromatography (SEC): SEC is effective at removing unreacted starting materials and low molecular weight byproducts from the larger PEGylated product.[12][]

  • Hydrophobic Interaction Chromatography (HIC): While generally less effective for PEGylated compounds, it can be a useful supplementary technique to IEX.[]

Troubleshooting Guides

Problem 1: Low or No Product Formation in Steglich Esterification
Potential Cause Recommended Solution
Insufficient activation of the carboxylic acid Ensure you are using an adequate amount of coupling agent (DCC or DIC), typically 1.1-1.5 equivalents. The addition of a catalytic amount of DMAP (5-10 mol%) is crucial for efficient esterification.[5]
Presence of water in the reaction Use anhydrous solvents (e.g., dry DCM or THF) and ensure all glassware is thoroughly dried. Moisture can quench the activated carboxylic acid intermediate.
Steric hindrance If either the carboxylic acid or the PEG-alcohol is sterically hindered, the reaction may require longer reaction times or slightly elevated temperatures (e.g., room temperature to 40°C).
Side reaction: N-acylurea formation A common side product is the formation of an unreactive N-acylurea from the rearrangement of the O-acylisourea intermediate.[5] Using DMAP helps to minimize this by acting as an acyl transfer agent.[5] Ensure DMAP is added to the reaction mixture.
Problem 2: Difficulties with the Mitsunobu Reaction
Potential Cause Recommended Solution
Incorrect order of reagent addition The recommended order of addition is to dissolve the this compound, the carboxylic acid, and triphenylphosphine in a suitable solvent (like THF) and then cool the mixture to 0°C before adding the azodicarboxylate (DEAD or DIAD) dropwise.[7]
Reaction not going to completion Ensure you are using a slight excess of the phosphine (B1218219) and azodicarboxylate reagents (typically 1.5 equivalents).[7] The reaction can be stirred at room temperature for 6-8 hours.[7] For hindered alcohols, longer reaction times or warming may be necessary.
Difficulty in removing byproducts The main byproducts are triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate. TPPO can often be removed by filtration if it precipitates.[7] Purification by column chromatography is usually required to separate the product from the remaining byproducts.
Safety concerns with azodicarboxylates Azodicarboxylates like DEAD and DIAD can be hazardous. Handle them with care in a well-ventilated fume hood. Consider using safer, commercially available solutions of these reagents.[7]
Problem 3: Inefficient Tosylation of this compound
Potential Cause Recommended Solution
Low reactivity of the alcohol Ensure the reaction is performed in a dry, aprotic solvent like dichloromethane (B109758) (DCM).[10]
Insufficient base Use a slight excess of a base like pyridine or triethylamine (typically 1.5 equivalents) to neutralize the HCl generated during the reaction.[10]
Reaction temperature is too low While the reaction is often started at 0°C, it can be allowed to warm to room temperature and stirred for a few hours to ensure completion.[10] A typical duration is 4 hours at 0°C or 2 hours at room temperature.[10]

Experimental Protocols & Data

Table 1: Typical Reaction Parameters for this compound Coupling
Parameter Steglich Esterification Mitsunobu Reaction Tosylation
This compound 1.0 eq.1.0 eq.1.0 eq.
Carboxylic Acid 1.1 - 1.5 eq.1.2 - 1.5 eq.-
Coupling Agent DCC or DIC (1.1 - 1.5 eq.)PPh₃ (1.5 eq.), DEAD or DIAD (1.5 eq.)TsCl (1.2 - 1.5 eq.)
Catalyst/Base DMAP (0.05 - 0.1 eq.)-Pyridine or Et₃N (1.5 - 2.0 eq.)
Solvent Anhydrous DCM or THFAnhydrous THF or DCMAnhydrous DCM
Temperature 0°C to Room Temperature0°C to Room Temperature0°C to Room Temperature
Reaction Time 3 - 24 hours6 - 8 hours2 - 4 hours
Detailed Methodologies

1. Steglich Esterification Protocol

  • Dissolve this compound (1.0 eq.), the carboxylic acid (1.2 eq.), and DMAP (0.1 eq.) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add DCC (1.2 eq.) to the cooled solution.

  • Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 3-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

2. Mitsunobu Reaction Protocol

  • Dissolve this compound (1.0 eq.), the carboxylic acid (1.5 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add DIAD (1.5 eq.) dropwise to the cooled solution.

  • Stir the reaction at room temperature for 6-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and filter to remove any precipitated triphenylphosphine oxide.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product via column chromatography.

3. Tosylation of this compound Protocol

  • Dissolve this compound (1.0 eq.) in dry DCM and cool to 0°C.

  • Add triethylamine (1.5 eq.) followed by p-toluenesulfonyl chloride (1.2 eq.).

  • Stir the reaction at 0°C for 4 hours or allow it to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by TLC.

  • After completion, dilute the reaction mixture with water and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the tosylated product, which can be further purified by column chromatography if necessary.

Visualizations

experimental_workflow cluster_activation Activation of this compound (Optional) cluster_coupling Coupling Reaction cluster_purification Purification start_peg This compound tosylation Tosylation (TsCl, Base) start_peg->tosylation steglich Steglich Esterification (DCC, DMAP) start_peg->steglich mitsunobu Mitsunobu Reaction (PPh3, DEAD/DIAD) start_peg->mitsunobu activated_peg N-Boc-PEG5-OTs tosylation->activated_peg carboxylic_acid Carboxylic Acid carboxylic_acid->steglich carboxylic_acid->mitsunobu crude_product Crude PEGylated Product steglich->crude_product mitsunobu->crude_product purification Chromatography (IEX or SEC) crude_product->purification final_product Pure PEGylated Product purification->final_product troubleshooting_logic start Low Reaction Yield? check_activation Is the alcohol activated or a coupling agent used? start->check_activation check_conditions Are reaction conditions anhydrous? check_activation->check_conditions Yes solution_activation Activate alcohol (e.g., tosylation) or use a coupling agent (e.g., DCC/DMAP). check_activation->solution_activation No check_reagents Are reagent stoichiometries correct? check_conditions->check_reagents Yes solution_conditions Use anhydrous solvents and dry glassware. check_conditions->solution_conditions No check_time_temp Is reaction time/temperature sufficient? check_reagents->check_time_temp Yes solution_reagents Use a slight excess of coupling/activating reagents. check_reagents->solution_reagents No solution_time_temp Increase reaction time or gently warm the reaction. check_time_temp->solution_time_temp No success Improved Yield check_time_temp->success Yes

References

Purification strategies for N-Boc-PEG5-alcohol reaction products.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of N-Boc-PEG5-alcohol

This guide provides troubleshooting advice and detailed protocols for the purification of this compound, a hydrophilic PEG linker commonly used in bioconjugation and for synthesizing PROTACs.[1][2][3] It is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the common impurities I should expect in my crude this compound reaction mixture?

A1: Common impurities can originate from starting materials, side reactions, or subsequent degradation. These may include:

  • Unreacted Starting Materials: Depending on the synthetic route, this could be the corresponding PEG-diamine or other precursors.

  • Di-Boc Protected PEG: If the starting material was a PEG-diamine, double protection can occur.

  • Homologous PEG Impurities: The commercial PEG starting materials often contain a distribution of PEG chain lengths.[4]

  • Solvent and Reagent Residues: Residual solvents or reagents like di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) and coupling agents.

  • Byproducts from Competing Reactions: Nucleophilic acyl substitution can sometimes compete with desired reactions, leading to byproducts that may co-elute with the product.[5]

Q2: My TLC shows a streak instead of a clean spot for my product. What does this mean and how can I fix it?

A2: Streaking on a TLC plate is a common issue when dealing with polar, hydrophilic compounds like PEGs and is often caused by one of the following:

  • Overloading: You may have spotted too much of the crude material on the TLC plate. Try diluting your sample significantly before spotting.

  • Inappropriate Solvent System: The solvent system may be too weak (not polar enough), causing the compound to move poorly and streak up from the baseline. Conversely, if it's too strong, you'll get poor separation. For PEG compounds, solvent systems like Dichloromethane (DCM)/Methanol or Chloroform/Methanol are often used.[6]

  • Ionic Impurities or Salt Formation: The presence of salts can cause streaking. The Boc group can be labile under acidic conditions, and if the free amine is protonated, it will streak badly on silica (B1680970) gel.[2][7]

  • Solution: To resolve streaking, try adding a small amount of a modifier to your mobile phase. For example, adding 0.5-1% triethylamine (B128534) (TEA) can help suppress the ionization of basic impurities, while adding 0.5-1% acetic acid can help with acidic impurities. Experiment with different solvent systems to find one that gives a clean spot with a retention factor (Rf) between 0.2 and 0.4.[6]

Q3: My product and a key impurity have very similar Rf values on the TLC. How can I improve the separation during column chromatography?

A3: This is a common challenge. Here are several strategies:

  • Optimize the Solvent System: Test a variety of solvent systems with different polarities and selectivities. Sometimes switching from an ethyl acetate/hexane (B92381) system to a DCM/methanol system can significantly alter the separation.[6]

  • Use a Shallow Gradient: Instead of a steep or isocratic elution, a slow, shallow gradient during flash chromatography can effectively resolve compounds that are close on a TLC plate.[6] For example, start with 1% Methanol in DCM and slowly increase to 10% over many column volumes.

  • Change the Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase like reversed-phase (C18) silica, alumina, or a diol-bonded phase.

  • Dry Loading: Adsorbing your crude product onto a small amount of silica gel (dry loading) before loading it onto the column often results in better separation and sharper bands compared to wet loading (dissolving in a solvent).

Q4: Can I purify this compound by recrystallization?

A4: It is often challenging. This compound is frequently described as a solid, semi-solid, or liquid. Short-chain PEG derivatives and Boc-protected amino acids are notoriously difficult to crystallize, often remaining as thick oils or waxy solids.[8][9] While a patent describes a method for crystallizing Boc-amino acids by using seed crystals and pulping with a weak polar solvent, this is not a standard or guaranteed method for PEGylated compounds.[8] Flash column chromatography remains the most reliable purification method.

Data Presentation: Chromatography Conditions

The following table summarizes typical solvent systems used for the analysis and purification of PEG-containing compounds. The optimal system for your specific product may require some experimentation.

Technique Stationary Phase Mobile Phase (Solvent System) Typical Rf / Elution Profile Visualization
TLC Analysis Silica Gel 60 F254A) 5-10% Methanol in Dichloromethane (DCM)0.2 - 0.4Potassium Permanganate (B83412) (KMnO₄) stain
B) 5-15% Methanol in Chloroform (CHCl₃)[6]0.2 - 0.4Phosphomolybdic Acid (PMA) stain
C) 1:1 Ethanol/IPA in Chloroform[6]VariableIodine chamber
Flash Chromatography Silica GelGradient elution: 1% to 10% Methanol in DCMProduct elutes as the polarity increasesTLC of fractions with KMnO₄ stain
HPLC Analysis C18 Reversed-PhaseGradient: Acetonitrile and Water[10]Varies by gradient and exact compoundEvaporative Light Scattering Detector (ELSD) or MS

Experimental Protocols

Protocol 1: Analytical Thin-Layer Chromatography (TLC)
  • Preparation: Dissolve a small amount (1-2 mg) of your crude reaction mixture in 0.5 mL of a suitable solvent (e.g., DCM or Methanol).

  • Spotting: Use a capillary tube to spot a small amount of the dissolved sample onto the baseline of a silica gel TLC plate. Make the spot as small as possible.

  • Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the baseline. Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. After the plate has dried, visualize the spots. Since PEG compounds are often not UV-active, a chemical stain is required. Dip the plate into a potassium permanganate (KMnO₄) solution and gently heat with a heat gun. The product and other hydroxyl-containing compounds will appear as yellow/brown spots on a purple background.

  • Analysis: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).

Protocol 2: Purification by Flash Column Chromatography
  • Column Selection and Packing: Choose a column size appropriate for the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight). Pack the column with silica gel as a slurry in a non-polar solvent (e.g., hexane or DCM).

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a polar solvent (e.g., Methanol or DCM).

    • Add 2-3 times the weight of silica gel to the solution.

    • Concentrate the mixture on a rotary evaporator until a dry, free-flowing powder is obtained.

    • Carefully load this powder onto the top of the packed column.

  • Elution:

    • Begin eluting the column with a low-polarity mobile phase (e.g., 100% DCM or 1% Methanol in DCM).

    • Gradually and slowly increase the polarity of the mobile phase (e.g., increase the percentage of Methanol by 0.5-1% every few column volumes).

    • Collect fractions continuously throughout the elution process.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC using the same system developed in Protocol 1.

    • Combine the fractions that contain the pure desired product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Visualizations

Workflow for Purification and Analysis

G start_node Crude Reaction Mixture process_node1 Analytical TLC start_node->process_node1 Dissolve in Solvent process_node process_node analysis_node analysis_node end_node Pure this compound analysis_node1 Separation Feasible? process_node1->analysis_node1 Assess Purity & Select Solvent System analysis_node1->process_node1 No, Optimize Solvents process_node2 Prepare Column & Dry Load Sample analysis_node1->process_node2 Yes process_node3 Flash Column Chromatography process_node2->process_node3 Run Gradient process_node4 Analyze Fractions by TLC process_node3->process_node4 Collect Fractions analysis_node2 Fractions Pure? process_node4->analysis_node2 analysis_node2->process_node4 No, Continue Elution process_node5 Combine Pure Fractions & Evaporate Solvent analysis_node2->process_node5 Yes process_node5->end_node

Caption: General workflow for the purification of this compound.

Troubleshooting Decision Tree for TLC Analysis

G start_node What is the issue on the TLC plate? issue_node1 Product spot is a long streak start_node->issue_node1 Observation issue_node2 Spots are too close (Low ΔRf) start_node->issue_node2 issue_node3 Product is stuck on the baseline (Rf=0) start_node->issue_node3 issue_node issue_node solution_node solution_node final_node Re-run TLC solution_node1a Dilute sample before spotting issue_node1->solution_node1a Cause: Overloading solution_node1b Adjust solvent system (e.g., more MeOH) issue_node1->solution_node1b Cause: Wrong Polarity solution_node1c Add 0.5% TEA or AcOH to mobile phase issue_node1->solution_node1c Cause: Ionic Species solution_node2a Switch from EtOAc/Hex to DCM/MeOH issue_node2->solution_node2a Try different solvent families solution_node2b Test on Alumina or C18 TLC plates issue_node2->solution_node2b Consider alternative stationary phase solution_node3 Increase % of polar solvent (e.g., MeOH) significantly issue_node3->solution_node3 Solvent system is not polar enough solution_node1a->final_node solution_node1b->final_node solution_node1c->final_node solution_node2a->final_node solution_node2b->final_node solution_node3->final_node

Caption: Decision tree for troubleshooting common TLC analysis problems.

References

Technical Support Center: Monitoring N-Boc-PEG5-Alcohol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Boc-PEG5-alcohol. Here, you will find detailed information on how to monitor the progress of your reaction, troubleshoot common issues, and interpret analytical data.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods to monitor the progress of a reaction involving this compound?

A1: The progress of reactions with this compound, such as esterification or etherification, can be effectively monitored by Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Mass Spectrometry (MS) is also used to confirm the product's identity.

Q2: How can I use TLC to monitor my reaction?

A2: TLC is a quick and straightforward method to visualize the consumption of the starting material (this compound) and the formation of the product. The key is to find a solvent system that provides good separation between the alcohol starting material and the less polar product. Since this compound is relatively polar, it will have a lower Rf value compared to its less polar products (e.g., an ester derivative).

Q3: My product and starting material are not visible on the TLC plate under UV light. What should I do?

A3: this compound and many of its derivatives do not possess a UV chromophore.[1] Therefore, you will need to use a chemical stain for visualization.[2][3] Commonly used stains for visualizing alcohols and their derivatives include potassium permanganate, p-anisaldehyde, or ceric ammonium (B1175870) molybdate.

Q4: What should I expect to see in the ¹H NMR spectrum as the reaction progresses?

A4: As the this compound is consumed, you will observe a decrease in the intensity of the signals corresponding to the terminal methylene (B1212753) protons adjacent to the hydroxyl group (around 3.6-3.7 ppm). Concurrently, new signals will appear for the protons on the newly formed functional group. For example, in an esterification reaction, you will see the appearance of a new signal for the methylene group adjacent to the ester oxygen, typically shifted downfield to around 4.2-4.4 ppm. The large signal from the PEG backbone protons (around 3.6 ppm) and the singlet from the Boc-group's t-butyl protons (around 1.4 ppm) will remain.

Q5: Can I use HPLC to get quantitative data on my reaction's progress?

A5: Yes, HPLC is an excellent technique for quantitative analysis of your reaction mixture.[][5] Since PEG compounds lack a strong UV chromophore, detection methods like Refractive Index Detection (RID), Evaporative Light Scattering Detection (ELSD), or Charged Aerosol Detection (CAD) are often employed.[1][] By running a series of standards, you can create a calibration curve to quantify the concentration of your starting material and product over time.

Troubleshooting Guides

Issue 1: Incomplete or Stalled Reaction

Symptom: TLC or HPLC analysis shows a significant amount of unreacted this compound even after an extended reaction time.

Potential Cause Suggested Solution
Insufficient Reagent Increase the molar equivalents of the coupling partner.
Low Reaction Temperature Gradually increase the reaction temperature while monitoring for side product formation.
Inadequate Catalyst/Activating Agent Ensure the catalyst or activating agent (e.g., EDC, DCC for esterifications) is fresh and active. Consider increasing the catalyst loading.
Steric Hindrance If reacting with a bulky molecule, consider using a less hindered coupling partner or a different synthetic route.[6]
Presence of Water (for moisture-sensitive reactions) Ensure all glassware is oven-dried and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Issue 2: Formation of Side Products

Symptom: TLC or HPLC shows multiple new spots/peaks in addition to the desired product.

Potential Cause Suggested Solution
Reaction Temperature is Too High Reduce the reaction temperature. High temperatures can lead to decomposition or side reactions.
Side reaction with Boc-protecting group Although stable under many conditions, prolonged exposure to strong acids or bases can lead to premature deprotection. Ensure your reaction conditions are compatible with the Boc group.
Formation of Di-PEGylated species (if applicable) If the coupling partner has multiple reactive sites, consider using a larger excess of this compound to favor mono-substitution.
Oxidation of the alcohol If using oxidizing agents, ensure you are using a selective reagent to avoid over-oxidation to an aldehyde or carboxylic acid.
Issue 3: Difficulty in Product Purification

Symptom: The product is difficult to separate from the starting material or other impurities by column chromatography.

Potential Cause Suggested Solution
Similar Polarity of Product and Starting Material Optimize the solvent system for column chromatography. A shallow gradient of a more polar solvent in a less polar one can improve separation. Consider reverse-phase chromatography if normal-phase is ineffective.[7]
Presence of Non-PEGylated Impurities If the impurity is a salt or a very polar compound, an aqueous workup (liquid-liquid extraction) before chromatography can be effective.
Product is an Oil and Difficult to Handle PEGylated compounds are often oils. If the product is not crystallizing, consider purification by preparative HPLC.

Experimental Protocols

Protocol 1: Monitoring by Thin-Layer Chromatography (TLC)
  • Plate Preparation: Use silica (B1680970) gel 60 F254 plates.

  • Spotting: Dissolve a small amount of your reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or methanol). Spot the plate with the starting material (this compound), the co-reactant, and the reaction mixture at different time points.

  • Elution: Develop the TLC plate in a chamber with an appropriate solvent system. A good starting point for the mobile phase is a mixture of a non-polar solvent like hexane (B92381) or ethyl acetate (B1210297) and a more polar solvent like methanol (B129727) or dichloromethane.

  • Visualization: After development, dry the plate and visualize the spots. Since this compound is not UV active, use a chemical stain.[2][3]

    • Potassium Permanganate Stain: Briefly dip the plate in a solution of KMnO₄ (1.5 g), K₂CO₃ (10 g), and 10% NaOH (1.25 mL) in 200 mL of water. Spots of compounds that can be oxidized (like the starting alcohol) will appear as yellow-brown spots on a purple background.

    • P-Anisaldehyde Stain: Dip the plate in a solution of p-anisaldehyde (1.5 mL), concentrated H₂SO₄ (2.5 mL), and acetic acid (1 mL) in ethanol (B145695) (37.5 mL). Heat the plate gently with a heat gun until colored spots appear. Alcohols often give distinct colors with this stain.[3]

Compound Expected Rf in 10% Methanol in Dichloromethane
This compound~ 0.4
Less polar product (e.g., ester)> 0.5

Note: Rf values are indicative and can vary based on exact TLC conditions.

Protocol 2: Monitoring by High-Performance Liquid Chromatography (HPLC)

Since this compound lacks a UV chromophore, a universal detector like ELSD or RID is recommended.[1]

  • HPLC System: An HPLC system equipped with a C18 reverse-phase column and an ELSD or RID.[7]

  • Mobile Phase:

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Elution: A typical gradient could be:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector Settings (ELSD):

    • Nebulizer Temperature: 50 °C

    • Evaporator Temperature: 70 °C

    • Gas Flow: 1.6 SLM (Standard Liters per Minute)

  • Analysis: Monitor the disappearance of the starting material peak and the appearance of the product peak. The product will likely have a longer retention time due to its increased hydrophobicity.

Compound Expected Retention Time
This compoundShorter retention time
Less polar product (e.g., ester)Longer retention time

Visualizations

Reaction_Monitoring_Workflow cluster_reaction Reaction Setup cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis & Decision Start Start Reaction with This compound Take_Aliquot Take Aliquot at Time (t) Start->Take_Aliquot TLC TLC Analysis Take_Aliquot->TLC HPLC HPLC Analysis Take_Aliquot->HPLC NMR NMR Analysis (Optional) Take_Aliquot->NMR Analyze Analyze Data TLC->Analyze HPLC->Analyze NMR->Analyze Decision Is Reaction Complete? Analyze->Decision Workup Proceed to Workup & Purification Decision->Workup Yes Continue Continue Reaction Decision->Continue No Continue->Take_Aliquot

Caption: Workflow for monitoring an this compound reaction.

Troubleshooting_Guide cluster_incomplete Incomplete Reaction cluster_side_products Side Products cluster_purification Purification Difficulty Start Reaction Monitoring Shows Issue Issue What is the main issue? Start->Issue Incomplete_Cause Check: - Reagent Stoichiometry - Temperature - Catalyst Activity - Moisture Issue->Incomplete_Cause Incomplete Reaction Side_Products_Cause Check: - Reaction Temperature - Boc Group Stability - Reactant Purity Issue->Side_Products_Cause Side Products Observed Purification_Cause Optimize: - Chromatography Solvent System - Consider Reverse-Phase - Aqueous Workup Issue->Purification_Cause Purification Difficulty

Caption: Troubleshooting decision tree for this compound reactions.

References

Technical Support Center: Troubleshooting Incomplete Boc Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges associated with incomplete tert-butyloxycarbonyl (Boc) deprotection in synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for an incomplete Boc deprotection reaction?

Incomplete Boc deprotection can stem from several factors:

  • Insufficient Acid Strength or Concentration: The cleavage of the Boc group is an acid-catalyzed process. If the acid is too weak or its concentration is too low, the reaction may not proceed to completion.[1] Trifluoroacetic acid (TFA) is a commonly used reagent, and a concentration of 25-50% in dichloromethane (B109758) (DCM) is a typical starting point.[2]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process, and insufficient reaction time or low temperatures may not be enough for the complete removal of the Boc group. Most acid-catalyzed deprotections are performed at room temperature.[1][2]

  • Steric Hindrance: The steric environment around the Boc-protected amine can significantly impact the rate of deprotection. Bulky neighboring groups can hinder the approach of the acid to the carbamate, slowing down the reaction.[3] This is often observed with N-methylated amino acids.[3]

  • Poor Resin Swelling (in Solid-Phase Peptide Synthesis): For reactions on a solid support, inadequate swelling of the resin in the deprotection solvent can prevent the acid from efficiently accessing all the peptide chains, leading to incomplete deprotection.[3] Interestingly, 100% TFA may cause less resin swelling compared to a 55% TFA solution in DCM.[1][3]

  • Re-attachment of Protecting Groups: The deprotection process generates reactive carbocations (e.g., tert-butyl cation) that can re-attach to nucleophilic residues in the substrate, such as the thiol group of cysteine, leading to an equilibrium that favors the protected state.[4]

Q2: My reaction is incomplete. What are the immediate troubleshooting steps?

If you observe starting material remaining in your reaction mixture, consider the following actions:

  • Extend the Reaction Time: Monitor the reaction progress using an appropriate analytical technique like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] Continue the reaction until the starting material is fully consumed.[2]

  • Increase Acid Concentration: If extending the time is not effective, consider increasing the concentration of the acid. For example, you can increase the TFA concentration from 20% to 50% in DCM.[1]

  • Consider a Stronger Acid System: For stubborn Boc groups, a stronger acid system like 4M HCl in 1,4-dioxane (B91453) may be necessary.[1][2]

Q3: I'm observing side products. What are they and how can I prevent them?

Side reactions are a common challenge during Boc deprotection. Here are some of the most frequent side products and strategies to mitigate them:

  • t-Butylation: The tert-butyl cation generated during deprotection is a reactive electrophile that can alkylate nucleophilic side chains, particularly methionine and cysteine.[3] To prevent this, "scavengers" are added to the reaction mixture to trap the t-butyl cation.[5] Common scavengers include triisopropylsilane (B1312306) (TIS), thioanisole, and 1,2-ethanedithiol (B43112) (EDT).[4][5]

  • Aspartimide Formation: Peptides containing aspartic acid are prone to forming a cyclic aspartimide intermediate, especially when followed by residues like glycine, alanine, or serine.[6] Using milder deprotection conditions and shorter reaction times can help reduce this side reaction.[6]

  • Pyroglutamate Formation: An N-terminal glutamine residue can cyclize under acidic conditions to form pyroglutamate.[6] This can be minimized by ensuring the complete coupling of the subsequent amino acid and avoiding prolonged exposure to acid.[6]

  • Trifluoroacetylation: When using TFA, the newly deprotected amine can be acylated by a trifluoroacetyl group.[5]

Q4: How can I monitor the progress of my Boc deprotection reaction?

Regular monitoring is crucial to determine the optimal reaction time. The two most common methods are:

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to qualitatively track the disappearance of the starting material and the appearance of the more polar, deprotected product (which will have a lower Rf value).[1][7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more accurate and quantitative assessment of the reaction progress, allowing for the quantification of the starting material, product, and any side products.[1]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during Boc deprotection.

Issue 1: Incomplete Deprotection

  • Symptom: Presence of starting material in the crude product (detected by TLC, LC-MS, or NMR) and low yield of the desired amine.[2]

  • Possible Causes & Solutions:

CauseRecommended Action
Insufficient Acid ConcentrationIncrease the concentration of the acid (e.g., from 25% to 50% TFA in DCM).[2]
Short Reaction TimeMonitor the reaction closely and extend the time until the starting material is consumed.[2]
Low TemperatureEnsure the reaction is running at room temperature, as most acid-catalyzed deprotections are performed at this temperature.[2]
Steric HindranceFor sterically hindered substrates, consider switching to a stronger acid system like 4M HCl in dioxane or increasing the reaction temperature cautiously.

Issue 2: Formation of Side Products

  • Symptom: Observation of unexpected peaks in LC-MS or spots on TLC, potentially with a mass increase of +56 Da (t-butylation).[3]

  • Possible Causes & Solutions:

CauseRecommended Action
Reactive CarbocationsAdd scavengers to the reaction mixture. A common cocktail for peptides with sensitive residues is 95% TFA, 2.5% TIS, and 2.5% H₂O.[4]
Acid-Sensitive Functional GroupsUse milder deprotection conditions, such as 4M HCl in dioxane, or explore alternative non-acidic methods.[2]
Prolonged Acid ExposureOptimize the reaction time by careful monitoring to avoid unnecessary exposure to strong acid.[4]

Quantitative Data Summary

The choice of deprotection conditions can significantly impact the outcome of the reaction. The following tables provide a summary of common acidic and alternative deprotection reagents and conditions.

Table 1: Comparison of Common Acidic Reagents for Boc Deprotection

ReagentTypical ConditionsReaction TimeAdvantagesDisadvantages
Trifluoroacetic Acid (TFA)20-50% in Dichloromethane (DCM) at Room Temperature[8]0.5 - 4 hours[8]Highly effective and volatile, making it easy to remove.Can cause side reactions with sensitive substrates; corrosive.
Hydrochloric Acid (HCl)4M in 1,4-Dioxane at Room Temperature[2]0.5 - 2 hours[2]Often considered milder than TFA; product precipitates as HCl salt.Dioxane is a hazardous solvent.
p-Toluenesulfonic Acid (pTSA)Stoichiometric amounts in a suitable solvent.VariableNon-volatile acid, can be easier to handle than TFA.Removal of the acid can be more challenging.

Table 2: Comparison of Alternative and Milder Deprotection Methods

ReagentTypical ConditionsReaction TimeSelectivity/AdvantagesDisadvantages
Zinc Bromide (ZnBr₂)2-3 equivalents in DCM[9]Overnight[9]Lewis acid catalysis, can be selective for Boc groups.[5]Longer reaction times are often required.
Oxalyl Chloride/Methanol (B129727)3 equivalents of oxalyl chloride in methanol at room temperature[7]1 - 4 hours[10]Mild conditions, tolerant of many functional groups.[10]Generates CO gas, requiring a well-ventilated setup.
Thermal DeprotectionHeating in a high-boiling solvent (e.g., TFE, MeOH)[11]25 min - 90 min[11]Catalyst-free alternative.Requires high temperatures (120-240 °C), which may not be suitable for all substrates.[2]
WaterRefluxing in deionized water (100 °C)[8]~12-15 minutes[8]Environmentally friendly ("green") method.[12]Limited to water-soluble or stable compounds at high temperatures.

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA in DCM

  • Preparation: Dissolve the Boc-protected compound (1.0 equivalent) in dichloromethane (DCM).[8]

  • Acid Addition: Add Trifluoroacetic Acid (TFA) to a final concentration of 25-50% (v/v).[8] For substrates with acid-sensitive residues, consider adding scavengers like triisopropylsilane (TIS) (2.5-5% v/v).[1]

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours.[8]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[8]

  • Work-up: Upon completion, remove the solvent and excess TFA in vacuo. Co-evaporation with toluene (B28343) (3x) can help remove residual TFA.[1] The product is often obtained as a TFA salt.[2]

  • Neutralization (Optional): To obtain the free amine, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[1]

Protocol 2: Boc Deprotection using 4M HCl in Dioxane

  • Preparation: Suspend or dissolve the Boc-protected amine (1.0 equivalent) in a 4M solution of HCl in 1,4-dioxane.[8]

  • Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours, or until the reaction is complete as monitored by TLC or LC-MS.[2][6]

  • Work-up: Evaporate the solvent under vacuum to isolate the hydrochloride salt of the deprotected amine.[8] The product can often be precipitated by trituration with cold diethyl ether.[6]

  • Neutralization (Optional): If the free amine is required, dissolve the hydrochloride salt in a suitable solvent and neutralize with a mild base (e.g., saturated aqueous NaHCO₃ solution), followed by extraction with an organic solvent.[2]

Protocol 3: Monitoring Deprotection by HPLC

  • Sample Preparation: At desired time points (e.g., 30, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.[4]

  • Quenching: Immediately add the aliquot to a microcentrifuge tube containing cold diethyl ether (e.g., 200 µL) to precipitate the peptide and stop the reaction.[4]

  • Isolation: Centrifuge to pellet the peptide, carefully remove the ether, and allow the residual ether to evaporate.[4]

  • Reconstitution: Dissolve the peptide pellet in the HPLC mobile phase (e.g., 100 µL of 50% aqueous acetonitrile (B52724) with 0.1% TFA).[4]

  • Analysis: Inject the sample into the HPLC system.

  • Data Interpretation: Compare the peak areas of the protected and deprotected peptide over time to determine the reaction kinetics and endpoint.[4]

Visualizations

G Troubleshooting Workflow for Incomplete Boc Deprotection start Incomplete Boc Deprotection Observed (TLC/LC-MS) extend_time Extend Reaction Time (Monitor Progress) start->extend_time incomplete Still Incomplete? extend_time->incomplete Check Reaction Status increase_acid Increase Acid Concentration (e.g., 25% to 50% TFA) side_products Side Products Observed? increase_acid->side_products stronger_acid Use Stronger Acid System (e.g., 4M HCl in Dioxane) complete Reaction Complete stronger_acid->complete check_scavengers Review Scavenger Cocktail (for side products) add_scavengers Add/Optimize Scavengers (TIS, Thioanisole, etc.) check_scavengers->add_scavengers side_products->stronger_acid No side_products->check_scavengers Yes add_scavengers->complete incomplete->increase_acid Yes incomplete->side_products No

Caption: Troubleshooting workflow for incomplete Boc deprotection.

G Logical Relationships in Boc Deprotection Boc_Protected Boc-Protected Amine Deprotection Deprotection Boc_Protected->Deprotection Acid Acid (TFA, HCl) Acid->Deprotection Free_Amine Free Amine Deprotection->Free_Amine tBu_cation tert-Butyl Cation Deprotection->tBu_cation byproduct tButylation t-Butylation Side Product tBu_cation->tButylation undesired reaction Trapped_Cation Trapped Cation tBu_cation->Trapped_Cation desired reaction Scavengers Scavengers (TIS, etc.) Scavengers->Trapped_Cation

Caption: Boc deprotection pathway and competing side reactions.

References

N-Boc-PEG5-alcohol storage and stability issues.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the storage and stability of N-Boc-PEG5-alcohol.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: For long-term storage, this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1][2][3][4] Some suppliers also recommend storage at -5°C or in the range of 2-8°C for shorter periods, always ensuring the product is kept dry and away from sunlight.[5][6]

Q2: What is the shelf life of this compound?

A2: When stored correctly at -20°C in its pure form, this compound can be stable for up to three years. If stored at 4°C, the stability is estimated to be around two years. When in a solvent, it is recommended to be stored at -80°C for up to 6 months or at -20°C for up to one month.

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in dichloromethane (B109758) (DCM) and methanol.[1][2] The hydrophilic nature of the PEG spacer enhances its solubility in aqueous media.[1][2][7][8]

Q4: What are the main applications of this compound?

A4: this compound is a versatile PEG linker commonly used in medical research, drug release, nanotechnology, and new materials research.[5] It is frequently utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and for PEGylation of molecules to improve their water solubility.[9]

Q5: How can the Boc protecting group be removed?

A5: The tert-butoxycarbonyl (Boc) protecting group can be removed under mild acidic conditions to yield the free amine.[1][2][8]

Troubleshooting Guides

Issue 1: Inconsistent or Poor Performance in Reactions

If you are experiencing inconsistent results or low yields in your experiments with this compound, it may be due to the degradation of the reagent.

Potential Causes and Solutions

Potential Cause Recommended Action Explanation
Improper Storage Ensure the compound is stored at -20°C, protected from light and moisture. Allow the container to warm to room temperature before opening to prevent condensation.Exposure to moisture, light, and elevated temperatures can accelerate the degradation of PEG compounds.[9]
Oxidative Degradation Purge the container with an inert gas like argon or nitrogen before sealing for storage. Avoid repeated freeze-thaw cycles by aliquoting the compound.The polyethylene (B3416737) glycol chain is susceptible to auto-oxidation, which can be initiated by oxygen, heat, or light.[9]
Acidic Impurities Check the pH of your reaction mixture if possible. Consider purifying the this compound before use if acidic degradation products are suspected.Degradation of the PEG chain can form acidic byproducts like carboxylic acids, which can alter reaction conditions.[9]
Issue 2: Presence of Unexpected Impurities

The appearance of unknown peaks in your analytical data (e.g., NMR, LC-MS) may indicate the presence of degradation products.

Potential Degradation Pathways and Products

  • Oxidation of the PEG Chain: The ether linkages in the polyethylene glycol chain are susceptible to oxidation, especially in the presence of oxygen, metal ions, and light. This can lead to chain cleavage and the formation of various impurities.

  • Oxidation of the Terminal Alcohol: The primary alcohol group can be oxidized to an aldehyde and further to a carboxylic acid.

  • Premature Deprotection of Boc Group: Although generally stable, prolonged storage under improper conditions or exposure to acidic environments can lead to the cleavage of the Boc protecting group, resulting in the corresponding free amine (Amino-PEG5-alcohol).

Diagram of Potential Degradation Pathways

G Potential Degradation Pathways of this compound A This compound B Oxidation (O2, light, heat, metal ions) A->B C Acidic Conditions A->C G Oxidation of terminal alcohol A->G D N-Boc-PEG4-aldehyde + Formaldehyde B->D Chain Scission F Amino-PEG5-alcohol C->F Boc Deprotection E N-Boc-PEG4-carboxylic acid D->E Further Oxidation H N-Boc-PEG5-aldehyde G->H I N-Boc-PEG5-carboxylic acid H->I Further Oxidation

Caption: Potential degradation pathways of this compound.

Experimental Protocols

Protocol 1: Quality Assessment of this compound by ¹H NMR

This protocol outlines a general method to assess the purity of this compound using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or MeOD).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz).

  • Data Analysis:

    • Boc Group: Look for a characteristic singlet at approximately 1.44 ppm corresponding to the nine protons of the tert-butyl group.

    • PEG Chain: The methylene (B1212753) protons of the PEG chain should appear as a complex multiplet between 3.5 and 3.7 ppm.

    • Terminal Alcohol: The methylene group adjacent to the hydroxyl group should appear as a triplet around 3.7 ppm.

    • Amine Linkage: The methylene group adjacent to the Boc-protected amine should be visible around 3.3-3.5 ppm.

    • Impurities: The presence of sharp singlets in the aldehyde region (9-10 ppm) or a broadened peak corresponding to a carboxylic acid proton could indicate oxidation. A significant decrease in the integration of the Boc peak relative to the PEG backbone may suggest deprotection.

Protocol 2: General Procedure for Boc Deprotection

This protocol provides a general method for the removal of the Boc protecting group.

Methodology:

  • Dissolution: Dissolve the this compound in a suitable solvent such as dichloromethane (DCM).

  • Acid Treatment: Add an excess of an acid, commonly trifluoroacetic acid (TFA), to the solution. A typical concentration is 20-50% TFA in DCM.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by a suitable technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.

  • Work-up: Once the reaction is complete, remove the solvent and excess acid under reduced pressure. The resulting amine may be obtained as a salt (e.g., trifluoroacetate (B77799) salt).

Troubleshooting Workflow for Boc Deprotection

G Troubleshooting Boc Deprotection Start Start: Incomplete Boc Deprotection Check_Acid Check Acid Strength and Concentration Start->Check_Acid Increase_Acid Increase Acid Concentration (e.g., 50% TFA in DCM) Check_Acid->Increase_Acid Weak/Low Check_Time Check Reaction Time Check_Acid->Check_Time Adequate Success Reaction Complete Increase_Acid->Success Increase_Time Extend Reaction Time (monitor by TLC/LC-MS) Check_Time->Increase_Time Too Short Check_Solvent Check Solvent Check_Time->Check_Solvent Sufficient Increase_Time->Success Change_Solvent Ensure Good Solubility (e.g., use co-solvent if needed) Check_Solvent->Change_Solvent Poor Solubility Check_Solvent->Success Good Change_Solvent->Success

Caption: A logical workflow for troubleshooting incomplete Boc deprotection.

References

Best practices for handling and weighing N-Boc-PEG5-alcohol.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for handling and weighing N-Boc-PEG5-alcohol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule. It contains a Boc-protected amine and a terminal hydroxyl group, connected by a 5-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2][3] The PEG chain enhances the solubility of the molecule in aqueous media.[1][2][3] Its primary applications are in medical research, drug-release systems, nanotechnology, and cell culture.[4] It is commonly used as a linker in the synthesis of PROteolysis TArgeting Chimeras (PROTACs) and other complex biomolecules.[5][6][7]

Q2: What are the recommended storage conditions for this compound?

For long-term stability, this compound should be stored at -20°C in a dry and dark environment.[1][5] Some suppliers also recommend storage at -5°C.[4] It is important to keep the container tightly sealed to prevent moisture absorption.

Q3: Is this compound a hygroscopic compound?

Yes, polyethylene glycol (PEG) and its derivatives are known to be hygroscopic, meaning they readily absorb moisture from the atmosphere.[8][9] This property is critical to consider during handling and weighing to ensure accurate measurements.

Handling and Weighing Best Practices

Proper handling and weighing techniques are crucial for obtaining accurate and reproducible results in experiments involving this compound. Due to its hygroscopic nature, special precautions must be taken to minimize moisture absorption.

Summary of Physical and Chemical Properties
PropertyValueReference
CAS Number1404111-67-6[1][4][6]
Molecular FormulaC15H31NO7[1][4][10]
Molecular Weight337.4 g/mol [1][4][10]
AppearancePale Yellow or Colorless Oily Solid/Liquid[11]
Purity≥95% - 98%[1][4]
SolubilitySoluble in Dichloromethane (B109758) (DCM) and Methanol[1]
Storage-20°C or -5°C, keep dry and avoid sunlight[1][4][5]
Experimental Protocol: Weighing a Hygroscopic Compound like this compound
  • Preparation:

    • Allow the sealed container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound.

    • Ensure the analytical balance is calibrated and located in a draft-free area with controlled humidity, if possible.[12]

    • Use a clean, dry weighing vessel (e.g., a glass vial with a screw cap).

  • Weighing by Difference (Recommended):

    • Tare the balance with the empty, capped weighing vessel.

    • Quickly add the approximate amount of this compound to the vessel and securely cap it.

    • Record the mass of the vessel with the compound.

    • Transfer the desired amount of the compound to your reaction vessel.

    • Immediately re-weigh the capped weighing vessel containing the remaining compound.

    • The difference between the two recorded masses is the exact amount of compound transferred.

  • Direct Weighing (Alternative, use with caution):

    • If direct weighing is necessary, work quickly to minimize the compound's exposure to air.

    • Consider using a balance with a draft shield.

    • For highly sensitive experiments, performing the weighing inside a glovebox with a controlled, low-humidity atmosphere is ideal.[12]

Weighing_Workflow Workflow for Weighing Hygroscopic Compounds A Equilibrate Container to Room Temperature B Prepare Balance and Weighing Vessel A->B C Weighing Method B->C D Weigh by Difference (Recommended) C->D Choose E Direct Weighing (Use with Caution) C->E Choose F Tare Capped Vessel D->F K Work Quickly E->K G Add Compound & Weigh F->G H Transfer to Reaction G->H I Re-weigh Capped Vessel H->I J Calculate Transferred Mass I->J L Use Draft Shield K->L M Consider Glovebox L->M

Workflow for weighing hygroscopic compounds.

Troubleshooting Guide

This section addresses common issues that may arise during the handling and use of this compound.

Problem 1: Inconsistent or drifting balance readings when weighing.

  • Possible Cause A: Moisture Absorption: The hygroscopic nature of the compound leads to a continuous increase in mass as it absorbs water from the air.[7][9]

    • Solution: Use the "weighing by difference" method described above. Minimize the time the compound is exposed to the atmosphere.

  • Possible Cause B: Static Electricity: Static charges on the weighing vessel or the compound itself can interfere with the balance's sensitive electronics, causing erratic readings.[9]

    • Solution: Use an anti-static gun to neutralize static charges on the weighing vessel and inside the balance chamber. Ground the balance.

  • Possible Cause C: Temperature Differences: Weighing a sample that is not at thermal equilibrium with the balance can create air currents that affect the reading.[9]

    • Solution: Always allow the compound and the weighing vessel to reach room temperature before weighing.

Problem 2: Incomplete Boc deprotection.

  • Possible Cause A: Insufficient Acid Strength or Concentration: The Boc group is removed by acidolysis. If the acid is too weak or its concentration is too low, the reaction may not go to completion.[4]

    • Solution: Increase the concentration of the acid (e.g., from 20% TFA in DCM to 50% TFA in DCM).[4] Consider using a stronger acid system like 4M HCl in dioxane.[4]

  • Possible Cause B: Inadequate Reaction Time or Temperature: Boc deprotection is a kinetic process and may require sufficient time and/or gentle heating.[4]

    • Solution: Extend the reaction time and monitor the progress using TLC or LC-MS.[4]

  • Possible Cause C: Steric Hindrance: The PEG chain can sterically hinder the acid's approach to the Boc-protected amine, slowing the reaction.[4]

    • Solution: Increase the reaction time or consider a less sterically hindered deprotection reagent if possible.

Experimental Protocol: Standard Boc Deprotection of this compound
  • Dissolution: Dissolve the this compound in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v).

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[5]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • To remove residual TFA, co-evaporate the residue with toluene (B28343) (3 times).

    • The resulting TFA salt of the deprotected amine can often be used directly in the next step.

    • For neutralization, dissolve the residue in a suitable organic solvent, wash with a saturated aqueous solution of sodium bicarbonate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the free amine.[4]

Boc_Deprotection_Troubleshooting Troubleshooting Boc Deprotection Start Incomplete Boc Deprotection Cause1 Insufficient Acid Strength/Concentration? Start->Cause1 Cause2 Inadequate Reaction Time/Temperature? Start->Cause2 Cause3 Steric Hindrance? Start->Cause3 Solution1 Increase Acid Concentration (e.g., 20% to 50% TFA) or Use Stronger Acid (4M HCl/dioxane) Cause1->Solution1 Solution2 Extend Reaction Time & Monitor Progress (TLC/LC-MS) Cause2->Solution2 Solution3 Increase Reaction Time or Consider Alternative Reagents Cause3->Solution3

Troubleshooting logic for incomplete Boc deprotection.

Problem 3: Low yield in subsequent coupling reactions (e.g., in PROTAC synthesis).

  • Possible Cause A: Incomplete Boc Deprotection: Residual Boc-protected starting material will not participate in the coupling reaction.

    • Solution: Ensure complete deprotection as described above. Purify the deprotected amine if necessary.

  • Possible Cause B: Degradation of the Linker: While generally stable, prolonged exposure to harsh conditions can degrade the PEG linker.

    • Solution: Use the freshly deprotected amine in the subsequent step as soon as possible. Avoid unnecessary delays.

  • Possible Cause C: Issues with Coupling Reagents: The efficiency of the coupling reaction is highly dependent on the choice and quality of coupling reagents.

    • Solution: Use high-purity, anhydrous reagents and solvents. Optimize the coupling conditions (e.g., temperature, reaction time, stoichiometry of reagents).

For further, in-depth troubleshooting of PROTAC synthesis, including linker design considerations, refer to specialized guides on the topic.[1][11][13]

References

Validation & Comparative

Confirming the Structure of N-Boc-PEG5-alcohol: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, precise structural confirmation of reagents like N-Boc-PEG5-alcohol is critical for ensuring the integrity and reproducibility of their work. This guide provides a comparative overview of key analytical methods for verifying the structure of this compound, complete with experimental protocols and data presentation. This compound is a heterobifunctional linker containing a Boc-protected amine and a terminal hydroxyl group, connected by a five-unit polyethylene (B3416737) glycol (PEG) spacer. Its proper identification is paramount before its use in applications such as PEGylation, linker chemistry for PROTACs, or other bioconjugation techniques.[1][2][3][4]

The primary analytical techniques for the structural elucidation of this compound include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. High-Performance Liquid Chromatography (HPLC) is also a crucial method for assessing the purity of the compound.

Comparative Analysis of Analytical Methods

The following table summarizes the expected outcomes from the primary analytical methods used to confirm the structure of this compound, which has a molecular formula of C15H31NO7 and a molecular weight of 337.41 g/mol .[5][6]

Analytical MethodParameterExpected Result for this compoundPurpose
¹H NMR Chemical Shift (δ)~1.44 ppm (s, 9H, -C(CH₃)₃)Confirms the presence of the Boc protecting group.
~3.25 ppm (t, 2H, -NH-CH₂-)Indicates the methylene (B1212753) group adjacent to the carbamate (B1207046) nitrogen.
~3.55-3.70 ppm (m, 18H, -O-CH₂-CH₂-O-)Characteristic broad multiplet for the PEG chain protons.
~3.72 ppm (t, 2H, -CH₂-OH)Represents the terminal methylene group attached to the hydroxyl.
Mass Spec. Molecular Ion Peak[M+Na]⁺ at m/z 360.2Confirms the molecular weight of the sodium adduct.
(ESI-MS)[M+H]⁺ at m/z 338.2Confirms the molecular weight of the protonated molecule.
FTIR Wavenumber (cm⁻¹)~3400 cm⁻¹ (broad)O-H stretch of the terminal alcohol group.
~3350 cm⁻¹ (sharp)N-H stretch of the carbamate.
~2870 cm⁻¹C-H stretch of the alkyl and PEG chains.
~1690 cm⁻¹C=O stretch of the carbamate carbonyl.
~1100 cm⁻¹ (strong)C-O-C stretch characteristic of the PEG backbone.
HPLC Purity≥95%Quantifies the purity of the compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

¹H NMR Spectroscopy
  • Objective: To confirm the presence and connectivity of protons in the this compound structure.

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) or deuterium (B1214612) oxide (D₂O).

  • Data Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum at room temperature.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • Data Analysis: Integrate the peaks to determine the relative number of protons for each signal and compare the chemical shifts and splitting patterns to the expected structure.

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Objective: To determine the molecular weight of this compound.

  • Instrumentation: A quadrupole or time-of-flight (TOF) mass spectrometer equipped with an ESI source.

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum in positive ion mode over a mass-to-charge (m/z) range that includes the expected molecular ion peaks (e.g., m/z 100-500).

  • Data Analysis: Identify the molecular ion peaks, typically the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺, and compare the measured m/z values to the calculated values.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify the key functional groups present in this compound.

  • Instrumentation: FTIR spectrometer.

  • Sample Preparation: Place a small amount of the neat liquid or solid sample on the ATR (Attenuated Total Reflectance) crystal.

  • Data Acquisition:

    • Record the spectrum over a range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • Acquire a background spectrum of the clean ATR crystal prior to sample analysis.

  • Data Analysis: Identify the characteristic absorption bands for the O-H, N-H, C=O, C-H, and C-O-C functional groups and compare them to known values.

Analytical Workflow

The following diagram illustrates the logical workflow for the structural confirmation of this compound.

Caption: Workflow for purity assessment and structural confirmation of this compound.

Conclusion

A multi-technique approach is essential for the unambiguous structural confirmation of this compound. ¹H NMR provides detailed information about the carbon-hydrogen framework, while mass spectrometry confirms the molecular weight. FTIR is a valuable tool for identifying the key functional groups. When combined with purity analysis by HPLC, these methods provide a comprehensive characterization of the molecule, ensuring its suitability for subsequent applications in research and development.

References

Characterizing N-Boc-PEG5-alcohol Conjugates: A Comparative Guide to Mass Spectrometry and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of linker molecules is a critical step in the development of novel therapeutics such as Antibody-Drug Conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). N-Boc-PEG5-alcohol, a monodisperse polyethylene (B3416737) glycol (PEG) linker, offers a defined chain length for controlled conjugation strategies. This guide provides a comprehensive comparison of mass spectrometry techniques for the characterization of this compound, supported by experimental data and protocols, and contrasts its performance with alternative analytical methods.

The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine and the hydroxyl group at the other end of the this compound molecule allow for sequential and specific conjugation reactions. Verifying the integrity, purity, and identity of this linker is paramount to ensure the quality and efficacy of the final bioconjugate. Mass spectrometry, with its high sensitivity and specificity, stands as a primary tool for this purpose.

Mass Spectrometry Approaches for this compound Characterization

Mass spectrometry (MS) provides detailed information on the molecular weight and structure of this compound. The two most common ionization techniques employed for this purpose are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. When coupled with a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap, ESI-MS can provide highly accurate mass measurements, confirming the elemental composition of the molecule. Tandem mass spectrometry (MS/MS) further allows for structural elucidation through controlled fragmentation of the parent ion.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): MALDI-TOF MS is another powerful technique for the analysis of polymers and other large molecules.[1] It typically produces singly charged ions, which simplifies the resulting mass spectrum.[2] This technique is particularly useful for rapid screening and molecular weight determination.

Fragmentation Analysis

Understanding the fragmentation pattern of this compound is key to its structural confirmation by MS/MS. Under collision-induced dissociation (CID), the molecule undergoes characteristic cleavages. The Boc group is readily lost as isobutylene (B52900) (C4H8) or through the loss of the entire Boc group (C5H9O2).[3] The PEG chain itself fragments via cleavage of the C-O and C-C bonds, resulting in a series of ions separated by 44 Da, corresponding to the mass of the ethylene (B1197577) glycol monomer unit.[4]

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive characterization of this compound often involves orthogonal techniques to assess purity and confirm structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical structure of the molecule.[5] The characteristic signals of the Boc group (a singlet around 1.4 ppm in ¹H NMR) and the repeating ethylene glycol units of the PEG chain can be readily identified.[6] NMR is particularly valuable for confirming the presence of the terminal alcohol and the Boc-protected amine.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for purity assessment.[] Since this compound lacks a strong UV chromophore, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are more suitable than a standard UV detector.[8] When coupled with mass spectrometry (LC-MS), HPLC provides both separation of impurities and their identification.[9]

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the discussed analytical techniques for the characterization of this compound.

ParameterESI-MSMALDI-TOF MS¹H NMRHPLC-ELSD
Primary Information Molecular Weight, Elemental Composition, Structure (MS/MS)Molecular Weight DistributionChemical Structure, Functional GroupsPurity, Impurity Profile
Mass Accuracy < 5 ppm< 50 ppmN/AN/A
Limit of Detection Low fmol to pmolLow fmol to pmolHigh µmol to mmolLow ng
Quantitative Capability Good with internal standardsSemi-quantitativeGood with internal standardsGood with calibration
Sample Throughput HighHighLowMedium
Key Advantage High resolution and structural informationSimplicity of spectra and speedDetailed structural informationRobust purity determination

Experimental Protocols

ESI-MS/MS Analysis of this compound
  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile (B52724)/water mixture) to a final concentration of 1-10 µg/mL.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • MS Scan: Acquire full scan mass spectra in positive ion mode over a mass range of m/z 100-1000. Look for the protonated molecule [M+H]⁺ and common adducts such as [M+Na]⁺ and [M+K]⁺.

  • MS/MS Analysis: Select the precursor ion of interest (e.g., [M+H]⁺) and subject it to collision-induced dissociation (CID) using argon as the collision gas. Vary the collision energy (typically 10-40 eV) to obtain a comprehensive fragmentation spectrum.

MALDI-TOF MS Analysis of this compound
  • Matrix Selection: A common matrix for PEG analysis is α-cyano-4-hydroxycinnamic acid (CHCA).[1] Prepare a saturated solution of CHCA in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA).

  • Cationizing Agent: To promote the formation of single adducts, a cationizing agent like sodium trifluoroacetate (B77799) (NaTFA) can be used.[1]

  • Sample Preparation: Mix the this compound sample solution (in a volatile organic solvent), the matrix solution, and the cationizing agent solution in a 1:10:1 ratio.

  • Spotting: Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).

  • Data Acquisition: Acquire mass spectra in positive ion reflectron mode.

¹H NMR Analysis of this compound
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher NMR spectrometer.

  • Data Analysis: Integrate the signals and assign the peaks to the corresponding protons in the structure. The characteristic tert-butyl protons of the Boc group should appear as a singlet at approximately 1.4 ppm, and the methylene (B1212753) protons of the PEG chain will be visible in the region of 3.5-3.7 ppm.

HPLC-ELSD Purity Analysis of this compound
  • Column: Use a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is typically used. For example, a gradient from 10% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • ELSD Settings: Nebulizer temperature: 30-40 °C; Evaporator temperature: 50-60 °C; Gas flow: 1.5-2.0 L/min. These parameters may need optimization.[8]

  • Injection Volume: 10 µL.

  • Analysis: The purity is determined by the relative peak area of the main component.

Visualizing the Workflow and Comparisons

To better illustrate the experimental processes and the relationships between the different analytical techniques, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_interpretation Data Interpretation Sample This compound Dissolution Dissolution in appropriate solvent Sample->Dissolution MS Mass Spectrometry (ESI-MS & MALDI-TOF) Dissolution->MS Direct Infusion or LC inlet NMR NMR Spectroscopy Dissolution->NMR HPLC HPLC (with ELSD/CAD) Dissolution->HPLC MW_ID Molecular Weight Identification MS->MW_ID Struct_Elucid Structural Elucidation MS->Struct_Elucid MS/MS NMR->Struct_Elucid Purity_Assess Purity Assessment HPLC->Purity_Assess MW_ID->Purity_Assess

Caption: Experimental workflow for the characterization of this compound.

logical_comparison cluster_techniques Analytical Techniques cluster_information Information Provided MS Mass Spectrometry Identity Identity (Molecular Formula) MS->Identity Structure Detailed Structure & Connectivity MS->Structure Fragmentation Purity Purity & Impurities MS->Purity Quantitation Quantitation MS->Quantitation NMR NMR NMR->Structure NMR->Purity NMR->Quantitation HPLC HPLC HPLC->Purity HPLC->Quantitation

References

A Head-to-Head Comparison: N-Boc-PEG5-alcohol vs. Fmoc-Protected PEG Linkers in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of linkers and protecting groups is paramount to the successful synthesis of complex biomolecules, antibody-drug conjugates (ADCs), and PROTACs. This guide provides a comprehensive comparison of N-Boc-PEG5-alcohol and Fmoc-protected polyethylene (B3416737) glycol (PEG) linkers, offering insights into their respective advantages, disadvantages, and optimal applications, supported by established chemical principles and experimental methodologies.

At the heart of this comparison lies the fundamental difference between the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups. The choice between these two dictates the synthetic strategy, particularly concerning the conditions required for deprotection. This compound utilizes an acid-labile Boc group, while Fmoc-protected PEG linkers employ a base-labile Fmoc group. This orthogonality is a cornerstone of modern bioconjugation, enabling selective deprotection and sequential modification of complex molecules.

Performance Characteristics: A Comparative Overview

The selection between a Boc or Fmoc-protected PEG linker is contingent on the specific requirements of the synthetic route, the sensitivity of the conjugated molecules to acidic or basic conditions, and the desired final purity and yield.

FeatureThis compoundFmoc-Protected PEG Linkers
Protecting Group tert-butyloxycarbonyl (Boc)9-fluorenylmethyloxycarbonyl (Fmoc)
Deprotection Condition Acid-labile (e.g., Trifluoroacetic acid - TFA)[1][2]Base-labile (e.g., Piperidine (B6355638) in DMF)[2][]
Orthogonality Compatible with base-labile protecting groups.Compatible with acid-labile protecting groups (e.g., Boc, tBu).[]
Cleavage Byproducts Isobutylene and CO2.Dibenzofulvene (DBF) and CO2.
Monitoring Deprotection is not easily monitored by UV-Vis.Fmoc cleavage can be monitored by UV-Vis spectroscopy of the DBF adduct.
Solubility The PEG5 chain enhances the water solubility of conjugates.[4]The PEG chain enhances the water solubility of conjugates.[5]
Stability of Conjugate Generally stable under basic and nucleophilic conditions.Generally stable under acidic conditions.[]
Primary Applications Solid-phase peptide synthesis (SPPS), bioconjugation, PROTAC synthesis.[6]Solid-phase peptide synthesis (SPPS), bioconjugation, synthesis of complex peptides.[7]

Experimental Data Summary

ParameterBoc-Strategy in SPPSFmoc-Strategy in SPPS
Deprotection Reagent Strong acids (e.g., 50% TFA in DCM).[8]Mild bases (e.g., 20% piperidine in DMF).[8]
Side-Chain Protection Typically benzyl-based, requiring strong acid (HF) for final cleavage.[2]Typically tert-butyl based, removed with TFA in the final cleavage.[2]
Final Cleavage Harsh conditions (e.g., liquid HF).[8]Milder conditions (e.g., TFA).[8]
Automation Friendliness Less amenable to full automation due to harsh reagents.Highly amenable to automated synthesis.[]
Cost Boc-amino acids are generally less expensive.Fmoc-amino acids are typically more expensive.

Key Experimental Protocols

Detailed methodologies are crucial for the successful application of these linkers. Below are representative protocols for the conjugation and deprotection steps.

Protocol 1: Conjugation of this compound to a Carboxylic Acid

This protocol outlines the esterification of this compound with a carboxylic acid-containing molecule.

Materials:

  • This compound

  • Carboxylic acid-containing molecule

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Argon or Nitrogen atmosphere

Procedure:

  • Dissolve the carboxylic acid-containing molecule (1 equivalent) and this compound (1.2 equivalents) in anhydrous DCM under an inert atmosphere.

  • Add DMAP (0.1 equivalents) to the solution.

  • In a separate flask, dissolve DCC (1.2 equivalents) in anhydrous DCM.

  • Slowly add the DCC solution to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Boc Group Deprotection

This protocol describes the removal of the Boc protecting group to reveal a primary amine.

Materials:

  • Boc-protected PEG-conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (as a scavenger, optional)

  • Cold diethyl ether

Procedure:

  • Dissolve the Boc-protected PEG-conjugate in DCM.

  • Prepare a deprotection cocktail, typically 25-50% TFA in DCM. For acid-sensitive residues, scavengers like TIS can be added.

  • Add the deprotection cocktail to the dissolved conjugate and stir at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Precipitate the deprotected product by adding cold diethyl ether.

  • Isolate the product by centrifugation or filtration and wash with cold diethyl ether.

  • Dry the final product under vacuum.

Protocol 3: Fmoc Group Deprotection

This protocol outlines the standard procedure for removing the Fmoc protecting group.

Materials:

  • Fmoc-protected PEG-conjugate

  • Piperidine

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve the Fmoc-protected PEG-conjugate in DMF.

  • Add piperidine to the solution to a final concentration of 20% (v/v).

  • Stir the reaction mixture at room temperature for 10-30 minutes.

  • Monitor the reaction by TLC or LC-MS. The formation of the dibenzofulvene-piperidine adduct can also be monitored by UV spectroscopy.

  • Upon completion, remove the solvent and excess piperidine under reduced pressure.

  • The crude product can be purified by an appropriate method, such as flash chromatography or preparative HPLC.

Visualizing the Workflow: A Tale of Two Chemistries

The choice between this compound and an Fmoc-protected PEG linker fundamentally alters the synthetic workflow, particularly in the context of solid-phase peptide synthesis (SPPS).

Boc_SPPS_Workflow cluster_Boc Boc-Based SPPS Cycle cluster_Final_Boc Final Cleavage Boc_AA_Resin Boc-AA-Resin Deprotection_Boc Boc Deprotection (TFA/DCM) Boc_AA_Resin->Deprotection_Boc Neutralization Neutralization (e.g., DIPEA) Deprotection_Boc->Neutralization Coupling_Boc Coupling of next Boc-AA Neutralization->Coupling_Boc Washing_Boc Washing Coupling_Boc->Washing_Boc Washing_Boc->Deprotection_Boc Repeat Cycle Final_Cleavage_Boc HF Cleavage Washing_Boc->Final_Cleavage_Boc Fmoc_SPPS_Workflow cluster_Fmoc Fmoc-Based SPPS Cycle cluster_Final_Fmoc Final Cleavage Fmoc_AA_Resin Fmoc-AA-Resin Deprotection_Fmoc Fmoc Deprotection (Piperidine/DMF) Fmoc_AA_Resin->Deprotection_Fmoc Washing_Fmoc_1 Washing Deprotection_Fmoc->Washing_Fmoc_1 Coupling_Fmoc Coupling of next Fmoc-AA Washing_Fmoc_1->Coupling_Fmoc Washing_Fmoc_2 Washing Coupling_Fmoc->Washing_Fmoc_2 Washing_Fmoc_2->Deprotection_Fmoc Repeat Cycle Final_Cleavage_Fmoc TFA Cleavage Washing_Fmoc_2->Final_Cleavage_Fmoc

References

A Comparative Guide to N-Boc-PEG5-alcohol and Longer Chain PEG Linkers in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison between the short-chain N-Boc-PEG5-alcohol linker and its longer-chain polyethylene (B3416737) glycol (PEG) counterparts. By presenting supporting experimental data, detailed methodologies, and visual workflows, this document aims to equip researchers with the necessary information to select the optimal PEG linker for their specific applications in drug delivery, bioconjugation, and therapeutic development.

Introduction to PEG Linkers in Bioconjugation

Polyethylene glycol (PEG) linkers are indispensable tools in the fields of biotechnology and drug delivery.[1][2][3] These flexible, water-soluble polymers are used to connect molecules, such as drugs, proteins, or nanoparticles, through covalent bonds.[1] The process of attaching PEG chains, known as PEGylation, can significantly improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[1][4] Key advantages of using PEG linkers include enhanced solubility and stability, prolonged circulation half-life, and reduced immunogenicity.[1][2][3][5]

This compound is a commonly used short-chain PEG linker that serves as a building block in chemical synthesis.[6][7] The Boc (tert-butoxycarbonyl) protecting group allows for controlled, stepwise synthesis, while the terminal alcohol group enables further functionalization.[7][8] The choice of PEG linker length is a critical parameter that can dramatically influence the efficacy and safety of a bioconjugate.[1][9][10] This guide compares the properties and performance of this compound with longer chain PEG linkers to inform rational linker design in drug development.

Comparative Physicochemical and Pharmacokinetic Properties

The length of the PEG chain directly impacts the physicochemical properties of the linker and the resulting conjugate, which in turn affects its biological behavior. Shorter PEG chains are less flexible and have different solubility characteristics compared to longer chains.[1] Longer PEG linkers generally lead to a greater hydrodynamic radius, which can reduce renal clearance and extend circulation time.[3]

PropertyThis compoundLonger Chain PEG Linkers (e.g., PEG8, PEG12, PEG24)
Molecular Weight 337.41 g/mol [11]Increases with the number of PEG units (e.g., > 500 g/mol )[1]
Number of PEG Units 58, 12, 24, or more[9][10]
Flexibility Less flexible[1]More flexible with increasing chain length[3]
Hydrophilicity Hydrophilic, increases solubility of hydrophobic molecules[2][6]Higher hydrophilicity with increasing chain length[12]
Steric Hindrance Minimal steric hindrance[5]Increased steric hindrance with longer chains[5]
Circulation Half-life Shorter half-life compared to longer PEGsLonger half-life, increases with chain length up to a certain point[10][13][14]
Immunogenicity Generally low[3]Can be reduced with longer chains, but anti-PEG antibodies are a consideration[5][15]
Performance Comparison in Drug Conjugate Applications

The choice of PEG linker length has been shown to have a profound effect on the performance of antibody-drug conjugates (ADCs) and other targeted therapies. Longer PEG chains can help to mask the hydrophobicity of the payload, leading to improved pharmacokinetics and efficacy.[9][10]

Application ContextShort Chain PEG (e.g., PEG2, PEG4)Long Chain PEG (e.g., PEG8, PEG12, PEG24)Key Findings
ADC Pharmacokinetics Lower plasma exposure and higher clearance rates.[9][10]Increased plasma exposure and lower clearance, approaching the pharmacokinetics of the parent antibody.[10]ADC exposure increases with PEG size up to PEG8, after which the impact on exposure may plateau.[10]
ADC Tumor Exposure Lower tumor exposure.[9]Significantly higher tumor exposure.[9]ADCs with 8, 12, and 24 PEG units showed significantly higher tumor to plasma exposure ratios than those with 2 and 4 PEG units.[9]
ADC Efficacy 35-45% decrease in tumor weight in a xenograft model.[9]75-85% reduction in tumor weight in the same model.[9]A binary effect was observed, with a significant increase in efficacy for ADCs with 8 or more PEG units.[9]
Affibody-Drug Conjugate Half-Life Shorter half-life.Significantly extended half-life (e.g., 11.2-fold extension with 10 kDa PEG).[13][14]Prolonging the half-life with longer PEG chains can improve the therapeutic capacity of smaller targeting proteins.[13][14]
Liposome Tumor Accumulation Lower tumor accumulation in vivo.[16][17]Significantly increased tumor accumulation with increasing PEG linker length (up to 10 kDa).[16][17]Longer linkers can enhance the tumor-targeting ability of ligand-conjugated liposomes in vivo.[16][17]

Experimental Protocols

General Protocol for Protein PEGylation using Maleimide Chemistry

This protocol describes the conjugation of a PEG-maleimide linker to a protein containing a free cysteine residue.

Materials:

  • Thiol-containing protein (e.g., antibody, enzyme)

  • PEG-Maleimide reagent

  • Thiol-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 6.5-7.5[4]

  • Reducing agent (e.g., DTT or TCEP), if needed to reduce disulfide bonds

  • Desalting column or dialysis cassette for purification[4]

Procedure:

  • Protein Preparation: Dissolve the thiol-containing protein in the thiol-free buffer at a pH between 6.5 and 7.5.[4] If necessary, reduce disulfide bonds using a reducing agent, which must be removed before adding the PEG-maleimide.

  • PEGylation Reaction: Add the PEG-maleimide reagent to the protein solution. The molar ratio of PEG-maleimide to protein will depend on the desired degree of PEGylation and should be optimized.

  • Incubation: Gently mix the reaction mixture and incubate at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching: Quench the reaction by adding a small molecule thiol, such as free cysteine or β-mercaptoethanol, to react with any excess PEG-maleimide.

  • Purification: Remove excess PEG reagent and quenching agent by size-exclusion chromatography (SEC) using a desalting column or by dialysis against a suitable buffer.[4]

  • Characterization: Characterize the purified PEGylated protein using methods such as SDS-PAGE to confirm an increase in molecular weight, and SEC to assess purity and aggregation. Mass spectrometry can be used to determine the exact mass and degree of PEGylation.[4]

Protocol for In Vitro Cytotoxicity Assay

This protocol is for evaluating the cytotoxic effects of an ADC with different PEG linkers on a target cancer cell line.

Materials:

  • Target cancer cell line (e.g., HER2+ cell line for a trastuzumab-based ADC)

  • Complete cell culture medium

  • ADCs with different PEG linker lengths

  • Control antibody (unconjugated)

  • Cell viability reagent (e.g., MTS, MTT, or CellTiter-Glo®)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs with different PEG linkers and the unconjugated antibody control in complete cell culture medium.

  • Incubation: Remove the old medium from the cells and add the ADC dilutions. Incubate the plate for a period of 72 to 120 hours at 37°C in a humidified CO2 incubator.

  • Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a microplate reader.[18]

  • Analysis: Normalize the results to the vehicle-treated control cells to determine the percentage of cell viability. Plot the cell viability against the ADC concentration and calculate the IC50 (half-maximal inhibitory concentration) for each ADC.[18]

Visualizations

Workflow for Comparing PEG Linkers in ADC Development

ADC_Workflow cluster_synthesis Synthesis & Conjugation cluster_characterization Characterization cluster_evaluation In Vitro & In Vivo Evaluation cluster_decision Decision Linker_Synth Synthesize PEG Linkers (e.g., PEG5, PEG8, PEG12) Payload_Linker Couple Payload to Linker Linker_Synth->Payload_Linker ADC_Conj Conjugate to Antibody Payload_Linker->ADC_Conj HIC Hydrophobicity (HIC) ADC_Conj->HIC SEC Purity & Aggregation (SEC) ADC_Conj->SEC MS Drug-to-Antibody Ratio (DAR) by MS ADC_Conj->MS Cytotoxicity In Vitro Cytotoxicity ADC_Conj->Cytotoxicity PK Pharmacokinetics Cytotoxicity->PK Efficacy In Vivo Efficacy PK->Efficacy Tolerability Tolerability Studies Efficacy->Tolerability Select_Lead Select Lead Candidate Tolerability->Select_Lead

Caption: A generalized workflow for the development and comparison of ADCs with varying PEG linker lengths.

Logical Relationship of PEG Linker Length and Therapeutic Index

Linker_Effect cluster_linker Linker Property cluster_pk Pharmacokinetics cluster_efficacy Efficacy cluster_safety Safety cluster_outcome Therapeutic Outcome Linker_Length PEG Linker Length Hydrophilicity Increased Hydrophilicity Linker_Length->Hydrophilicity Longer Circulation Longer Circulation Time Linker_Length->Circulation Longer Clearance Reduced Non-specific Uptake & Clearance Hydrophilicity->Clearance Tumor_Accumulation Enhanced Tumor Accumulation Circulation->Tumor_Accumulation Clearance->Tumor_Accumulation Toxicity Reduced Off-Target Toxicity Clearance->Toxicity Potency Increased Potency Tumor_Accumulation->Potency Therapeutic_Index Improved Therapeutic Index Potency->Therapeutic_Index Toxicity->Therapeutic_Index

References

A Comparative Guide to Validating the Purity of N-Boc-PEG5-Alcohol Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of N-Boc-PEG5-alcohol, a heterobifunctional linker critical in bioconjugation and drug delivery, necessitates rigorous purity assessment to ensure the integrity and efficacy of the final product. This guide provides a comparative overview of the primary analytical techniques used to validate the purity of these conjugates, offering detailed experimental protocols and data presentation to aid researchers, scientists, and drug development professionals in selecting the most appropriate methods for their needs.

The primary challenges in characterizing polyethylene (B3416737) glycol (PEG) derivatives like this compound lie in their potential polydispersity and the absence of a strong UV chromophore, which can complicate analysis by conventional methods.[1][2] Therefore, a multi-pronged analytical approach is often necessary for comprehensive purity validation. The most prevalent and effective techniques include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Comparison of Analytical Techniques

Each analytical method offers distinct advantages and limitations for the purity assessment of this compound. The choice of technique often depends on the specific purity question being addressed, such as the presence of starting materials, side-products, or variations in PEG chain length.

TechniquePrincipleInformation ProvidedAdvantagesLimitations
HPLC Separation based on polarity or size.Purity, presence of impurities, quantification.High sensitivity and resolving power for separating closely related species.[]The lack of a UV chromophore in PEG requires alternative detectors like ELSD, RI, or MS.[1][2]
¹H NMR Nuclear magnetic resonance of protons.Structural confirmation, purity assessment by integration, identification of functional groups.Provides detailed structural information and can quantify purity without a reference standard.[4][5]Lower sensitivity compared to HPLC-MS. Signal overlap can occur in complex mixtures.
Mass Spectrometry Measurement of mass-to-charge ratio.Molecular weight confirmation, identification of impurities and byproducts.High sensitivity and accuracy in mass determination.[6][7]Polydispersity of PEGs can lead to complex spectra.[6]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for PEG and PEG-conjugate analysis and can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating this compound from potential impurities.[7] Due to the lack of a significant UV chromophore, detectors such as Evaporative Light Scattering Detector (ELSD), Refractive Index (RI) Detector, or Mass Spectrometry (MS) are employed.[2][8][9]

a) Reversed-Phase HPLC (RP-HPLC) with ELSD

  • Column: C8 or C18 column (e.g., Supelcosil LC-8-DB, 150 x 4.6 mm, 5 µm).[10]

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile (B52724)

  • Gradient: A linear gradient from 10% to 30% B over 12 minutes is a typical starting point.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detector: ELSD (Nebulizer temperature: 50 °C, Evaporator temperature: 70 °C, Gas flow: 1.6 SLM).[2]

  • Sample Preparation: Dissolve the this compound conjugate in the initial mobile phase composition.

b) Size-Exclusion Chromatography (SEC) - Alternative Method

For analyzing higher molecular weight PEG conjugates or potential aggregates, SEC can be utilized.

  • Column: SEC column suitable for the molecular weight range of interest (e.g., MAbPac SEC-1).[11]

  • Mobile Phase: Isocratic elution with a buffered aqueous solution (e.g., phosphate-buffered saline).

  • Detector: Refractive Index (RI) or ELSD.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is an indispensable tool for the structural confirmation and purity assessment of this compound.[4][12] It allows for the direct observation of protons associated with the Boc protecting group, the PEG backbone, and the terminal alcohol.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated methanol (B129727) (CD₃OD).

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Procedure:

    • Dissolve a few milligrams of the sample in the deuterated solvent.

    • Acquire the ¹H NMR spectrum.

    • Integrate the characteristic peaks:

      • Boc group: A singlet around 1.4 ppm.

      • PEG backbone: A complex multiplet around 3.6 ppm.

      • Terminal alcohol methylene (B1212753) group (-CH₂OH): A triplet around 3.7 ppm.

      • Methylene group adjacent to the Boc-protected amine (-NH-CH₂-): A triplet around 3.3 ppm.

  • Purity Calculation: The purity can be estimated by comparing the integration of the Boc group protons to the integration of the PEG backbone protons, assuming a pure reference. The presence of impurities would be indicated by unassigned peaks.[4][5]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized this compound and to identify any impurities.[6][13] Electrospray Ionization (ESI) is a common technique for this type of analysis.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.

  • Sample Preparation: Dissolve the sample in a suitable solvent such as methanol or acetonitrile with a small amount of formic acid or sodium acetate (B1210297) to promote ionization.

  • Data Analysis: The expected molecular weight for this compound (C₁₅H₃₁NO₇) is 337.41 g/mol .[14] The mass spectrum should show a prominent peak corresponding to the [M+H]⁺ or [M+Na]⁺ ion. The presence of other peaks may indicate impurities or different PEG chain lengths.

Data Presentation

For a clear comparison of results, quantitative data should be summarized in tables.

Table 1: HPLC Purity Analysis

Sample IDRetention Time (min)Peak Area (%)Identification
This compound8.598.5Product
Impurity 16.21.0Unidentified
Impurity 29.80.5Unidentified

Table 2: ¹H NMR Purity Assessment

Functional GroupChemical Shift (ppm)Integration (Relative)Expected IntegrationPurity (%)
Boc (-C(CH₃)₃)~1.49.009\multirow{4}{*}{≥97.0%[15]}
PEG Backbone (-OCH₂CH₂O-)~3.620.1520
Terminal -CH₂OH~3.72.052
-NH-CH₂-~3.32.022

Table 3: Mass Spectrometry Results

Sample IDExpected Mass [M+Na]⁺ (Da)Observed Mass [M+Na]⁺ (Da)Mass Error (ppm)Identification
This compound360.20360.212.8Product
Impurity A316.17316.183.2N-Boc-PEG4-alcohol
Impurity B404.23404.242.5N-Boc-PEG6-alcohol

Visualizing the Workflow

Diagrams created using Graphviz can effectively illustrate the experimental workflows.

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Workup cluster_analysis Purity Validation cluster_results Data Interpretation cluster_decision Final Decision Synthesis Synthesized This compound HPLC HPLC Analysis (RP-HPLC/ELSD) Synthesis->HPLC NMR ¹H NMR Spectroscopy Synthesis->NMR MS Mass Spectrometry (ESI-MS) Synthesis->MS Purity_Assessment Purity (%) HPLC->Purity_Assessment Structure_Confirmation Structural Integrity NMR->Structure_Confirmation Impurity_Profile Impurity Identification MS->Impurity_Profile Decision Pass / Fail Purity_Assessment->Decision Structure_Confirmation->Decision Impurity_Profile->Decision

Caption: Overall workflow for the purity validation of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Dissolve Sample in Mobile Phase Injection Inject Sample Sample->Injection Column RP-C18 Column Injection->Column Detection ELSD/RI/MS Detector Column->Detection Chromatogram Analyze Chromatogram Detection->Chromatogram Quantification Quantify Purity Chromatogram->Quantification

Caption: Detailed workflow for HPLC analysis of this compound.

References

A Comparative Guide to In-Vitro Efficacy Testing of N-Boc-PEG5-Alcohol-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of therapeutic agents to polyethylene (B3416737) glycol (PEG) linkers is a widely employed strategy to enhance their pharmacokinetic properties, improve solubility, and reduce immunogenicity. The N-Boc-PEG5-alcohol linker, a discrete and relatively short PEG chain with a Boc-protected amine and a terminal alcohol, offers a versatile platform for the development of drug conjugates. This guide provides a comparative overview of key in-vitro assays essential for evaluating the efficacy of this compound-drug conjugates, alongside detailed experimental protocols and comparative data to inform the selection and characterization of these promising therapeutic candidates.

I. Core In-Vitro Assays for Efficacy Evaluation

A comprehensive in-vitro assessment is crucial to determine the therapeutic potential of a drug conjugate before advancing to more complex and costly in-vivo studies. The following assays provide critical insights into the cytotoxicity, mechanism of action, drug release, cellular uptake, and potential immunogenicity of this compound-drug conjugates.

Cytotoxicity Assays

Cytotoxicity assays are fundamental to determining the potency of the drug conjugate in killing target cancer cells. These assays measure cell viability and proliferation, providing key metrics such as the half-maximal inhibitory concentration (IC50).

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Apoptosis Assays (e.g., Caspase-Glo® 3/7 Assay): These assays quantify the activation of caspases, key enzymes in the apoptotic pathway, providing insights into the mechanism of cell death induced by the drug conjugate.

Drug Release Assays

For drug conjugates to be effective, the active drug must be released from the PEG linker at the target site. In-vitro drug release studies simulate physiological conditions to assess the stability of the conjugate and the kinetics of drug release.

Cellular Uptake Assays

The efficiency with which a drug conjugate is internalized by target cells is a critical determinant of its efficacy. Cellular uptake assays quantify the amount of the conjugate that enters the cells over time.

  • Flow Cytometry: This technique can be used to measure the fluorescence of individual cells that have taken up a fluorescently labeled drug conjugate.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the intracellular concentration of the drug after cell lysis.

In-Vitro Immunogenicity Assessment

While PEGylation is known to reduce the immunogenicity of therapeutic molecules, it is still important to assess the potential for an immune response. In-vitro immunogenicity assays can help predict potential adverse immune reactions.

II. Quantitative Data Comparison

The following tables summarize quantitative data from studies on PEGylated drug conjugates, providing a comparative perspective on the impact of PEGylation and linker length on in-vitro efficacy. While specific data for this compound conjugates is limited in publicly available literature, the trends observed with other short-chain PEG linkers offer valuable insights.

Table 1: Comparative In-Vitro Cytotoxicity (IC50 Values)

Conjugate/DrugCell LineIC50 (µM)Key Findings
Free DoxorubicinB16F100.24[1]High cytotoxicity of the unconjugated drug.
PEG-Doxorubicin ConjugatesB16F10> 2[1]PEGylation significantly decreased in-vitro cytotoxicity by more than 10-fold.[1]
Affibody-MMAE (No PEG)NCI-N87-Baseline for comparison.
Affibody-PEG4k-MMAENCI-N874.5-fold reduction vs. No PEG[2][3]Short PEG linker reduces cytotoxicity.[2][3]
Affibody-PEG10k-MMAENCI-N8722-fold reduction vs. No PEG[2][3]Longer PEG chain leads to a more significant decrease in in-vitro cytotoxicity.[2][3]

Table 2: Comparative In-Vitro Drug Release

Conjugate SystemConditionRelease ProfileKey Findings
PEGylated liposomal doxorubicinPBS at 37°CHigher release than non-PEGylated[4]In this specific in-vitro buffer system, the PEGylated formulation showed faster drug release.
Photoresponsive platform with mPEG (2k, 5k)Light irradiationSuppressed release efficiency[5]Shorter PEG chains suppressed the release of the model drug.[5]
Photoresponsive platform with mPEG (10k)Light irradiationHigher release than 2k and 5k PEGs[5]Longer PEG chain showed a different release profile compared to shorter chains.[5]
PEG-Oncocin (antimicrobial peptide) prodrugsMouse serumTunable release (t1/2 from 0.5 to 12h)[6]The release kinetics can be controlled by the linker design.[6]

Table 3: Comparative Cellular Uptake

Nanoparticle/ConjugateCell LineUptake EfficiencyKey Findings
Folate-conjugated liposomes (PEGylated)KB (folate receptor positive)Significantly increased vs. non-targetedLigand-conjugated PEGylated liposomes enhance cellular uptake in receptor-positive cells.[7]
Folate-conjugated liposomes with varying PEG linker length (in vitro)KBNo significant difference[7]In this in-vitro model, PEG linker length did not significantly impact cellular uptake.[7]
PEGylated nanoparticlesJ774A macrophagesReduced uptake with higher PEG densityIncreased PEG surface density can decrease non-specific uptake by immune cells.[8]
Antibody-Drug Conjugate with PEG linkers (4, 8, or 12 units)In vivo modelSlower non-specific uptake with longer PEGIncreasing PEG length in the linker can reduce non-specific cellular uptake.[9]

III. Experimental Protocols

Detailed methodologies for the key in-vitro assays are provided below. These protocols can be adapted for the specific this compound-drug conjugate and cell lines of interest.

MTT Assay for Cytotoxicity

Objective: To determine the IC50 value of the drug conjugate.

Materials:

  • Target cancer cell line

  • Complete culture medium

  • This compound-drug conjugate, unconjugated drug, and relevant controls

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight.

  • Treatment: Prepare serial dilutions of the drug conjugate and control compounds in culture medium. Replace the existing medium with the treatment solutions.

  • Incubation: Incubate the plates for a period that allows for the drug to exert its effect (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value from the dose-response curve.

Caspase-Glo® 3/7 Assay for Apoptosis

Objective: To measure the induction of apoptosis by the drug conjugate.

Materials:

  • Target cancer cell line

  • Complete culture medium

  • This compound-drug conjugate and controls

  • Caspase-Glo® 3/7 Assay kit (Promega or equivalent)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using white-walled plates.

  • Incubation: Incubate the plates for a predetermined time to induce apoptosis (e.g., 24-48 hours).

  • Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions. Add the reagent to each well.

  • Incubation: Incubate at room temperature for 30-60 minutes.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: The luminescence signal is proportional to the amount of caspase-3/7 activity.

In-Vitro Drug Release Assay

Objective: To evaluate the release of the drug from the PEG conjugate under simulated physiological conditions.

Materials:

  • This compound-drug conjugate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Release buffer simulating endosomal/lysosomal conditions (e.g., acetate (B1210297) buffer, pH 5.0)

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

  • Shaking incubator or water bath

  • HPLC or other suitable analytical method for drug quantification

Procedure:

  • Sample Preparation: Dissolve the drug conjugate in the release buffer.

  • Dialysis Setup: Place the sample into a dialysis bag and immerse it in a larger volume of the same buffer.

  • Incubation: Incubate at 37°C with gentle agitation.

  • Sampling: At predetermined time points, collect aliquots from the buffer outside the dialysis bag.

  • Quantification: Analyze the concentration of the released drug in the collected samples using a validated analytical method.

  • Data Analysis: Plot the cumulative percentage of drug released over time.

Cellular Uptake Assay using Flow Cytometry

Objective: To quantify the internalization of a fluorescently-labeled drug conjugate.

Materials:

  • Fluorescently-labeled this compound-drug conjugate

  • Target cell line

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with the fluorescently-labeled conjugate at various concentrations and for different time points.

  • Cell Harvesting: For adherent cells, wash with PBS and detach using trypsin. For suspension cells, collect by centrifugation.

  • Washing: Wash the cells with cold PBS to remove any non-internalized conjugate.

  • Flow Cytometry Analysis: Resuspend the cells in PBS and analyze them using a flow cytometer, measuring the fluorescence intensity of individual cells.

  • Data Analysis: Quantify the mean fluorescence intensity of the cell population at each time point and concentration to determine the rate and extent of cellular uptake.

IV. Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by common anticancer drugs and a typical experimental workflow for in-vitro cytotoxicity testing.

Doxorubicin_Signaling_Pathway Dox Doxorubicin DNA DNA Intercalation & Topoisomerase II Inhibition Dox->DNA ROS Reactive Oxygen Species (ROS) Generation Dox->ROS DNA_Damage DNA Damage DNA->DNA_Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest

Caption: Doxorubicin's mechanism of action involves DNA intercalation, topoisomerase II inhibition, and ROS generation, leading to DNA damage, cell cycle arrest, and apoptosis.

Paclitaxel_Signaling_Pathway Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules Mitotic_Spindle Mitotic Spindle Disruption Microtubules->Mitotic_Spindle Mitotic_Arrest Mitotic Arrest (G2/M Phase) Mitotic_Spindle->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Paclitaxel stabilizes microtubules, leading to mitotic spindle disruption, cell cycle arrest at the G2/M phase, and subsequent apoptosis.

Cytotoxicity_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Add_Conjugate Add Drug Conjugate & Controls (Serial Dilutions) Incubate_Overnight->Add_Conjugate Incubate_Treatment Incubate (e.g., 72h) Add_Conjugate->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals (DMSO) Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Analyze Data & Determine IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: A typical workflow for an in-vitro cytotoxicity assay using the MTT method to determine the efficacy of a drug conjugate.

Cellular_Uptake_Workflow Start Start Seed_Cells Seed Cells Start->Seed_Cells Add_Fluorescent_Conjugate Add Fluorescently-Labeled Drug Conjugate Seed_Cells->Add_Fluorescent_Conjugate Incubate_Time_Course Incubate for Various Time Points Add_Fluorescent_Conjugate->Incubate_Time_Course Harvest_Cells Harvest Cells (Trypsinization or Centrifugation) Incubate_Time_Course->Harvest_Cells Wash_Cells Wash Cells with Cold PBS Harvest_Cells->Wash_Cells Flow_Cytometry Analyze by Flow Cytometry Wash_Cells->Flow_Cytometry Quantify_Uptake Quantify Mean Fluorescence Intensity Flow_Cytometry->Quantify_Uptake End End Quantify_Uptake->End

Caption: Workflow for analyzing the cellular uptake of a fluorescently-labeled drug conjugate using flow cytometry.

V. Conclusion

The in-vitro assays detailed in this guide provide a robust framework for the preclinical evaluation of this compound-drug conjugates. By systematically assessing cytotoxicity, drug release, and cellular uptake, researchers can gain critical insights into the efficacy and potential of their therapeutic candidates. The comparative data presented highlights the nuanced effects of PEGylation, where a balance must often be struck between in-vitro potency and in-vivo performance. While longer PEG chains may decrease immediate cytotoxicity in cell culture, their contribution to improved stability and circulation time can lead to enhanced overall therapeutic efficacy in a more complex biological system. Therefore, a comprehensive understanding of these in-vitro parameters is essential for the rational design and successful development of next-generation drug conjugates.

References

A Researcher's Guide to Validating the Biological Activity of PEGylated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of PEGylated proteins against their native counterparts and other modification technologies. Supported by experimental data, this document details the methodologies for crucial validation assays and visualizes complex biological processes to aid in the critical assessment of protein therapeutics.

The conjugation of polyethylene (B3416737) glycol (PEG) to a therapeutic protein, a process known as PEGylation, is a widely adopted strategy to enhance a drug's pharmacokinetic and pharmacodynamic properties. This modification can lead to a longer circulating half-life, reduced immunogenicity, and improved stability. However, the addition of a PEG moiety can also impact the protein's biological activity. Therefore, rigorous validation is essential to ensure that the therapeutic benefits of PEGylation are not offset by a detrimental loss of function.

This guide explores the key experimental assays used to validate the biological activity of a PEGylated protein, offering a comparative analysis with the unmodified (native) protein and alternative half-life extension technologies such as HESylation and PASylation.

Comparing Performance: A Data-Driven Approach

The true measure of a PEGylated protein's success lies in its performance. The following tables summarize key quantitative data, comparing the in vitro and in vivo activity of PEGylated proteins with their native forms and other protein modification alternatives.

Table 1: In Vitro Activity — Cell-Based Assays

ProteinModificationAssayCell LineIC50 / EC50Fold Change vs. NativeReference
Interferon α-2aNativeAntiviral ActivityA549~7 pg/mL-[1]
Interferon α-2a40 kDa PEGAntiviral ActivityA54950-300 pg/mL7-43 fold increase[1]
Erythropoietin (EPO)Native (rh-ngEpo)Cell ProliferationTF-1~0.1 ng/mL-[2]
Erythropoietin (EPO)40 kDa PEGCell ProliferationTF-1~0.86 ng/mL8.6 fold increase[2]

Table 2: Receptor Binding Affinity

ProteinModificationAssayKd (Dissociation Constant)Fold Change vs. NativeReference
Anakinra (IL-1ra)NativeSurface Plasmon ResonanceNot Specified-[3]
Anakinra (IL-1ra)HESSurface Plasmon Resonance~10-fold higher than native~10 fold increase[3]
Anakinra (IL-1ra)PEGSurface Plasmon Resonance~10-fold higher than native~10 fold increase[3]
Erythropoietin (EPO)NativeNot SpecifiedNot Specified-[4]
Erythropoietin (EPO)PEGNot SpecifiedReduced binding activityIncrease[4]

Table 3: In Vivo Efficacy & Pharmacokinetics

ProteinModificationAnimal ModelKey FindingHalf-life (t1/2)Reference
Interferon α-2aNativeChronic Hepatitis C Patients3% sustained virological response1.2 h[1][5]
Interferon α-2a40 kDa PEGChronic Hepatitis C Patients36% sustained virological response (180 µg dose)34.1 h[1][5]
Erythropoietin (EPO)Native (rh-ngEpo)Rats-~2 hours[2]
Erythropoietin (EPO)40 kDa PEGRatsComparable in vivo efficacy to glycosylated rhEPO~34.8 hours[2]
Interferon αNative (murine)HBV-Transgenic MiceModest antiviral effectNot Specified[6]
Interferon αPASylated (600 aa)HBV-Transgenic MicePronounced suppression of HBV replication and anti-HBs seroconversionNot Specified[6]
Erythropoietin (EPO)NativeRabbits-4 h[7]
Erythropoietin (EPO)32 kDa branched PEGRabbitsEnhanced and prolonged stimulation of erythropoiesis131 h[7]

Visualizing the Process: Experimental Workflow and Signaling Pathways

To provide a clearer understanding of the validation process and the biological context, the following diagrams illustrate a typical experimental workflow and the signaling pathways of two commonly PEGylated proteins: Interferon-alpha and Erythropoietin.

Experimental_Workflow cluster_InVitro In Vitro Validation cluster_InVivo In Vivo Validation cluster_Analysis Data Analysis & Comparison Protein PEGylated Protein Cell_Proliferation Cell Proliferation Assay (e.g., MTT) Protein->Cell_Proliferation Receptor_Binding Receptor Binding Assay (e.g., Radioligand) Protein->Receptor_Binding Native_Protein Native Protein Native_Protein->Cell_Proliferation Native_Protein->Receptor_Binding Alternative_Mod Alternative Modification (e.g., HESylation, PASylation) Alternative_Mod->Cell_Proliferation Alternative_Mod->Receptor_Binding PK_PD Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies Cell_Proliferation->PK_PD Proceed if in vitro activity is acceptable Compare_IC50 Compare IC50/EC50 Values Cell_Proliferation->Compare_IC50 Compare_Kd Compare Kd Values Receptor_Binding->Compare_Kd Efficacy Efficacy Studies (Disease Model) PK_PD->Efficacy Compare_PK Compare PK Parameters (t1/2, AUC, Clearance) PK_PD->Compare_PK Efficacy->Compare_PK Compare_Efficacy Compare In Vivo Efficacy Efficacy->Compare_Efficacy

Caption: Experimental workflow for validating a PEGylated protein.

Interferon_Signaling IFN Interferon-α IFNAR IFNAR1/IFNAR2 Receptor IFN->IFNAR Binding JAK1 JAK1 IFNAR->JAK1 Activation TYK2 TYK2 IFNAR->TYK2 Activation STAT1 STAT1 JAK1->STAT1 Phosphorylation STAT2 STAT2 JAK1->STAT2 Phosphorylation TYK2->STAT1 Phosphorylation TYK2->STAT2 Phosphorylation ISGF3 ISGF3 Complex STAT1->ISGF3 STAT2->ISGF3 IRF9 IRF9 IRF9->ISGF3 Nucleus Nucleus ISGF3->Nucleus Translocation ISRE ISRE ISGF3->ISRE Binds to ISG Interferon-Stimulated Genes (ISGs) ISRE->ISG Transcription Antiviral Antiviral, Antiproliferative, Immunomodulatory Effects ISG->Antiviral

Caption: Interferon-alpha signaling pathway.

EPO_Signaling EPO Erythropoietin (EPO) EPOR EPO Receptor (EPOR) EPO->EPOR Binding & Dimerization JAK2 JAK2 EPOR->JAK2 Activation STAT5 STAT5 JAK2->STAT5 Phosphorylation PI3K PI3K JAK2->PI3K Activation RAS RAS JAK2->RAS Activation Nucleus Nucleus STAT5->Nucleus Dimerization & Translocation Transcription Gene Transcription STAT5->Transcription Initiates AKT Akt PI3K->AKT Erythropoiesis Erythroid Progenitor Cell Survival, Proliferation, and Differentiation AKT->Erythropoiesis Promotes Survival MAPK MAPK Pathway RAS->MAPK MAPK->Erythropoiesis Promotes Proliferation Transcription->Erythropoiesis

Caption: Erythropoietin (EPO) signaling pathway.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for the key experiments cited in this guide.

Cell Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8]

Materials:

  • Cells of interest (e.g., TF-1 for EPO, A549 for Interferon)

  • Complete culture medium

  • 96-well flat-bottom microplates

  • PEGylated protein, native protein, and other modified proteins

  • MTT solution (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[10]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 104 to 1 x 105 cells/well) in 100 µL of culture medium.[11]

  • Treatment: After allowing the cells to adhere (for adherent cells) or stabilize (for suspension cells) for 24 hours, add serial dilutions of the PEGylated protein, native protein, and control compounds to the wells. Include wells with untreated cells as a negative control and wells with medium only as a blank.

  • Incubation: Incubate the plate for a period determined by the specific assay (typically 24-72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[11] During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Incubate the plate in the dark at room temperature for at least 2 hours to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11]

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Plot the absorbance against the log of the protein concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 or EC50 value.

Receptor Binding Assay (Radioligand Binding Assay)

Radioligand binding assays are used to quantify the binding of a radiolabeled ligand to its receptor.[12] This allows for the determination of the dissociation constant (Kd), a measure of binding affinity.

Materials:

  • Cell membranes or whole cells expressing the receptor of interest

  • Radiolabeled ligand (e.g., 125I-labeled protein)

  • Unlabeled PEGylated protein, native protein, and other modified proteins (as competitors)

  • Assay buffer

  • 96-well filter plates (e.g., with glass fiber filters)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Preparation: Prepare serial dilutions of the unlabeled competitor proteins (PEGylated, native, etc.).

  • Incubation: In each well of the 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand (typically at or below its Kd), and varying concentrations of the unlabeled competitor.[13] Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled native protein).

  • Equilibrium: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate the bound from the free radioligand. The cell membranes with the bound radioligand will be trapped on the filter.

  • Washing: Wash the filters several times with ice-cold assay buffer to remove any unbound radioligand.

  • Counting: After drying the filters, add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Specific Binding: Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Competition Curve: Plot the percentage of specific binding against the log of the competitor concentration.

    • IC50 Determination: Fit the data to a one-site competition model to determine the IC50 (the concentration of competitor that inhibits 50% of the specific binding).

    • Ki Calculation: Convert the IC50 to the inhibitor constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the radioligand.

Conclusion

Validating the biological activity of a PEGylated protein is a multifaceted process that requires a combination of in vitro and in vivo assays. While PEGylation often leads to a decrease in in vitro activity and receptor binding affinity, these effects are frequently compensated for by a significantly improved pharmacokinetic profile and enhanced in vivo efficacy.[14] By carefully selecting and executing the appropriate assays, researchers can gain a comprehensive understanding of how PEGylation impacts a protein's therapeutic potential. Furthermore, comparing PEGylation with alternative technologies like HESylation and PASylation can provide valuable insights for selecting the optimal half-life extension strategy for a given therapeutic protein.[3][15] This data-driven approach is crucial for the successful development of next-generation protein therapeutics with improved patient outcomes.

References

Side-by-side comparison of different crosslinking chemistries with N-Boc-PEG5-alcohol.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a side-by-side comparison of potential crosslinking chemistries compatible with N-Boc-PEG5-alcohol. Given the bifunctional nature of this reagent—a terminal hydroxyl group and a Boc-protected primary amine—several crosslinking strategies can be employed. This document outlines these strategies, presents supporting experimental data from analogous systems, and provides detailed experimental protocols.

This compound is a versatile PEG linker containing a hydroxyl group and a Boc-protected amino group. The hydrophilic PEG spacer enhances solubility in aqueous media. The hydroxyl group allows for further derivatization or replacement with other reactive functional groups, while the Boc group can be deprotected under mild acidic conditions to reveal a free amine, enabling a variety of subsequent reactions.[1] This dual functionality opens the door to a range of crosslinking approaches, which can be broadly categorized into two main pathways:

  • Pathway 1: Amine-Reactive Crosslinking (Post-Boc Deprotection) : This involves the deprotection of the Boc group to expose the primary amine, which can then be targeted by amine-reactive crosslinkers.

  • Pathway 2: Hydroxyl-Reactive Crosslinking : This strategy utilizes the terminal hydroxyl group for crosslinking, either directly or after an activation step.

Below is a comparative analysis of specific chemistries within these pathways.

Pathway 1: Amine-Reactive Crosslinking

This pathway is initiated by the removal of the Boc protecting group to expose the primary amine. This amine can then be crosslinked using various electrophilic reagents.

Logical Workflow for Amine-Reactive Crosslinking

cluster_0 Step 1: Deprotection cluster_1 Step 2: Crosslinking This compound This compound Amino-PEG5-alcohol Amino-PEG5-alcohol This compound->Amino-PEG5-alcohol TFA/DCM Crosslinked_Hydrogel Crosslinked_Hydrogel Amino-PEG5-alcohol->Crosslinked_Hydrogel Amine-Reactive Crosslinker (e.g., NHS-ester)

Caption: Workflow for amine-reactive crosslinking of this compound.

N-Hydroxysuccinimide (NHS) Ester Crosslinking

NHS esters are widely used for their high reactivity towards primary amines, forming stable amide bonds.[2] Multi-arm PEG-NHS esters are common crosslinkers that can create hydrogel networks.

Quantitative Data Summary (from analogous systems)

Property4-arm PEG-NHS Crosslinked Collagen Hydrogel8-arm PEG-NHS Crosslinked Collagen HydrogelNotes
Storage Modulus (G') ~100 - 400 Pa~200 - 800 PaDependent on PEG concentration. Higher arm multiplicity leads to higher modulus.[2]
Degradation Rate Slower with higher crosslinker concentrationSlower than 4-arm at equivalent concentrationsIncreased crosslinking density reduces degradation.[3]
Cell Viability HighHighGenerally biocompatible, though unreacted NHS esters can be cytotoxic.[4]

Experimental Protocol: Boc Deprotection and NHS-Ester Crosslinking

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (B109758) (DCM)

  • Multi-arm PEG-succinimidyl glutaramide ester (PEG-SGA) or similar NHS-ester crosslinker

  • Phosphate-buffered saline (PBS), pH 7.4

  • Diisopropylethylamine (DIPEA)

Procedure:

  • Boc Deprotection:

    • Dissolve this compound in anhydrous DCM.

    • Add 50% (v/v) TFA in DCM to the solution.

    • Stir the reaction mixture at room temperature for 30-60 minutes.[5]

    • Remove the solvent and excess TFA under reduced pressure.

    • Wash the resulting amino-PEG5-alcohol with DCM and neutralize with a solution of 10% DIPEA in DMF.[5]

    • Lyophilize to obtain the purified amino-PEG5-alcohol.

  • Hydrogel Formation:

    • Prepare a solution of the deprotected amino-PEG5-alcohol in PBS (pH 7.4).

    • Prepare a separate solution of the multi-arm PEG-NHS crosslinker in PBS.

    • Mix the two solutions at the desired stoichiometric ratio of amine to NHS-ester groups.

    • The mixture will begin to gel. The gelation time will depend on the concentration and reactivity of the components.

Pathway 2: Hydroxyl-Reactive Crosslinking

This pathway utilizes the terminal hydroxyl group of this compound. The crosslinking can be achieved through direct reaction with hydroxyl-reactive groups or by first derivatizing the hydroxyl group into a more reactive functional group.

Logical Workflow for Hydroxyl-Reactive Crosslinking

cluster_0 Option A: Direct Crosslinking cluster_1 Option B: Derivatization & Crosslinking N-Boc-PEG5-alcohol_A This compound Crosslinked_Hydrogel_A Crosslinked Hydrogel N-Boc-PEG5-alcohol_A->Crosslinked_Hydrogel_A Hydroxyl-Reactive Crosslinker (e.g., Diisocyanate) N-Boc-PEG5-alcohol_B This compound Derivatized_PEG N-Boc-PEG5-acrylate N-Boc-PEG5-alcohol_B->Derivatized_PEG Acryloyl Chloride Crosslinked_Hydrogel_B Crosslinked Hydrogel Derivatized_PEG->Crosslinked_Hydrogel_B Photoinitiator + UV Light

Caption: Workflows for hydroxyl-reactive crosslinking of this compound.

Diisocyanate Crosslinking

The hydroxyl groups of PEG can react with isocyanate groups to form urethane (B1682113) linkages. Di- or polyisocyanates can be used to crosslink PEG chains into a network.

Quantitative Data Summary (from analogous systems)

PropertyPolyurethane Crosslinked Polyether ElastomerNotes
Tensile Strength Increases and then decreases with increasing isocyanate to hydroxyl ratio (R value).Optimal mechanical properties are achieved at a specific R value (e.g., 0.9 in one study).[6]
Elongation at Break Tends to decrease with an increasing R value.[6]
Swelling Ratio Decreases with an increasing R value.Higher crosslinking density reduces swelling.[6]

Experimental Protocol: Diisocyanate Crosslinking

Materials:

  • This compound

  • A diisocyanate crosslinker (e.g., hexamethylene diisocyanate, HMDI)

  • Anhydrous solvent (e.g., dimethylformamide, DMF)

  • Catalyst (e.g., dibutyltin (B87310) dilaurate, DBTDL)

Procedure:

  • Reaction Setup:

    • Dissolve this compound in anhydrous DMF in a reaction vessel under an inert atmosphere (e.g., nitrogen).

    • Add the diisocyanate crosslinker to the solution at the desired molar ratio of isocyanate to hydroxyl groups.

    • Add a catalytic amount of DBTDL.

  • Curing:

    • Stir the mixture at a controlled temperature (e.g., 60-80°C) for several hours to form the crosslinked network.

    • The resulting hydrogel can be purified by swelling in a suitable solvent to remove unreacted components.

Acrylate-Based Photopolymerization

A common strategy is to first convert the terminal hydroxyl group into a photopolymerizable group, such as an acrylate (B77674). The resulting PEG-acrylate can then be crosslinked via free-radical polymerization upon exposure to UV light in the presence of a photoinitiator.

Quantitative Data Summary (from analogous systems - PEG-diacrylate hydrogels)

Property10% (w/v) 3.4 kDa PEGDA20% (w/v) 3.4 kDa PEGDANotes
Compressive Modulus ~0.06 MPa~0.67 MPaModulus increases significantly with polymer concentration.[][8]
Swelling Ratio HighLower than 10%Swelling decreases with increasing polymer concentration.[9]
Cell Viability >80%Can be lower (~20-40%)Higher polymer concentrations can negatively impact cell viability.[8]

Experimental Protocol: Derivatization and Photopolymerization

Materials:

  • This compound

  • Acryloyl chloride

  • Triethylamine (TEA)

  • Anhydrous dichloromethane (DCM)

  • Photoinitiator (e.g., Irgacure 2959)

  • PBS, pH 7.4

Procedure:

  • Derivatization to N-Boc-PEG5-acrylate:

    • Dissolve this compound and TEA in anhydrous DCM.

    • Cool the solution in an ice bath.

    • Slowly add acryloyl chloride and stir for several hours at room temperature.

    • Wash the reaction mixture with brine, dry the organic layer, and evaporate the solvent to obtain N-Boc-PEG5-acrylate.

  • Hydrogel Formation:

    • Dissolve the N-Boc-PEG5-acrylate and a photoinitiator in PBS.

    • To form a crosslinked network, a di- or multi-functional acrylate crosslinker would also need to be added.

    • Expose the solution to UV light (e.g., 365 nm) for a sufficient time to induce polymerization and crosslinking.

Summary Comparison of Crosslinking Chemistries

Crosslinking ChemistryKey AdvantagesKey DisadvantagesTypical Reaction Conditions
NHS Ester High specificity for amines, stable amide bond formation, relatively fast reaction in aqueous buffers.[2][4]NHS esters can hydrolyze in aqueous solutions, potentially leading to lower crosslinking efficiency.[4]Aqueous buffer, pH 7-8.5.
Diisocyanate Forms stable urethane linkages, allows for control over mechanical properties through stoichiometry.[6]Isocyanates are sensitive to water and require anhydrous conditions; can be toxic.Anhydrous organic solvent, elevated temperature, catalyst.
Photopolymerization Rapid curing upon UV exposure, allows for spatial and temporal control of crosslinking.Requires a photoinitiator which can have cytotoxicity concerns; may require derivatization of the initial molecule.Aqueous solution with photoinitiator, UV light exposure.

This guide provides a framework for selecting a suitable crosslinking strategy for this compound based on the desired properties of the final material and the specific experimental constraints. Researchers should optimize the reaction conditions for their particular application.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling N-Boc-PEG5-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of N-Boc-PEG5-alcohol. Adherence to these procedures is essential for ensuring personnel safety and maintaining a secure laboratory environment. This guide is intended for researchers, scientists, and professionals in drug development who work with this compound.

Immediate Safety and Hazard Information

This compound requires careful handling due to its potential health effects. Based on available Safety Data Sheets (SDS), the primary hazards are:

  • Harmful if swallowed (H302)

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)

  • May cause respiratory irritation (H335)[1][2]

A "Warning" signal word is associated with this compound.[1]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure. The following table summarizes the recommended procedures.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3]
Skin Contact Immediately wash off with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation occurs, seek medical attention.[1][3]
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If symptoms persist, seek medical attention.[1][3]
Ingestion Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3]

Operational Plan: Safe Handling and Storage

A systematic approach to handling and storing this compound is paramount to minimize exposure risks.

Engineering Controls and Personal Protective Equipment (PPE)

The following engineering controls and PPE are mandatory when handling this compound.

Control/PPESpecifications and Procedures
Ventilation Handle in a well-ventilated area. For procedures that may generate dust or aerosols, use a chemical fume hood.[3]
Eye Protection Wear chemical safety goggles or glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[3]
Hand Protection Wear impervious, chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use and dispose of them properly after handling.[3][4]
Body Protection Wear a lab coat or other protective clothing to prevent skin contact.[3][4]
Respiratory Protection If handling as a powder and dust generation is likely, use a full-face respirator with a particulate filter.[4]
Handling and Storage Procedures
  • Read the SDS: Before working with this compound, thoroughly read and understand its Safety Data Sheet.

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing. Do not breathe dust, fumes, gas, mist, vapors, or spray.[1][2]

  • Hygienic Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] Recommended storage temperature is typically -20°C.[5]

Disposal Plan: Waste Management Protocol

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Collection and Disposal Steps
  • Waste Containerization:

    • Collect all waste material (solid or in solution) in a designated, clearly labeled, and tightly sealed hazardous waste container.

    • Use separate containers for solid and liquid waste.

  • Labeling:

    • Clearly label the waste container with the full chemical name: "this compound".

    • Indicate the approximate quantity of waste and list any solvents used.

    • Attach the appropriate hazard symbols as required by your institution's Environmental Health and Safety (EHS) department.

  • Storage of Waste:

    • Store the sealed waste container in a designated, secure, and well-ventilated chemical waste storage area, away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed professional waste disposal service to arrange for the pickup and proper disposal of the chemical waste.

    • Do not dispose of this compound down the drain or in regular trash.

Spill Response

In the event of a spill, follow these procedures:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For liquid spills, use an inert absorbent material such as sand, earth, or vermiculite (B1170534) to contain the spill. For solid spills, carefully sweep up the material to avoid generating dust.

  • Collection: Place all contaminated materials (absorbent, gloves, etc.) into a labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

Experimental Workflow and Safety Diagram

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow for this compound prep Preparation - Review SDS - Don PPE handling Handling - Use in Fume Hood - Avoid Contact prep->handling storage Storage - Tightly Sealed Container - Cool, Dry, Ventilated handling->storage Store Unused Material waste_collection Waste Collection - Labeled Hazardous Waste Container handling->waste_collection Collect Waste spill Spill Response - Evacuate, Contain, Clean handling->spill In Case of Spill disposal Disposal - Contact EHS/Licensed Service waste_collection->disposal spill->waste_collection Collect Spill Waste

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Boc-PEG5-alcohol
Reactant of Route 2
Reactant of Route 2
N-Boc-PEG5-alcohol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.